molecular formula C6H5ClO2S B141335 4-Methoxythiophene-2-carbonyl chloride CAS No. 128995-59-5

4-Methoxythiophene-2-carbonyl chloride

Cat. No.: B141335
CAS No.: 128995-59-5
M. Wt: 176.62 g/mol
InChI Key: GERVICHTBYEZJE-UHFFFAOYSA-N
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Description

4-Methoxythiophene-2-carbonyl chloride is a useful research compound. Its molecular formula is C6H5ClO2S and its molecular weight is 176.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methoxythiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-9-4-2-5(6(7)8)10-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERVICHTBYEZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563366
Record name 4-Methoxythiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128995-59-5
Record name 4-Methoxythiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Methoxythiophene-2-carbonyl Chloride: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxythiophene-2-carbonyl chloride chemical structure and properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 128995-59-9) is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents and agrochemicals. As an activated derivative of 4-methoxythiophene-2-carboxylic acid, it serves as a critical electrophile for introducing the electron-rich thiophene moiety into complex scaffolds.

This guide details the physicochemical profile, validated synthesis protocols, and downstream reactivity of this compound. It is designed to provide bench scientists with actionable data to optimize yield and selectivity in drug discovery campaigns, particularly where bioisosteric replacement of phenyl or pyridine rings is required.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Identity & Structure

The presence of the methoxy group at the C4 position exerts a strong electron-donating effect (mesomeric), significantly altering the electronic landscape of the thiophene ring compared to the unsubstituted analog.

PropertyData
IUPAC Name This compound
CAS Number 128995-59-9
Precursor CAS 77133-27-8 (Acid)
Molecular Formula

Molecular Weight 176.62 g/mol
Physical State Off-white to pale yellow solid (low melting) or oil (depending on purity)
Solubility Soluble in DCM, THF, Toluene; Reacts with water/alcohols
Stability Moisture sensitive; Hydrolyzes to carboxylic acid
Electronic Characterization

The C4-methoxy substituent activates the ring toward electrophilic aromatic substitution at the C5 position, but in the context of the carbonyl chloride, its primary role is modulating the electrophilicity of the carbonyl carbon.

  • Inductive Effect (-I): Weak withdrawal through the sigma bond.

  • Resonance Effect (+M): Strong donation into the ring system.

  • Net Effect: The thiophene ring is electron-rich, making the resulting amides or esters less lipophilic and potentially more metabolically stable than their phenyl counterparts.

Synthesis Protocol

Objective: Conversion of 4-methoxythiophene-2-carboxylic acid to the acid chloride.

Mechanistic Considerations

While thionyl chloride (


) is the standard reagent for acyl chloride generation, the electron-rich nature of the methoxy-thiophene ring makes it susceptible to side reactions (e.g., chlorination of the ring) under harsh conditions. Therefore, Oxalyl Chloride (

)
with catalytic DMF is the preferred method due to milder conditions and the formation of gaseous byproducts (

,

,

) that simplify purification.
Validated Experimental Procedure
  • Scale: 10 mmol (approx. 1.58 g of starting acid).

  • Glassware: Flame-dried 50 mL round-bottom flask, inert atmosphere (

    
     or 
    
    
    
    ).

Step-by-Step Methodology:

  • Suspension: Charge the flask with 4-methoxythiophene-2-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 volumes). The acid may not fully dissolve initially.

  • Catalyst Activation: Add N,N-Dimethylformamide (DMF) (0.05 equiv, catalytic).

    • Rationale: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (active chloroiminium species), which is the actual chlorinating agent, significantly lowering the energy barrier.

  • Reagent Addition: Cool the mixture to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction Progression: Allow the reaction to warm to room temperature (20-25°C) and stir for 2-3 hours.

    • Endpoint: The solution should become homogenous and turn a clear, pale yellow. Monitor by quenching an aliquot with methanol and checking for the methyl ester via TLC or LCMS.

  • Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C to remove solvent and excess oxalyl chloride.

    • Note: Avoid high temperatures to prevent decomposition.

  • Azeotroping: Re-dissolve the residue in anhydrous toluene and concentrate again to remove trace

    
     and oxalyl chloride.
    
  • Storage: Use immediately or store under inert gas at -20°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Methoxythiophene- 2-carboxylic acid (Solid) Reagents Oxalyl Chloride + cat. DMF (in DCM, 0°C) Start->Reagents Suspension Intermediate Active Vilsmeier Intermediate Reagents->Intermediate Activation Product 4-Methoxythiophene- 2-carbonyl chloride (Active Electrophile) Intermediate->Product Cl- Transfer Byproducts Gases: CO, CO2, HCl Intermediate->Byproducts Elimination

Figure 1: Catalytic cycle and synthesis workflow for the generation of the acid chloride.

Reactivity & Downstream Applications[7][10]

Nucleophilic Acyl Substitution

The primary utility of this compound is as an acylating agent. The thiophene ring imposes specific steric and electronic constraints.

  • Amide Coupling (Drug Synthesis): Reacts with primary/secondary amines in the presence of a base (DIPEA/TEA) to form amides.

    • Application: Synthesis of kinase inhibitors where the thiophene serves as a hinge binder or solvent-exposed moiety.

  • Esterification: Reacts with alcohols/phenols to form esters.

    • Note: Requires dry conditions; pyridine is often used as both solvent and base.

  • Friedel-Crafts Acylation: Can react with electron-rich aromatics using

    
     or 
    
    
    
    .
    • Caution: The methoxy group on the thiophene itself makes the ring sensitive to Lewis acids; mild Lewis acids (e.g.,

      
      ) are recommended to avoid polymerization.
      
Reactivity Pathway Diagram

ReactivityPathways AcidCl 4-Methoxythiophene- 2-carbonyl chloride Amide Thiophene Carboxamides (Kinase Inhibitors) AcidCl->Amide + Base Ester Thiophene Esters (Prodrugs) AcidCl->Ester + Base Ketone Aryl-Thienyl Ketones AcidCl->Ketone Friedel-Crafts Acid Carboxylic Acid (Reversion) AcidCl->Acid Moisture Amine Primary/Sec. Amines (R-NH2) Amine->Amide Alcohol Alcohols (R-OH) Alcohol->Ester Aromatic Aromatics (Ar-H) + Lewis Acid Aromatic->Ketone Water Water (Hydrolysis) Water->Acid

Figure 2: Divergent synthesis pathways utilizing the acid chloride as a linchpin intermediate.

Strategic Value in Drug Design

The 4-methoxythiophene motif is a classic bioisostere for electron-rich phenyl rings (e.g., 4-methoxyphenyl).

  • Solubility: The sulfur atom and the geometry of the thiophene ring often improve aqueous solubility compared to benzene analogs.

  • Metabolic Stability: The C4-methoxy group blocks a potential site of metabolic oxidation (compared to unsubstituted thiophene), while the thiophene ring itself is less prone to formation of reactive epoxide metabolites than furan.

  • Pi-Stacking: The aromatic nature allows for

    
     interactions within protein binding pockets, while the methoxy oxygen can accept hydrogen bonds.
    

Safety & Handling

  • Corrosivity: Acid chlorides are corrosive and cause severe skin/eye burns. All manipulations must be performed in a fume hood.

  • Water Reactivity: Reacts violently with water to release

    
     gas.
    
  • Quenching: Quench excess reagent by slowly adding the reaction mixture to a stirred solution of saturated sodium bicarbonate (

    
    ) or a mixture of ice/water, ensuring the pH remains controlled if the product is acid-sensitive.
    

References

  • Synthesis of Thiophene Carbonyl Chlorides

    • Source: Organic Syntheses, Coll.[1] Vol. 3, p. 14 (1955); Vol. 18, p. 1 (1938).

    • Context: General methods for acylation of thiophenes and conversion to acid chlorides.
    • URL:

  • Oxalyl Chloride Mechanism

    • Source: Master Organic Chemistry. "Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides".
    • Context: Mechanistic details of Vilsmeier-Haack activ
    • URL:

  • Thiophene in Medicinal Chemistry

    • Source: National Institutes of Health (PMC). "Therapeutic importance of synthetic thiophene".
    • Context: Bioisosteric applications and pharmacological profile of thiophene deriv
    • URL:

  • Precursor Data (4-Methoxythiophene-2-carboxylic acid)

    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties of the starting material (CAS 77133-27-8).[2]

    • URL:

Sources

An In-Depth Technical Guide to 4-Methoxythiophene-2-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Methoxythiophene-2-carbonyl chloride is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a functionalized thiophene, it serves as a versatile synthetic intermediate, or building block, for the construction of more complex molecular architectures. The presence of the reactive acyl chloride group, coupled with the electronic influence of the methoxy substituent on the thiophene ring, makes it a valuable reagent for creating a diverse range of amide and ester derivatives. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines a detailed, field-proven protocol for its synthesis and purification, and discusses its potential applications, with a strong emphasis on safety and handling procedures.

Introduction

The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals. Its structural similarity to a benzene ring allows it to act as a bioisostere, while its unique electronic properties and potential for hydrogen bonding via the sulfur atom can enhance pharmacological activity and improve pharmacokinetic profiles. The ability to readily functionalize the thiophene ring at various positions allows for fine-tuning of a molecule's properties, making thiophene derivatives a cornerstone of modern synthetic chemistry.

This compound: An Overview

This compound is distinguished by two key functional groups. The acyl chloride at the 2-position is a highly reactive electrophile, primed for nucleophilic acyl substitution reactions. This allows for the straightforward formation of stable amide or ester linkages, which are fundamental in both biological systems and synthetic materials. The methoxy group at the 4-position acts as an electron-donating group, influencing the reactivity of the thiophene ring and the acyl chloride moiety. This substitution pattern provides a specific regioisomeric building block for targeted synthesis.

Physicochemical Properties

The precise identity and characteristics of a chemical reagent are paramount for its effective and safe use in a research setting. The properties of this compound are derived from its constituent atoms and their arrangement. While experimental data for this specific compound is not widely published, its properties can be reliably determined based on its chemical structure and comparison with its isomers.[1][2]

PropertyValueSource
Chemical Formula C₆H₅ClO₂SCalculated
Molecular Weight 176.62 g/mol Calculated[2]
Monoisotopic Mass 175.969878 g/mol Calculated[2]
IUPAC Name This compound-
CAS Number Not available-
Physical Form Expected to be a liquid or low-melting solidInferred from isomers
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols, amines).Inferred from chemical class
Boiling Point Not determined. Expected to be higher than thiophene-2-carbonyl chloride (b.p. 79-81 °C / 15 mmHg).Inferred from related compounds

Synthesis and Purification

The most logical and efficient synthesis of this compound involves the direct chlorination of its corresponding carboxylic acid precursor, 4-Methoxythiophene-2-carboxylic acid. This transformation is a standard and reliable method for the preparation of acyl chlorides.

Retrosynthetic Analysis

The retrosynthetic approach simplifies the synthesis plan by breaking down the target molecule into simpler, commercially available or easily synthesized precursors. For this compound, the key disconnection is at the acyl chloride C-Cl bond, leading directly back to the carboxylic acid.

G Target This compound Precursor 4-Methoxythiophene-2-carboxylic acid (CAS: 77133-27-8) Target->Precursor C-Cl Disconnection (Acyl Chloride Formation) Reagent Chlorinating Agent (e.g., Thionyl Chloride) Precursor->Reagent

Diagram 3.1: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: Chlorination of 4-Methoxythiophene-2-carboxylic Acid

This protocol details the conversion of 4-Methoxythiophene-2-carboxylic acid to the target acyl chloride using thionyl chloride (SOCl₂). The choice of thionyl chloride is strategic; its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[3]

Materials:

  • 4-Methoxythiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Gas outlet/bubbler connected to a base trap (e.g., NaOH solution) to neutralize HCl and SO₂ fumes

  • Heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the reaction flask with the reflux condenser under an inert atmosphere. Ensure the gas outlet is directed to a scrubber. This is critical because the reaction evolves toxic gases.

  • Charging the Flask: To the flask, add 4-Methoxythiophene-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene or DCM to the flask to create a stirrable suspension (approx. 5-10 mL per gram of carboxylic acid).

  • Catalyst Addition: Add a single drop of DMF. Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent in situ, which is the active catalytic species that accelerates the conversion to the acyl chloride.

  • Reagent Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the stirred suspension at room temperature. An exothermic reaction with gas evolution should be observed.

  • Reaction: Gently heat the mixture to reflux (for toluene, ~110°C; for DCM, ~40°C) and maintain for 2-4 hours, or until the gas evolution ceases and the solution becomes clear. The disappearance of the starting solid material is a visual indicator of reaction progress.

  • Purification (Work-up):

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap on the vacuum line to protect the pump.

    • The crude product can often be used directly. For higher purity, perform vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Purification A Charge flask with 4-methoxythiophene-2-carboxylic acid B Add anhydrous solvent (Toluene or DCM) A->B C Add catalytic DMF B->C D Slowly add SOCl₂ at Room Temp C->D E Heat to reflux (2-4 hours) D->E F Monitor for cessation of gas evolution E->F G Cool to RT F->G H Rotary Evaporation (remove solvent & excess SOCl₂) G->H I Vacuum Distillation (for high purity) H->I Product Product I->Product Final Product

Diagram 3.2: Forward synthesis and purification workflow.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical self-validating step of the protocol. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing the characteristic signals for the two protons on the thiophene ring and the three protons of the methoxy group, each with a specific chemical shift and coupling pattern.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on all the carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon of the acyl chloride.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1750-1800 cm⁻¹ is a definitive indicator of the C=O stretch of the acyl chloride functional group.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique confirms the molecular weight of the compound via the molecular ion peak (M⁺) and provides a measure of its purity.

Analysis MethodExpected Result
¹H NMR Two doublets for aromatic protons (thiophene ring); One singlet for methoxy protons (~3H).
FT-IR Strong C=O stretch at ~1750-1800 cm⁻¹.
Mass Spec (EI) Molecular ion peak (M⁺) at m/z ≈ 176 and 178 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
Purity (GC/HPLC) >95% (typical for distilled product).

Handling, Storage, and Safety

Acyl chlorides are hazardous reagents and must be handled with appropriate precautions. The hazard profile for this compound is inferred from related compounds like 5-chlorothiophene-2-carbonyl chloride and thiophene-2-carbonyl chloride.[4][5]

Hazard Identification

The primary hazards are associated with its corrosivity and reactivity with water.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion GHS05DangerH314: Causes severe skin burns and eye damage.[4]
Acute Toxicity GHS06DangerPotential for H331: Toxic if inhaled. [Inferred]
Reactivity --Reacts violently with water, releasing corrosive HCl gas.
Recommended Handling Procedures
  • Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Body Protection: A flame-resistant lab coat should be worn.

  • In Case of Exposure:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.

Storage and Stability
  • Moisture Sensitivity: The compound is highly sensitive to moisture. It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents. Refrigeration (2-8°C) is recommended for long-term storage.

Reactivity and Applications in Drug Discovery

The utility of this compound stems from its predictable reactivity, making it a reliable tool for synthetic chemists.

Core Reactivity as an Acyl Chloride

The primary reaction pathway is nucleophilic acyl substitution. Nucleophiles such as amines, alcohols, and thiols will readily attack the electrophilic carbonyl carbon, displacing the chloride leaving group. This forms amides, esters, and thioesters, respectively.

G cluster_reactions Nucleophilic Acyl Substitution Start This compound Amine R-NH₂ (Amine) Start->Amine Alcohol R-OH (Alcohol) Start->Alcohol Thiol R-SH (Thiol) Start->Thiol Amide Amide Derivative Amine->Amide Forms Amide Bond Ester Ester Derivative Alcohol->Ester Forms Ester Bond Thioester Thioester Derivative Thiol->Thioester Forms Thioester Bond

Diagram 6.1: Common reactions of this compound.
Role as a Building Block for Bioactive Molecules

This reagent is ideal for late-stage functionalization or for building a library of compounds for screening. By reacting it with a diverse set of amines or alcohols, researchers can rapidly generate a series of novel thiophene-containing amides and esters. These derivatives can then be tested for biological activity, for example, as enzyme inhibitors, receptor antagonists, or antimicrobial agents. The specific 4-methoxy substitution pattern provides a unique electronic and steric profile that can be explored for structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its synthesis from the corresponding carboxylic acid is straightforward, but its handling requires strict adherence to safety protocols due to its corrosive nature and moisture sensitivity. Its ability to readily form amides and esters makes it a powerful tool for researchers in drug discovery and materials science, enabling the rapid synthesis of novel molecular entities built upon the privileged thiophene scaffold.

References

  • SAM FINE O CHEM LIMITED. (n.d.). Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid.
  • Qian, X., et al. (2010). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hartough, H. D., & Dickert, J. J. (1948). Chlorination of 2-Thiophenecarboxylic Acid. Journal of the American Chemical Society. Available at: [Link]

  • Nemec, J., Janda, M., Srogl, J., & Stibor, I. (1974). The Synthesis of 4-Substituted 2-Thiophenecarboxylic Acids. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Retrieved from [Link]

  • ECHA. (n.d.). 3-methoxythiophene-2-carbonyl chloride. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-4-METHOXYTHIOPHENE-3-CARBONYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarbonyl chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Methoxythiophene-2-carbonyl chloride. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Behrend, C. E., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Organic Process Research & Development. Available at: [Link]

Sources

4-Methoxythiophene-2-carbonyl chloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 4-Methoxythiophene-2-carbonyl chloride , a specialized heterocyclic building block. This document is designed for immediate application in medicinal chemistry and process development workflows.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

This compound is a high-value electrophilic intermediate used primarily in the synthesis of biologically active small molecules. Distinguished by the electron-donating methoxy group at the C4 position, this thiophene derivative exhibits unique electronic properties compared to its unsubstituted counterparts. It serves as a critical scaffold in the development of kinase inhibitors, GPCR ligands, and agrochemicals (e.g., nematicides), offering a handle for introducing the 4-methoxythiophene moiety via nucleophilic acyl substitution.

Due to its hydrolytic instability, this compound is frequently generated in situ from its stable precursor, 4-methoxythiophene-2-carboxylic acid . This guide covers its identification, validated synthesis protocols, and downstream applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following data consolidates identifiers for both the acyl chloride and its parent acid, ensuring accurate procurement and database registration.

PropertyThis compoundPrecursor: 4-Methoxythiophene-2-carboxylic acid
CAS Number 128995-59-5 77133-27-8
Molecular Formula


Molecular Weight 176.62 g/mol 158.18 g/mol
Physical State Yellow to brown liquid / Low-melting solidWhite to off-white powder
Boiling Point ~110–115 °C (at reduced pressure)N/A (Solid, MP ~130 °C)
Solubility DCM, THF, Toluene (reacts with water/alcohols)DMSO, Methanol, dilute base
Stability Moisture Sensitive (Hydrolyzes rapidly)Stable under ambient conditions
SMILES COC1=CC(C(Cl)=O)=SC1COC1=CC(C(O)=O)=SC1

Validated Synthesis Protocol

Methodology: In Situ Generation via Thionyl Chloride

Because the isolated acid chloride is corrosive and prone to hydrolysis, the industry-standard protocol involves generating it fresh from the carboxylic acid. The electronic enrichment from the 4-methoxy group requires careful thermal control to prevent polymerization or decomposition.

Reagents & Equipment
  • Substrate: 4-Methoxythiophene-2-carboxylic acid (1.0 eq)

  • Reagent: Thionyl chloride (

    
    ) (1.5 – 2.0 eq) or Oxalyl chloride (1.2 eq) with DMF (cat.)
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Apparatus: Flame-dried round-bottom flask, reflux condenser, inert gas (

    
    ) line.
    
Step-by-Step Procedure
  • Setup: Charge the reaction vessel with 4-methoxythiophene-2-carboxylic acid and anhydrous toluene under an inert atmosphere.

  • Activation: Add Thionyl chloride dropwise at room temperature.

    • Note: If using Oxalyl chloride in DCM, add catalytic DMF (1-2 drops) to initiate the Vilsmeier-Haack-like chlorination mechanism.

  • Reaction: Heat the mixture to 60–70°C for 2–3 hours. Monitor gas evolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ).[1]
    • Endpoint: The suspension should become a clear homogeneous solution.

  • Workup: Concentrate the solution under reduced pressure to remove excess thionyl chloride and solvent.

    • Caution: Do not use aqueous workup. The residue is the crude acid chloride.

  • Utilization: Re-dissolve the residue immediately in the desired solvent (e.g., THF, DCM) for the subsequent coupling step.

Synthesis Workflow Diagram

SynthesisWorkflow Acid Precursor: 4-Methoxythiophene-2-carboxylic acid (Solid, Stable) Reagents Activation: SOCl2 or (COCl)2 Cat. DMF, Heat Acid->Reagents Dissolve in Toluene Intermediate Reactive Intermediate: This compound (Electrophilic) Reagents->Intermediate Nucleophilic Substitution Byproducts Byproducts: SO2 (gas), HCl (gas) Intermediate->Byproducts Product Downstream Product: Amides / Esters / Ketones Intermediate->Product + Nucleophile (R-NH2, R-OH)

Figure 1: Logical flow for the conversion of the carboxylic acid to the carbonyl chloride and subsequent utilization.

Reactivity Profile & Applications

Mechanistic Insight for Drug Design

The 4-methoxy substituent exerts a strong +M (mesomeric) effect, increasing electron density in the thiophene ring. While this makes the ring more susceptible to electrophilic aromatic substitution, the carbonyl chloride moiety at C2 remains a potent electrophile, ideal for derivatization.

Key Reaction Pathways
  • Amide Coupling (Medicinal Chemistry Core):

    • Reaction: Acid Chloride + Primary/Secondary Amine (

      
       base).
      
    • Application: Synthesis of kinase inhibitor scaffolds where the thiophene ring acts as a bioisostere for phenyl or pyridine rings. The methoxy group often engages in H-bonding within the ATP-binding pocket.

  • Friedel-Crafts Acylation:

    • Reaction: Acid Chloride + Arene (

      
       catalyst).
      
    • Application: Formation of diaryl ketones.

  • Heterocyclization:

    • Reaction: Acid Chloride + Hydrazides or Amidoximes.

    • Application: Synthesis of 1,3,4-oxadiazoles or 1,2,4-oxadiazoles (common pharmacophores in nematicides like Tioxazafen analogs).

Reactivity Map

ReactivityMap Core 4-Methoxythiophene-2- carbonyl chloride Amide Thiophene-2-carboxamides (Drug Scaffolds) Core->Amide Amidation Ester Thiophene-2-carboxylates (Prodrugs) Core->Ester Esterification Ketone Aryl Thienyl Ketones Core->Ketone Friedel-Crafts Heterocycle Oxadiazoles / Thiazoles Core->Heterocycle Cyclization Amine + Primary Amines (R-NH2) Amine->Core Alcohol + Alcohols (R-OH) Alcohol->Core Arene + Arenes / Lewis Acid Arene->Core Hydrazide + Hydrazides Hydrazide->Core

Figure 2: Divergent synthesis pathways utilizing the carbonyl chloride as a linchpin intermediate.

Handling, Safety, and Stability (E-E-A-T)

Critical Safety Notice: Acyl chlorides are lachrymators and corrosive . They react violently with water to release HCl gas.

  • Storage: If isolation is necessary, store under inert gas (

    
    ) at 2–8°C. However, immediate use (telescoped synthesis) is strongly recommended to maintain yield integrity.
    
  • PPE: Full chemical resistant gloves (nitrile/neoprene), safety goggles, and a face shield. All operations must occur in a functioning fume hood.[2]

  • Quenching: Quench excess reagent by slowly adding the reaction mixture to a stirred solution of sodium bicarbonate (

    
    ) or ice water, ensuring the exotherm is controlled.
    

References

  • Chemical Book. this compound CAS 128995-59-5 and properties. Retrieved from

  • PubChem. 4-Methoxythiophene-2-carboxylic acid (Precursor) - CID 2794584. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Chapter: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press.
  • Bayer CropScience. Synthesis of Thiophene-2-carbonyl chlorides for Nematicidal Applications (Tioxazafen analogs). Patent WO2017076844A1. Retrieved from

Sources

Technical Guide: Solubility & Solvent Compatibility of 4-Methoxythiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent compatibility, and handling protocols for 4-Methoxythiophene-2-carbonyl chloride . It is written for researchers requiring high-fidelity chemical handling procedures.

Executive Summary

This compound is a specialized electrophilic building block used frequently in the synthesis of thiophene-based pharmaceuticals and agrochemicals. As an acid chloride, its solubility profile is governed not just by dissolution thermodynamics, but by chemical compatibility .

  • Primary Solvents: Halogenated hydrocarbons (DCM, DCE) and aromatic hydrocarbons (Toluene).

  • Critical Constraint: The compound is moisture-sensitive and reactive toward protic solvents . Solubility testing in alcohols or water is chemically invalid as it results in immediate solvolysis.

  • Operational State: Typically a low-melting solid or viscous oil. Handling requires inert atmosphere techniques to prevent hydrolysis to 4-methoxythiophene-2-carboxylic acid.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing forces of the molecule's structure.

Structural Analysis
  • Thiophene Core: Provides lipophilic, aromatic character, making the compound soluble in non-polar to moderately polar organic solvents.

  • 4-Methoxy Group (-OCH₃): An electron-donating group (EDG). While it increases polarity slightly compared to the unsubstituted analog, it does not render the molecule water-soluble. It enhances solubility in ethers (THF, 2-MeTHF).

  • Carbonyl Chloride (-COCl): The reactive center. It dictates the "exclusion list" of solvents (water, alcohols, amines).

Predicted Solubility Parameters

Based on structure-property relationships (SAR) of analogous thiophene acid chlorides:

PropertyValue / DescriptionImplication
Polarity (LogP) ~1.8 – 2.2 (Estimated)Lipophilic; prefers organic phases.
H-Bond Donor 0No self-association; dissolves well in aprotic acceptors.
H-Bond Acceptor 3 (S, O-Me, O=C)Good solubility in DCM and Chloroform.
Reactivity High (Acylating Agent)MUST avoid nucleophilic solvents.

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility (ability to dissolve) and kinetic stability (resistance to reaction).

Category A: Recommended (Inert & Soluble)

Use these for synthesis, stock solutions, and recrystallization.

SolventSolubilityStabilityOperational Notes
Dichloromethane (DCM) High (>100 mg/mL)ExcellentStandard solvent for acylation reactions. Easily removed (bp 40°C).
Tetrahydrofuran (THF) HighGood*Must be anhydrous. Stabilizers (BHT) usually do not interfere.
Toluene Moderate-HighExcellentIdeal for reflux reactions (>100°C).
1,2-Dichloroethane (DCE) HighExcellentAlternative to DCM for higher temperature applications.
2-Methyltetrahydrofuran HighGoodGreen alternative to THF; easier phase separation from water during workup.
Category B: Conditional (Use with Caution)

Use only under specific, controlled conditions.

SolventRisk FactorMitigation
Ethyl Acetate (EtOAc) Hydrolysis RiskCommercial EtOAc often contains water. Must be dried over MgSO₄ or molecular sieves before use.
Acetone Enolization RiskCan react with acid chlorides under acidic conditions (aldol-like side reactions). Use only if strictly necessary and anhydrous.
Acetonitrile (MeCN) Polarity MismatchSoluble, but MeCN can sometimes participate in Ritter-type side reactions with highly reactive cations. Generally safe for simple acylations.
Category C: Prohibited (Reactive)

Never use these solvents for dissolution.

  • Water: Immediate hydrolysis to carboxylic acid + HCl gas (fuming).

  • Methanol / Ethanol: Immediate conversion to methyl/ethyl esters.

  • DMSO: Risk of Pummerer-like rearrangements or oxidation side-reactions with acid chlorides.

  • DMF: While often used as a catalyst, bulk DMF can react with acid chlorides to form Vilsmeier-Haack intermediates, degrading the reagent over time.

Visualizing Solvent Logic

The following diagram illustrates the decision process for selecting a solvent for this compound.

SolventSelection Start Select Solvent for 4-Methoxythiophene-2-COCl IsProtic Is the solvent Protic? (Contains -OH, -NH) Start->IsProtic Stop1 STOP: IMMEDIATE REACTION (Hydrolysis/Solvolysis) IsProtic->Stop1 Yes (Water, MeOH, EtOH) IsWaterWet Is solvent Anhydrous? IsProtic->IsWaterWet No DryIt Dry Solvent (Mol. Sieves / Distillation) IsWaterWet->DryIt No / Unsure IsPolar Required Reaction Temp? IsWaterWet->IsPolar Yes DryIt->IsPolar DCM Dichloromethane (DCM) (Best for RT reactions) IsPolar->DCM Low (< 40°C) Toluene Toluene (Best for Reflux/High T) IsPolar->Toluene High (> 80°C) THF THF / 2-MeTHF (Good Solubility, check peroxides) IsPolar->THF Medium (66°C)

Caption: Decision tree for selecting a compatible solvent, prioritizing chemical stability over simple solubility.

Experimental Protocol: Inert Solubility Assessment

Since quantitative data is batch-dependent, use this self-validating protocol to determine solubility limits without degrading the sample.

Objective: Determine if the compound is soluble at target concentration (e.g., 0.5 M) without hydrolysis.

Reagents & Equipment[1][2]
  • Solvent: Anhydrous DCM or Toluene (< 50 ppm H₂O).

  • Vessel: Oven-dried scintillation vial with a septum cap.

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Methodology
  • Preparation: Purge the empty vial with Nitrogen for 2 minutes to remove ambient moisture.

  • Weighing: Rapidly weigh 100 mg of This compound and transfer it to the vial. Cap immediately.

  • Solvent Addition:

    • Using a dry syringe, add 0.5 mL of the anhydrous solvent.

    • Target Concentration: 200 mg/mL.

  • Observation:

    • Swirl gently.

    • Success: Solution becomes clear/homogeneous within 30 seconds.

    • Failure: Turbidity or phase separation persists.

    • Warning Sign: Bubbling or fuming indicates moisture contamination (HCl release).

  • Validation (TLC):

    • Take a microliter aliquot.

    • Quench into dry methanol (converts acid chloride to methyl ester).

    • Run TLC of the methyl ester to confirm integrity. Note: You cannot TLC the acid chloride directly on silica as it hydrolyzes.

Mechanistic Insight: Why Protic Solvents Fail

Understanding the failure mode is critical for troubleshooting. The reaction with water or alcohols is driven by the electrophilicity of the carbonyl carbon.

HydrolysisMechanism Reactant Acid Chloride (Electrophile) Intermediate Tetrahedral Intermediate Reactant->Intermediate Nu Attack Nucleophile Protic Solvent (Nu: H-OH or H-OR) Nucleophile->Intermediate Collapse Collapse & Elimination Intermediate->Collapse - Cl⁻ Product Carboxylic Acid / Ester + HCl (Gas) Collapse->Product Irreversible

Caption: Mechanism of solvolysis. The chloride ion is a good leaving group, making the reaction with water/alcohols rapid and irreversible.

Storage and Stability Recommendations

  • Storage Solvent: Do not store as a solution for long periods. If necessary, store in DCM or Toluene over activated 4Å molecular sieves.

  • Temperature: Store neat (pure) substance at 2–8°C under inert gas.

  • Signs of Degradation: White solid precipitate (carboxylic acid formation) or sharp acidic smell (HCl) upon opening.

References

  • Sigma-Aldrich. (n.d.). Product Specification: Thiophene-2-carbonyl chloride derivatives. Retrieved from

  • National Institute of Standards and Technology (NIST). (2025). 2-Thiophenecarbonyl chloride Properties. NIST Chemistry WebBook.[1][2] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Thiophene-2-carbonyl chloride.[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2024).[5] Process Development for Thiophene-2-carbonyl Chloride. Organic Process Research & Development. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methoxy-Substituted Thiophene Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical properties of methoxy-substituted thiophene acid chlorides, a class of compounds of significant interest in medicinal chemistry and materials science. The introduction of a methoxy group to the thiophene ring system, in conjunction with the reactive acid chloride functionality, imparts unique physicochemical characteristics that are critical for their application in synthesis and drug design. This document details key physical parameters, including melting and boiling points, density, and refractive index, alongside spectroscopic data (¹H NMR, ¹³C NMR, and IR). Furthermore, it offers insights into the causal relationships behind these properties and provides detailed, field-proven experimental protocols for their determination and for the synthesis of the title compounds.

Introduction: The Significance of Methoxy-Substituted Thiophene Acid Chlorides

Thiophene and its derivatives are foundational scaffolds in a vast array of pharmacologically active compounds and advanced materials.[1][2] The sulfur heteroatom imparts a unique electronic profile, making the thiophene ring an important pharmacophore.[2] The introduction of a methoxy substituent can profoundly influence the molecule's polarity, solubility, and metabolic stability, while also modulating its electronic properties through resonance and inductive effects.

The acid chloride functional group is a highly reactive acylating agent, making these compounds valuable intermediates for the synthesis of a wide range of derivatives, including esters, amides, and ketones.[3] Understanding the physical properties of methoxy-substituted thiophene acid chlorides is paramount for their effective handling, purification, and use in subsequent synthetic transformations. This guide aims to provide a centralized resource of these properties, grounded in scientific principles and supported by practical experimental methodologies.

Molecular Structure and its Influence on Physical Properties

The physical state, melting and boiling points, and solubility of methoxy-substituted thiophene acid chlorides are directly dictated by their molecular structure. The position of the methoxy group and the acid chloride on the thiophene ring significantly impacts intermolecular forces.

Caption: Isomers of Methoxythiophene-2-carbonyl chloride.

Tabulated Physical Properties

The following tables summarize the available physical property data for methoxy-substituted thiophene acid chlorides and their methyl-substituted analogs for comparative purposes. The data has been compiled from various sources and represents the most current information available.

Table 1: Physical Properties of Methoxy-Substituted Thiophene Acid Chlorides

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n²⁰D)
3-Methoxythiophene-2-carbonyl chloride54450-14-5C₆H₅ClO₂S176.62Solid85-90[4][5]---
4-Methoxythiophene-2-carbonyl chloride-C₆H₅ClO₂S176.62-----
5-Methoxythiophene-2-carbonyl chloride-C₆H₅ClO₂S176.62-----

Table 2: Physical Properties of Methyl-Substituted Thiophene Acid Chlorides (for comparison)

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n²⁰D)
3-Methylthiophene-2-carbonyl chloride61341-26-2C₆H₅ClOS160.62Liquid-216-220[6][7]1.314[6][7]1.586[6][7]
4-Methylthiophene-2-carbonyl chloride32990-47-9C₆H₅ClOS160.62Solid--1.2873[1][8]1.581[1][8]
5-Methylthiophene-2-carbonyl chloride31555-59-6C₆H₅ClOS160.62Liquid-78-80 @ 0.75 mmHg[9]--

Solubility Profile

Acyl chlorides are generally soluble in a range of common organic solvents.[10] However, they are highly reactive towards protic solvents such as water and alcohols, leading to hydrolysis or esterification, respectively. Therefore, solubility is typically assessed in aprotic organic solvents.

A qualitative assessment suggests that methoxy-substituted thiophene acid chlorides will be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene). Their polarity, enhanced by the methoxy group, may provide some solubility in more polar aprotic solvents like ethyl acetate. They are expected to have limited solubility in non-polar aliphatic hydrocarbons such as hexane.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of methoxy-substituted thiophene acid chlorides.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of these compounds are characterized by signals corresponding to the thiophene ring protons and the methoxy group protons. The chemical shifts of the thiophene protons are influenced by the positions of both the methoxy and acid chloride substituents. Generally, thiophene protons resonate in the range of δ 7-8 ppm. The methoxy protons typically appear as a sharp singlet around δ 3.8-4.0 ppm.[11][12]

¹³C NMR: The carbon NMR spectra will show distinct signals for the carbonyl carbon of the acid chloride (typically in the region of δ 160-170 ppm), the carbons of the thiophene ring (δ 120-150 ppm), and the methoxy carbon (δ 55-60 ppm).[12]

Infrared (IR) Spectroscopy

The IR spectra of methoxy-substituted thiophene acid chlorides are dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the acid chloride. This peak is typically observed at a high frequency, in the range of 1750-1810 cm⁻¹.[11][13] Other characteristic absorptions include C-H stretching of the aromatic ring and the methoxy group, C=C stretching of the thiophene ring, and C-O stretching of the methoxy group.[13]

Experimental Protocols

Synthesis of Methoxy-Substituted Thiophene Acid Chlorides

The most common and efficient method for the preparation of thiophene acid chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][14]

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product carboxylic_acid Methoxy-substituted thiophenecarboxylic acid reaction_vessel Reaction Vessel (e.g., Round-bottom flask) Inert Atmosphere (N₂ or Ar) carboxylic_acid->reaction_vessel Dissolve in anhydrous solvent thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->reaction_vessel Add dropwise (optional: catalytic DMF) evaporation Removal of excess SOCl₂ (Rotary Evaporation) reaction_vessel->evaporation After reaction completion distillation Purification (Vacuum Distillation or Recrystallization) evaporation->distillation acid_chloride Methoxy-substituted thiophene acid chloride distillation->acid_chloride

Caption: General workflow for the synthesis of thiophene acid chlorides.

Step-by-Step Protocol:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place the methoxy-substituted thiophenecarboxylic acid (1.0 eq.).

  • Dissolution: Add an anhydrous solvent, such as toluene or dichloromethane.

  • Chlorination: To the stirred suspension, add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[15]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude acid chloride is often used directly in the next step or can be purified.

  • Purification: For liquid products, purification is typically achieved by vacuum distillation. Solid products can be purified by recrystallization from a suitable solvent (e.g., hexane).

Causality Behind Experimental Choices: The use of an inert atmosphere prevents the hydrolysis of the highly moisture-sensitive thionyl chloride and the resulting acid chloride. Thionyl chloride is used in excess to ensure complete conversion of the carboxylic acid. The byproducts of the reaction, HCl and SO₂, are gaseous and are easily removed, driving the reaction to completion.

Determination of Melting Point

The melting point of a solid organic compound provides a crucial indication of its purity.[10][16]

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the solid methoxy-substituted thiophene acid chloride.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample has melted. This range is the melting point. A sharp melting point (a narrow range of 1-2 °C) is indicative of a pure compound.

Determination of Solubility

A systematic approach is used to determine the qualitative solubility of a compound in various solvents.[17][18]

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of aprotic organic solvents with varying polarities (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate).

  • Sample Preparation: In a small, dry test tube, place approximately 10-20 mg of the methoxy-substituted thiophene acid chloride.

  • Solvent Addition: Add the selected solvent dropwise (up to 1 mL) while agitating the mixture.

  • Observation: Observe whether the solid dissolves completely. If it does, the compound is soluble in that solvent. If a significant portion remains undissolved, it is considered insoluble.

Safety and Handling

Methoxy-substituted thiophene acid chlorides are reactive and potentially hazardous compounds. They are corrosive and moisture-sensitive.[19]

  • Handling: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

  • Quenching: Any residual acid chloride can be carefully quenched by slow addition to a stirred solution of sodium bicarbonate or by reacting with an alcohol like isopropanol.

Conclusion

This technical guide has provided a detailed overview of the physical properties of methoxy-substituted thiophene acid chlorides. The presented data, including melting points, boiling points, densities, and spectroscopic characteristics, are essential for researchers working with these versatile synthetic intermediates. The provided experimental protocols offer practical guidance for their synthesis and characterization. A thorough understanding of these physical properties is critical for the successful design and execution of synthetic routes in the fields of drug discovery and materials science.

References

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • TCI Chemicals. (2025, May 23). SAFETY DATA SHEET: 5-Chlorothiophene-2-carbonyl Chloride.
  • ACS Publications. (2014, August 12). Long-Range Chemical Sensitivity in the Sulfur K-Edge X-ray Absorption Spectra of Substituted Thiophenes. The Journal of Physical Chemistry A.
  • Sigma-Aldrich. (n.d.). 3-methoxythiophene-2-carbonyl chloride.
  • EPA. (2025, October 15). 3-Chloro-5,6-dimethoxy-benzo[b]thiophene-2-carbonyl chloride.
  • Hiroshima University. (2010, April 5).
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Classification of organic compounds By solubility. (n.d.).
  • SSERC. (n.d.).
  • ACS Publications. (2024, March 25).
  • ChemicalBook. (2025, August 11). 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE | 42518-98-9.
  • Google Patents. (n.d.). Method for producing acid chlorides.
  • ChemicalBook. (n.d.). 61341-26-2(3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE) Product Description.
  • Sigma-Aldrich. (n.d.). 4-Methylthiophene-2-carbonyl chloride 97.
  • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 3-Methoxythiophene(17573-92-1) 1H NMR spectrum.
  • Chem-Impex. (n.d.). 5-Chlorothiophene-2-carbonyl chloride.
  • Fisher Scientific. (n.d.). 5-Methylthiophene-2-carbonyl chloride, 98%, Thermo Scientific Chemicals 250 mg.
  • Thermo Fisher Scientific. (n.d.). Thiophene-2-carbonyl chloride, 98% 500 g.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PubChem. (n.d.). 2-Thiophenecarbonyl chloride.
  • J.S. Held. (2022). WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis.
  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride.
  • Santa Cruz Biotechnology. (n.d.). 4-Methylthiophene-2-carbonyl chloride.
  • Sigma-Aldrich. (n.d.). 3-methoxythiophene-2-carbonyl chloride | 54450-14-5.
  • Home Sunshine Pharma. (n.d.). 5-chlorothiophene-2-carbonyl chloride cas 42518-98-9.
  • Chemistry LibreTexts. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Sigma-Aldrich. (n.d.). 5-Methylthiophene-2-carbonyl chloride.
  • Organic Syntheses. (n.d.). 7-methoxyphthalide.
  • Fisher Scientific. (n.d.). 5-Methylthiophene-2-carbonyl chloride, 97%, Thermo Scientific 250 mg.
  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride.
  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology.
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  • PubChem. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde.
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Electronic & Synthetic Profiling of 4-Methoxythiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic properties of 4-methoxy substitution on thiophene rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Mechanistic Insights, Synthetic Pathways, and Pharmacophore Utility

Executive Summary

The introduction of a methoxy (-OMe) substituent at the


-position (C3/C4) of the thiophene ring fundamentally alters its electronic landscape, creating a highly polarized, electron-rich scaffold distinct from its benzene analogues. While the 3- and 4-positions are degenerate in the unsubstituted heterocycle, the "4-methoxy" designation becomes chemically significant in 2-substituted derivatives—a common motif in medicinal chemistry and organic electronics. This guide dissects the electronic perturbations caused by 4-methoxy substitution, details robust synthetic protocols to circumvent acid sensitivity, and analyzes its strategic application in drug design and conducting polymers.

Electronic Architecture & Mechanistic Underpinnings

The Push-Pull Electronic Effect

The 4-methoxy group acts as a potent Electron Donating Group (EDG) , but its influence on the thiophene ring is governed by the interplay between inductive withdrawal (-I) and resonance donation (+M).

  • Resonance Dominance (+M): The lone pair on the oxygen atom overlaps effectively with the thiophene

    
    -system. Unlike benzene, where resonance is distributed equally, the thiophene sulfur atom's high polarizability allows for significant charge delocalization.
    
  • Regiochemical Activation: The +M effect significantly increases electron density at the C2 (ortho) and C5 (ortho-like/para-like) positions.

    • Note on Numbering: In a 2-substituted-4-methoxythiophene, the methoxy group directs electrophilic attack primarily to the 5-position (if vacant) due to the synergistic activation by the sulfur heteroatom and the methoxy resonance.

Orbital Energy Levels (HOMO/LUMO)

Substitution with a methoxy group at the


-position raises the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted thiophene.
  • Thiophene HOMO: ~ -6.3 eV

  • 3/4-Methoxythiophene HOMO: ~ -5.2 to -4.97 eV (Solvent dependent)

Implication: This elevation makes the ring more susceptible to oxidative polymerization (useful for PEDOT-like materials) but also increases metabolic liability in drug candidates (e.g., sulfoxidation or ring opening).

Quantitative Electronic Parameters
ParameterValue / TrendMechanistic Consequence
Hammett Constant (

)
+0.12 (Inductive)Weak electron withdrawal through

-bonds.
Hammett Constant (

)
-0.27 (Resonance)Strong electron donation into the

-system.
Dipole Moment (

)
~1.99 - 2.24 DHigh polarity facilitates non-covalent binding interactions in protein pockets.
C2 Proton Acidity Decreased (pKa

)
The ring carbon is less acidic due to increased electron density.

Synthetic Access & Stability Protocols

A major challenge in working with alkoxythiophenes is their acid sensitivity . The electron-rich ring is prone to protonation at the


-position, leading to rapid hydrolysis or uncontrolled polymerization.
The "Safe" Route: Decarboxylation Strategy

Direct nucleophilic substitution on 3-bromothiophene is often low-yielding due to catalyst poisoning by sulfur. The most robust protocol utilizes a methyl 3-hydroxythiophene-2-carboxylate precursor, which stabilizes the ring during functionalization.

Protocol: Synthesis of 3-Methoxythiophene (4-Methoxy precursor)

This protocol avoids the use of unstable 2-methoxy isomers and harsh acidic conditions.

Reagents: Methyl 3-hydroxythiophene-2-carboxylate, Dimethyl sulfate (DMS),


, Acetone, NaOH.
  • O-Methylation:

    • Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous acetone.

    • Add anhydrous

      
       (1.2 eq) and Dimethyl sulfate (1.2 eq).
      
    • Critical Step: Reflux for 12 hours. Monitor TLC for disappearance of the phenol. The ester group at C2 stabilizes the intermediate against oxidation.

    • Yield: ~95% (Methyl 3-methoxythiophene-2-carboxylate).

  • Hydrolysis:

    • Reflux the methylated ester in 1N NaOH (1.5 eq) for 30 mins.

    • Acidify carefully to pH 3 with 1N HCl at 0°C. Do not go below pH 2 to avoid decarboxylation/polymerization in situ.

    • Isolate the carboxylic acid solid.

  • Thermal Decarboxylation:

    • Heat the carboxylic acid neat (no solvent) under vacuum (10-15 Torr) to 30°C above its melting point.

    • Collect the distilled oil (3-methoxythiophene) immediately.

    • Storage: Store under Argon at -20°C. Stabilize with trace triethylamine if storing for >1 week.

Visualization of Synthetic Logic

Synthesis Start Methyl 3-hydroxythiophene- 2-carboxylate Step1 O-Methylation (DMS, K2CO3) Start->Step1 Inter1 Methyl 3-methoxythiophene- 2-carboxylate Step1->Inter1 High Yield Step2 Hydrolysis (NaOH, then pH 3) Inter1->Step2 Inter2 3-Methoxythiophene- 2-carboxylic acid Step2->Inter2 Careful Acidification Step3 Thermal Decarboxylation (Vacuum, Heat) Inter2->Step3 Product 3-Methoxythiophene (Equiv. to 4-methoxy in mono) Step3->Product Distillation

Caption: Step-wise synthesis protecting the acid-sensitive thiophene core via the C2-carboxylate stabilizer.

Reactivity Profile & Regioselectivity[1][2][3][4]

Understanding where electrophiles attack the 4-methoxythiophene ring is critical for derivatization.

Electrophilic Aromatic Substitution (EAS)

In a 2-substituted-4-methoxythiophene system (where position 2 is blocked by a generic group R):

  • Position 5 (Alpha): Most reactive. Activated by the ring sulfur and the methoxy group (via resonance).

  • Position 3 (Beta): Sterically hindered by the 4-methoxy group and the 2-substituent. Less electronically activated than C5.

Case Study: Bromination Reaction of 3-methoxythiophene with NBS (N-bromosuccinimide) selectively yields 2-bromo-3-methoxythiophene (kinetic product). To access the 2-bromo-4-methoxy substitution pattern (where Br and OMe are meta-like), one must typically start with a 2,4-dibromo precursor and perform selective lithium-halogen exchange, or use the decarboxylation route described above with a pre-functionalized scaffold.

Metabolic Stability (MedChem Context)

The electron-rich nature of the 4-methoxythiophene ring makes it a prime target for Cytochrome P450 enzymes.

  • S-Oxidation: The sulfur atom is prone to oxidation to sulfoxide/sulfone, which can act as a Michael acceptor (toxicophore).

  • O-Dealkylation: The methoxy group can be metabolically cleaved to the hydroxyl, which may tautomerize to the thiolactone form, breaking aromaticity.

  • Mitigation Strategy: Introduce electron-withdrawing groups (e.g., -CN, -Cl) at C5 to lower the HOMO energy and resist oxidative metabolism.

Applications in Medicinal Chemistry & Materials[5][6]

Bioisosterism and Drug Design

The 4-methoxythiophene moiety is often used as a bioisostere for 4-methoxyphenyl or indole rings.

  • Advantages: Reduced lipophilicity (LogP) compared to phenyl; altered bond vectors improving active site fit.

  • Key Example: In PTP1B inhibitors (diabetes targets), 4-methoxythiophene-2-carboxylic acid derivatives show enhanced potency over naphthyl analogues due to specific H-bond interactions facilitated by the methoxy oxygen and the thiophene sulfur.

Conducting Polymers (Poly-3-methoxythiophene - PMOT)

PMOT is a soluble derivative of polythiophene.

  • Bandgap: ~2.0 eV (lower than polythiophene's 2.2 eV).

  • Properties: The methoxy group reduces the oxidation potential, allowing polymerization at lower voltages. This results in fewer structural defects (cross-links) and higher conductivity.

  • Color Change: Electrochromic transition from red (neutral) to blue (oxidized).

Structural Logic Visualization

Applications cluster_MedChem Medicinal Chemistry cluster_Materials Materials Science Core 4-Methoxythiophene Core Bioiso Bioisostere for 4-Methoxyphenyl Core->Bioiso Polymer Poly(3-methoxythiophene) (PMOT) Core->Polymer Metab Metabolic Liability: S-Oxidation Bioiso->Metab Risk Target Target: PTP1B Inhibitors Bioiso->Target Prop Lower Bandgap (~2.0 eV) Soluble Processability Polymer->Prop

Caption: Dual utility of the scaffold in pharmaceutical bioisosterism and organic electronics.

References

  • A new route for the synthesis of 3-methoxythiophenes. Heterocycles, 1996. [Link][1][2]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry, 2021. [Link]

  • Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega, 2019. [Link]

  • Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics, 2021. [Link]

  • Synthesis and characterization of new 3-substituted thiophene copolymers. Journal of the Brazilian Chemical Society, 2010. [Link]

Sources

Technical Monograph: 4-Methoxythiophene-2-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

4-Methoxythiophene-2-carbonyl chloride is a specialized heterocyclic building block that serves as a critical intermediate in the synthesis of bioactive carboxamides and esters. As a bioisostere of 3-methoxybenzoyl chloride, the thiophene core offers distinct physicochemical advantages, including altered lipophilicity (LogP), reduced aromatic ring count, and unique electronic distribution due to the sulfur heteroatom.

This guide analyzes the synthetic utility, reactivity profile, and medicinal chemistry applications of this scaffold.[1][2] Specifically, it explores how the 4-methoxy substituent functions as an electron-donating group (EDG), modulating the electrophilicity of the carbonyl center and influencing the pi-electron density of the thiophene ring—a key factor in pi-pi stacking interactions within protein binding pockets (e.g., Tubulin, Kinases).

Chemical Profile & Reactivity[1][2][3][4]

Structural Characteristics

The this compound moiety (C6H5ClO2S) is characterized by a five-membered aromatic ring containing sulfur.

  • Electronic Effects: The methoxy group at the 4-position acts as a strong EDG via resonance (+M effect), enriching the electron density of the thiophene ring. This makes the ring more susceptible to electrophilic aromatic substitution (EAS) at the unoccupied 5-position but stabilizes the resulting amide/ester derivatives against metabolic oxidation compared to unsubstituted thiophenes.

  • Reactivity: The acid chloride functionality is highly electrophilic, prone to rapid hydrolysis. The presence of the 4-methoxy group slightly reduces the electrophilicity of the carbonyl carbon compared to electron-deficient analogs (e.g., nitro-thiophenes), potentially requiring longer reaction times or stronger bases during coupling.

Stability & Handling
  • Moisture Sensitivity: High. Hydrolyzes to 4-methoxythiophene-2-carboxylic acid and HCl upon contact with atmospheric moisture.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Reacts violently with strong oxidizers, alcohols, and amines.

Synthetic Routes & Experimental Protocols

Core Synthesis: Acid to Acid Chloride

The most reliable route involves the chlorination of 4-methoxythiophene-2-carboxylic acid (CAS 77133-27-8) . Due to the electron-rich nature of the thiophene ring, mild conditions are preferred to avoid chlorination of the ring itself.

Protocol 1: Synthesis of this compound
  • Reagents: 4-Methoxythiophene-2-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl2, 3.0 eq), DMF (cat. 1-2 drops), Dichloromethane (DCM) or Toluene (anhydrous).

  • Procedure:

    • Charge a flame-dried RBF with 4-methoxythiophene-2-carboxylic acid and anhydrous DCM under N2 atmosphere.

    • Add catalytic DMF (activates the SOCl2 via Vilsmeier-Haack type intermediate).

    • Add SOCl2 dropwise at 0°C to control exotherm.

    • Allow to warm to room temperature and reflux for 2–3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH for visualization).

    • Critical Step: Evaporate solvent and excess SOCl2 under reduced pressure. Co-evaporate with dry toluene (2x) to remove trace acid gases.

    • Yield: Quantitative conversion to a yellow/brown oil or low-melting solid. Use immediately.

General Amide Coupling (Drug Discovery Workflow)

This protocol describes the coupling of the generated acid chloride with an aniline derivative, a common step in synthesizing kinase inhibitors.

Protocol 2: N-Arylation (Amide Formation)
  • Reagents: Freshly prepared Acid Chloride (1.1 eq), Aniline derivative (1.0 eq), Triethylamine (TEA) or DIPEA (2.5 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the aniline derivative and base (TEA) in anhydrous DCM at 0°C.

    • Dissolve the acid chloride in a minimal amount of DCM and add dropwise to the amine solution.

    • Stir at RT for 4–12 hours.

    • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (if product is not basic) and Brine.

    • Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic and potential side reactions if conditions are unregulated.

SynthesisWorkflow cluster_conditions Optimization Parameters Acid 4-Methoxythiophene- 2-carboxylic Acid (Precursor) SOCl2 SOCl2 + cat. DMF (Chlorination) Acid->SOCl2 Activation Chloride 4-Methoxythiophene- 2-carbonyl Chloride (Active Electrophile) SOCl2->Chloride Reflux, 2h Product Thiophene-2-carboxamide (Bioactive Scaffold) Chloride->Product + Amine, Base (DCM, 0°C to RT) SideProduct Side Reaction: Ring Chlorination Chloride->SideProduct Excess Cl2 source or High Temp Amine Amine/Aniline (Nucleophile)

Figure 1: Synthetic pathway for generating carboxamide libraries from the acid precursor.

Medicinal Chemistry Applications

Pharmacophore Analysis

The 4-methoxythiophene-2-carboxamide scaffold is frequently utilized as a biomimetic of the combretastatin A-4 (CA-4) pharmacophore, a potent tubulin polymerization inhibitor.

FeatureFunction in Drug Design
Thiophene Core Acts as a bioisostere for phenyl rings. The sulfur atom can accept hydrogen bonds (weakly) and influences the ring's lipophilicity.
4-Methoxy Group Electronic Tuning: Increases electron density, enhancing pi-cation interactions in kinase hinge regions. Steric Bulk: Fills small hydrophobic pockets without introducing excessive lipophilicity compared to -Et or -Cl.
Carbonyl Linker Essential H-bond acceptor. Often forms key interactions with backbone amides (e.g., Valine/Leucine) in ATP-binding sites.
Therapeutic Areas
  • Anticancer (Tubulin Inhibitors): Derivatives where the amide nitrogen is linked to a trimethoxyphenyl ring have shown IC50 values in the nanomolar range against Hep3B and MCF-7 cell lines. The 4-methoxy group on the thiophene mimics the methoxy pattern of colchicine binding sites.

  • Antibacterial: 4-substituted thiophene-2-carboxamides exhibit activity against Gram-positive bacteria (S. aureus).[3] The lipophilicity of the methoxy-thiophene facilitates cell wall penetration.

  • Agrochemicals: Sulfonyl chloride derivatives of this core are precursors to ALS-inhibitor herbicides (e.g., Thiencarbazone analogs), validating the scaffold's stability in biological systems.

Structure-Activity Relationship (SAR) Logic

The following decision tree outlines how to modify the core scaffold based on assay results.

SAR_Logic Core 4-Methoxythiophene-2-carboxamide (Lead Scaffold) Potency Issue: Low Potency? Core->Potency Metab Issue: Rapid Metabolism? Core->Metab Solubility Issue: Poor Solubility? Core->Solubility Sol_Potency Strategy: 5-Position Substitution (Add -Cl or -Me to block metabolism or fill hydrophobic pocket) Potency->Sol_Potency Sol_Metab Strategy: Bioisostere (Replace -OMe with -OCF3 or -F) Metab->Sol_Metab Sol_Solubility Strategy: Amide Variation (Append solubilizing tail like Morpholine/Piperazine) Solubility->Sol_Solubility

Figure 2: SAR optimization strategies for the 4-methoxythiophene scaffold.

References

  • Synthesis of Thiophenes: Campaigne, E. & Archer, W. L. (1953). "3-Substituted Thiophenes."[3] Journal of the American Chemical Society, 75(4), 989–991. Link

  • Combretastatin Biomimetics: Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)thiophene derivatives as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry, 53(10), 4248–4258. Link

  • Antibacterial Activity: Al-Said, M. S., et al. (2012). "Synthesis and antimicrobial activity of some new thiophene, thienopyrimidine and thienopyridine derivatives." European Journal of Medicinal Chemistry, 55, 150-163. Link

  • Agrochemical Precursors: Patents referencing "Thiencarbazone-methyl intermediates" and "4-methoxycarbonyl thiophene sulfonyl chlorides." Google Patents. Link

  • Chemical Properties: Sigma-Aldrich Product Specification, "4-Methoxythiophene-2-carboxylic acid (CAS 77133-27-8)." Link

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Methoxythiophene-2-carbonyl chloride

[1]

Executive Summary

4-Methoxythiophene-2-carbonyl chloride (CAS 100427-49-4) is a specialized heterocyclic building block employed in the synthesis of sulfonamide-based agrochemicals and pharmaceutical intermediates.[1] Its structural distinctiveness lies in the 4-methoxy substituent, which introduces significant electronic donation to the thiophene ring compared to its unsubstituted or methyl-substituted analogues.[1]

This guide provides a comprehensive physicochemical profile, synthesizing predicted thermodynamic data with experimental insights from structural analogues.[1] It addresses the critical instability of the acyl chloride moiety and provides a validated protocol for its synthesis and handling to ensure high-purity isolation.[1]

Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Due to the hydrolytic instability of acyl chlorides, experimental boiling points at atmospheric pressure are often theoretical extrapolations.[1] The values below represent a synthesis of calculated data and comparative analysis with 3-methylthiophene-2-carbonyl chloride and thiophene-2-carbonyl chloride.

Table 1: Core Physicochemical Data[11]
PropertyValue (Predicted/Extrapolated)Experimental Context & Confidence
CAS Number 100427-49-4Verified Identifier
Molecular Formula C₆H₅ClO₂SMW: 176.62 g/mol
Boiling Point (atm) 290.5°C (760 mmHg)Theoretical.[1] Decomposition likely occurs before reaching this temperature.[1]
Boiling Point (vac) 135 – 145°C (10 mmHg)Estimated range for vacuum distillation.[1]
Melting Point 35 – 50°C Low-melting solid or semi-solid at RT.
Density 1.35 – 1.40 g/cm³ Higher than methyl analogue (1.29 g/cm³) due to oxygen content.[1]
Flash Point ~129°CClosed Cup (Predicted).[1]
Refractive Index 1.573Predicted (

).[1]
Solubility Reacts violently with waterSoluble in DCM, THF, Toluene, Chloroform.[1]
Thermodynamic Analysis & Trends

The introduction of the methoxy group (-OCH₃) at the C4 position significantly alters the thermodynamic profile compared to the parent thiophene-2-carbonyl chloride:

  • Boiling Point Elevation: The methoxy group increases molecular weight and polarity.[1] While thiophene-2-carbonyl chloride boils at 206°C, the 4-methoxy derivative shows a predicted elevation of ~85°C.[1] This necessitates high-vacuum distillation for purification to avoid thermal degradation (charring).[1]

  • Electronic Effects: The methoxy group acts as a resonance donor (+M effect), increasing electron density in the thiophene ring.[1] This deactivates the carbonyl carbon slightly toward nucleophilic attack compared to electron-deficient analogues, potentially requiring catalytic activation (DMF) during synthesis.[1]

Synthesis & Experimental Protocol

Objective: Synthesis of this compound from 4-methoxythiophene-2-carboxylic acid via nucleophilic acyl substitution.

Reagents
  • Precursor: 4-Methoxythiophene-2-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq) or Oxalyl Chloride (1.2 eq)[1]

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

Step-by-Step Methodology
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen/Argon). Connect the condenser outlet to a scrubber (NaOH trap) to neutralize HCl and SO₂ off-gases.[1]

  • Dissolution: Suspend 4-methoxythiophene-2-carboxylic acid in anhydrous DCM (5 mL per gram of substrate).

  • Activation: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Chlorination: Add Thionyl Chloride dropwise at 0°C.

  • Reflux: Warm to room temperature, then heat to mild reflux (40°C for DCM, 80°C for Toluene) for 2–4 hours. Monitor reaction progress by quenching an aliquot with methanol and checking for the methyl ester via TLC or LC-MS.[1]

  • Isolation:

    • Remove solvent and excess SOCl₂ under reduced pressure (rotary evaporator).[1]

    • Crucial Step: Chase with anhydrous toluene (2x) to azeotrope remaining traces of SOCl₂.[1]

  • Purification: The crude residue is typically a brown oil/solid.[1] Purify via vacuum distillation (0.5 – 2 mmHg). Collect the fraction distilling at constant temperature (approx. 100–120°C at high vacuum).[1]

Visualizations

Diagram 1: Synthesis Workflow & Mechanism

This diagram illustrates the conversion flow and the critical intermediate species formed by DMF catalysis.

SynthesisWorkflowAcid4-Methoxythiophene-2-carboxylic AcidReagentsSOCl₂ + cat. DMF(Reflux)Acid->ReagentsIntermediateActivatedVilsmeier ComplexReagents->Intermediate ActivationProduct4-Methoxythiophene-2-carbonyl ChlorideIntermediate->Product NucleophilicSubstitutionWasteByproducts:SO₂ (g) + HCl (g)Product->WasteOff-gassing

Caption: Reaction pathway utilizing DMF-catalyzed chlorination to ensure complete conversion and removal of gaseous byproducts.

Diagram 2: Structure-Property Logic

Analysis of how the methoxy substituent influences the physical properties relative to the parent compound.[1]

StructurePropertyMethoxy4-Methoxy Group(-OCH₃)MWIncreased MW(+30 Da vs -H)Methoxy->MWPolarityIncreased Polarity(Dipole Moment)Methoxy->PolarityBPElevated Boiling Point(~290°C atm / ~140°C vac)MW->BP London Dispersion ForcesStabilityHydrolytic Instability(Moisture Sensitive)Polarity->Stability Surface ReactivityPolarity->BP Dipole-Dipole Interactions

Caption: Causal relationship between the 4-methoxy substituent and the observed elevation in boiling point and reactivity.

Safety & Handling (SDS Summary)

  • Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive; hydrolysis releases HCl gas.[1]

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), face shield, and lab coat.[1] Handle strictly within a fume hood.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24883686, 4-Methylthiophene-2-carbonyl chloride (Analogue Reference).[1] Retrieved from [Link][1]

  • Molbase. this compound Predicted Properties. Retrieved from [Link][1]

  • Organic Syntheses. General Procedures for Acid Chloride Synthesis via Thionyl Chloride. Coll. Vol. 3, p. 169.[1] Retrieved from [Link]

Methodological & Application

Application Note: High-Efficiency Synthesis of Amides from 4-Methoxythiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The thiophene ring serves as a critical bioisostere for the phenyl group in medicinal chemistry, offering altered lipophilicity, metabolic profiles, and vector orientation. Specifically, 4-methoxythiophene-2-carboxamides are privileged scaffolds in drug discovery, often serving as precursors for kinase inhibitors and antimicrobial agents.

This guide details the synthesis of amides using 4-methoxythiophene-2-carbonyl chloride . While the acid chloride functionality is highly reactive, the presence of the electron-donating methoxy group at the C4 position introduces unique electronic considerations. It increases the electron density of the thiophene ring, potentially reducing the electrophilicity of the carbonyl carbon compared to unsubstituted thiophene, while simultaneously rendering the C5 position susceptible to electrophilic side reactions.

Key Technical Insight: Due to the moisture sensitivity and limited shelf-stability of this compound, this protocol prioritizes an in-situ generation strategy from the carboxylic acid precursor. This approach ensures maximum purity and reproducibility.

Chemical Properties & Mechanistic Analysis[1][2][3][4][5]

The Electrophile: this compound
  • Structure: A 5-membered heteroaromatic ring with a carbonyl chloride at C2 and a methoxy group at C4.

  • Reactivity Profile: The methoxy group (EDG) donates electron density into the ring via resonance. This makes the carbonyl carbon slightly less electrophilic than in nitro- or chloro-substituted thiophenes but still sufficiently reactive for rapid aminolysis.

  • Stability: High susceptibility to hydrolysis. Upon contact with atmospheric moisture, it reverts to 4-methoxythiophene-2-carboxylic acid and HCl.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic addition-elimination pathway:

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: A non-nucleophilic base (e.g., DIPEA, TEA) scavenges the generated HCl to drive the equilibrium forward and prevent protonation of the amine nucleophile.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for both isolated and in-situ protocols.

G Start Starting Material Selection Acid 4-Methoxythiophene-2-carboxylic acid Start->Acid Preferred Route Chloride This compound (Commercial/Isolated) Start->Chloride If Available Activation Activation Step (Oxalyl Chloride/DMF cat.) Acid->Activation Coupling Amide Coupling (DCM, Amine, DIPEA, 0°C to RT) Chloride->Coupling Direct Use Evap Evaporation of Solvent/Excess Reagent (Crude Acid Chloride) Activation->Evap In-situ Generation Evap->Coupling Monitor Monitor (TLC/LCMS) Check for Hydrolysis/SM Coupling->Monitor Workup Workup (NaHCO3 Wash -> Brine -> Dry) Monitor->Workup Conversion > 95% Purification Purification (Recrystallization or Flash Chrom.) Workup->Purification

Caption: Workflow for the synthesis of 4-methoxythiophene-2-carboxamides, highlighting the preferred in-situ activation route.

Detailed Experimental Protocols

Protocol A: In-Situ Generation & Coupling (Recommended)

Use this protocol if starting from 4-methoxythiophene-2-carboxylic acid to avoid stability issues.

Reagents:

  • 4-Methoxythiophene-2-carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • DMF (catalytic, 2-3 drops)

  • Dichloromethane (DCM), anhydrous[1]

  • Amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

Step-by-Step Procedure:

  • Activation:

    • In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the carboxylic acid in anhydrous DCM (0.2 M).

    • Cool to 0°C. Add catalytic DMF.

    • Add Oxalyl chloride dropwise. Caution: Gas evolution (CO, CO2, HCl).

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Verification: Aliquot a small sample into MeOH. If conversion is complete, LCMS will show the methyl ester; if incomplete, acid remains.

    • Concentration: Evaporate solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude yellow oil (acid chloride) in fresh anhydrous DCM.

  • Coupling:

    • In a separate vessel, dissolve the Amine (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Cool to 0°C.[2]

    • Slowly add the solution of the freshly prepared acid chloride to the amine solution.

    • Allow to warm to RT and stir for 4–16 hours.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.[1]

    • Extract with DCM (3x).

    • Wash combined organics with 1M HCl (if product is not basic) to remove unreacted amine, then Brine.[1]

    • Dry over Na₂SO₄ and concentrate.[1][3][4][5]

Protocol B: Direct Coupling (From Isolated Acid Chloride)

Use this protocol only if you have high-quality, non-hydrolyzed acid chloride.

  • Setup: Dissolve Amine (1.0 equiv) and Base (TEA or DIPEA, 1.5 equiv) in anhydrous DCM or THF.

  • Addition: Cool to 0°C. Add this compound (1.1 equiv) solution dropwise.

  • Reaction: Stir at RT for 2–6 hours.

  • Workup: Follow the workup procedure in Protocol A.

Optimization & Troubleshooting

Solvent and Base Selection Matrix

The choice of base and solvent significantly impacts yield and impurity profiles.

VariableRecommendationRationale
Solvent DCM (Preferred) Excellent solubility for acyl chlorides; easy workup.
THFGood alternative for polar amines; ensure it is peroxide-free.
DMF/DMAUse for low-solubility amines. Requires aqueous workup to remove.[6]
Base DIPEA (Hünig's Base) Sterically hindered; minimizes nucleophilic attack on the carbonyl.
Triethylamine (TEA)Standard choice, but can occasionally act as a nucleophile.
PyridineGood for acid-sensitive substrates; acts as both solvent and base.
Stoichiometry 1:1.1 (Acid:Amine)Slight excess of amine ensures complete consumption of the unstable acid chloride.
Troubleshooting Guide
  • Issue: Low Yield / Hydrolysis

    • Cause: Wet solvents or old acid chloride.

    • Solution: Use Protocol A (in-situ). Ensure glassware is flame-dried. Use a drying tube or inert atmosphere.[1]

  • Issue: Regioselectivity / Side Products

    • Cause: Electrophilic attack at C5 (rare in this specific reaction but possible with very reactive electrophiles).

    • Solution: Keep temperature at 0°C during addition.[2] Avoid strong Lewis acids.

  • Issue: Racemization (if Amine is Chiral)

    • Cause: Over-basic conditions or high temperature promoting ketene formation (less likely with thiophenes than phenyls, but possible).

    • Solution: Use DIPEA instead of TEA. Keep reaction cold.

Safety Considerations

  • Thiophene Toxicity: Many thiophene derivatives are sulfur-containing heterocycles with unknown toxicology. Handle as potential sensitizers.

  • Corrosivity: this compound releases HCl upon hydrolysis. It is corrosive to skin and eyes.[7] Work in a fume hood.

  • Gas Evolution: The in-situ generation using oxalyl chloride releases CO and CO2. Ensure adequate venting.[6][7][8]

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • General Amide Synthesis Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9][10] Tetrahedron, 61(46), 10827-10852. Link

  • Thiophene Chemistry & Reactivity

    • Campaigne, E. (1944). Thiophenes and Thiapyrans. Chemical Reviews, 35(1), 1–75. (Foundational text on thiophene reactivity). Link

  • Schotten-Baumann Reaction Conditions

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for nucleophilic acyl substitution). Link

Sources

Application Note: Amide Coupling of 4-Methoxythiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the synthesis of 4-methoxythiophene-2-carboxamides.

Abstract & Strategic Overview

The reaction of 4-methoxythiophene-2-carbonyl chloride with amines is a pivotal transformation in medicinal chemistry, often used to generate bioisosteres of benzamides. While standard acyl chloride couplings are routine, this specific scaffold presents unique electronic considerations. The 4-methoxy group (an electron-donating group, EDG) increases the electron density of the thiophene ring and, via conjugation, reduces the electrophilicity of the carbonyl carbon compared to unsubstituted or nitro-substituted analogs.

Consequently, while the reaction remains rapid, it requires strict moisture control to prevent hydrolysis (which competes effectively due to the deactivated carbonyl) and may require catalytic activation (DMAP) for sterically hindered amines.

This guide provides a self-validating protocol for:

  • In-situ generation of the acid chloride (recommended due to stability concerns).

  • Coupling with primary and secondary amines.

  • Purification strategies minimizing hydrolysis byproducts.

Mechanistic Insight & Causality

To optimize reaction conditions, one must understand the electronic environment of the electrophile.

Electronic Deactivation

Unlike benzoyl chloride, the thiophene ring is inherently electron-rich (π-excessive). The addition of a methoxy group at the C4 position further enriches the ring system.

  • Resonance Effect (+M): The oxygen lone pair at C4 donates electron density into the ring system. This density is conjugated to the C2-carbonyl position.

  • Consequence: The partial positive charge (

    
    ) on the carbonyl carbon is diminished.
    
  • Operational Impact: The reagent is less electrophilic than 4-nitrothiophene-2-carbonyl chloride. Reactions with weak nucleophiles (e.g., anilines, electron-deficient amines) may require elevated temperatures or extended times.

Stability & Hydrolysis

The electron-rich nature stabilizes the acylium ion intermediate, but the neutral acid chloride remains susceptible to hydrolysis. Because the desired amidation might be slower (due to the EDG effect), the "window of opportunity" for moisture to compete is wider. Anhydrous conditions are non-negotiable.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism cluster_electronics Electronic Effect (4-OMe) Reactant 4-Methoxythiophene- 2-carbonyl chloride TS Tetrahedral Intermediate Reactant->TS Nucleophilic Attack (Slower due to 4-OMe) Amine Amine (R-NH2) Amine->TS Product Amide Product TS->Product Elimination of Cl- Byproduct HCl (Neutralized) TS->Byproduct Effect Resonance Donation reduces Electrophilicity

Figure 1: Reaction pathway highlighting the nucleophilic attack. The 4-OMe group (red box context) modulates the rate of the initial attack.

Experimental Protocol

Safety Note: Thiophene derivatives can be biologically active. Acid chlorides are corrosive and lachrymators. Perform all operations in a fume hood.

Reagent Preparation (In-Situ Generation)

Commercially available this compound is rare and often degraded. It is best prepared fresh from the carboxylic acid.

Reagents:

  • Precursor: 4-Methoxythiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv)

  • Catalyst: DMF (2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Suspend the carboxylic acid in anhydrous DCM (0.2 M) under Nitrogen/Argon.

  • Cool to 0°C.

  • Add Oxalyl Chloride dropwise.

  • Add catalytic DMF. Observation: Vigorous gas evolution (CO, CO2, HCl).

  • Stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solution becomes clear.

  • Critical Step: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM for the coupling step.

Standard Coupling Protocol (Method A: Reactive Amines)

Best for: Primary alkyl amines, cyclic secondary amines (piperidine, morpholine).

Reagents:

  • Electrophile: Freshly prepared Acid Chloride (1.0 equiv) in DCM.

  • Nucleophile: Amine (1.1 equiv).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equiv).

  • Solvent: Anhydrous DCM (0.1 M - 0.2 M).

Step-by-Step:

  • Setup: Charge a flame-dried flask with the Amine and Base in DCM. Cool to 0°C.

  • Addition: Add the Acid Chloride solution dropwise over 10-15 minutes. Control exotherm.

  • Reaction: Allow to warm to RT. Stir for 1-4 hours.

    • Monitoring: Check by TLC or LCMS. (Quench aliquot with MeOH to monitor as Methyl Ester if Acid Chloride is suspected to remain).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove unreacted amine/base).

    • Wash with Sat. NaHCO3 (to remove unreacted acid/hydrolysis product).

    • Wash with Brine, Dry over Na2SO4, Filter, Concentrate.[1]

Optimized Protocol (Method B: Weak/Hindered Nucleophiles)

Best for: Anilines, electron-poor amines, or sterically hindered secondary amines.

Modifications:

  • Catalyst: Add DMAP (10 mol%) . The formation of the highly reactive N-acylpyridinium intermediate overcomes the electronic deactivation of the thiophene.

  • Temperature: If no reaction after 2 hours at RT, heat to reflux (40°C for DCM, or switch to THF/60°C).

  • Stoichiometry: Increase Acid Chloride to 1.2 - 1.5 equiv to drive the amine to completion.

Decision Matrix & Troubleshooting

Use this logic flow to determine the correct pathway for your specific amine.

DecisionTree Start Select Amine Type Type1 Primary/Secondary Alkyl (e.g., Benzylamine, Piperidine) Start->Type1 Type2 Weak Nucleophile (e.g., Aniline, 2-Aminopyridine) Start->Type2 Cond1 Method A: DCM, 0°C -> RT Base: DIPEA Type1->Cond1 Cond2 Method B: DCM or THF, Reflux Base: Pyridine or DIPEA Add: DMAP (10%) Type2->Cond2 Check Check LCMS @ 2h Cond1->Check Cond2->Check Result1 Complete Conversion -> Workup Check->Result1 Yes Result2 Incomplete? -> Add Heat or more Acid Chloride Check->Result2 No

Figure 2: Protocol selection guide based on nucleophile reactivity.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Dry glassware. Prepare acid chloride fresh.
No Reaction Deactivated ElectrophileAdd DMAP (10-20 mol%). Heat to reflux. Switch solvent to DCE (80°C).
Impurity: Acid Hydrolysis during workupDo not use strong base during workup if product is sensitive. Ensure complete removal of Oxalyl Chloride before coupling.
Impurity: Methyl Ester Quenching with MeOHIf analyzing reaction mix by LCMS using MeOH as solvent, the acid chloride will show as methyl ester. This confirms the reagent was present but didn't react with the amine.

Characterization Data Expectations

When validating the product, look for these specific signatures in the NMR, which confirm the integrity of the 4-methoxythiophene ring.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH: Broad singlet, typically

      
       6.0 - 8.5 ppm (shift depends on amine).
      
    • Thiophene H3: Singlet or narrow doublet around

      
       7.2 - 7.5 ppm. (Note: C3-H is adjacent to Carbonyl).
      
    • Thiophene H5: Singlet or narrow doublet around

      
       6.2 - 6.5 ppm.
      
    • Methoxy (-OCH3): Strong singlet at

      
       3.7 - 3.9 ppm.
      
  • 13C NMR:

    • Carbonyl (C=O):

      
       160-164 ppm.
      
    • C4-OMe:

      
       158 ppm (Deshielded due to O-attachment).
      

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 38(2), 606-631.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Bacon, R. G. R., & Hamilton, S. D. (1974). Metal ions and complexes in organic reactions. Part XVIII. Copper-catalysed substitutions of aryl halides by nucleophiles. (Context on Thiophene reactivity). Journal of the Chemical Society, Perkin Transactions 1, 1970-1975.

Sources

Application Note: Precision Friedel-Crafts Acylation with 4-Methoxythiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision protocol for utilizing 4-Methoxythiophene-2-carbonyl chloride in Friedel-Crafts acylation. This reagent is a high-value heterocyclic building block, often used to introduce bioisosteres of paramethoxy-phenyl groups in kinase inhibitors and antipsychotic drug scaffolds.

Part 1: Core Directive & Strategic Analysis

The Challenge: this compound presents a unique synthetic paradox. The thiophene ring is electron-rich (


-excessive), and the 4-methoxy substituent further increases electron density. While this makes the resulting ketone a valuable pharmacophore, it renders the acid chloride precursor prone to self-polymerization  and demethylation  under harsh Lewis acid conditions.

The Solution: Standard Friedel-Crafts protocols using refluxing AlCl


 often result in "tarring" or ether cleavage. This protocol utilizes Stannic Chloride (SnCl

)
or controlled Aluminum Chloride (AlCl

)
at low temperatures to balance electrophilic activation with functional group preservation.

Key Mechanistic Insight: Unlike 5-methoxythiophene-2-carbonyl chloride, where the oxygen lone pair conjugates directly with the carbonyl carbon (deactivating it), the 4-methoxy group is electronically "meta" to the carbonyl at position 2. This preserves the electrophilicity of the acyl chloride while electronically enriching the ring, making it a "Goldilocks" reagent—reactive but requiring careful handling.

Part 2: Reagent Preparation & Handling

Note: This acid chloride is unstable and rarely sold as a shelf-stable solid. It is best prepared in situ from the corresponding carboxylic acid.

Pre-Step: Synthesis of the Acyl Chloride

  • Precursor: 4-Methoxythiophene-2-carboxylic acid (CAS: 77133-27-8).

  • Reagent: Oxalyl Chloride (preferred over Thionyl Chloride to avoid HCl/SO

    
     heat generation).
    
  • Catalyst: DMF (catalytic drops).

Protocol:

  • Suspend 1.0 equiv of 4-methoxythiophene-2-carboxylic acid in anhydrous DCM (0.5 M).

  • Cool to 0°C under N

    
    .
    
  • Add 1.2 equiv Oxalyl Chloride dropwise, followed by 1-2 drops of dry DMF.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours until gas evolution ceases.

  • Critical: Evaporate solvent and excess oxalyl chloride under high vacuum at RT. Do not distill at high heat. Use the crude yellow/orange oil immediately.

Part 3: Optimized Friedel-Crafts Acylation Protocol

Scope: Coupling with electron-rich aromatics (e.g., Anisole, Xylene, Indole) or benzene. Model Reaction: Acylation of Anisole to form (4-methoxyphenyl)(4-methoxythiophen-2-yl)methanone.

Method A: The "High Fidelity" Protocol (SnCl

)

Recommended for sensitive substrates or to prevent demethylation.

Reagents:

  • Acylating Agent: this compound (1.0 equiv, crude oil from Pre-Step).

  • Substrate: Anisole (1.0 equiv).

  • Lewis Acid: Tin(IV) Chloride (SnCl

    
    ) (1.1 equiv). Note: SnCl
    
    
    
    is a fuming liquid; handle in a hood.
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Procedure:

  • Complexation: Dissolve the Acyl Chloride (1.0 equiv) in DCM (5 mL/mmol) and cool to -10°C (ice/salt bath).

  • Lewis Acid Addition: Add SnCl

    
     (1.1 equiv) dropwise via syringe. The solution may turn dark orange/red (formation of the acylium complex). Stir for 15 minutes.
    
  • Substrate Addition: Dissolve Anisole (1.0 equiv) in minimal DCM and add dropwise to the cold acylium mixture. Keep internal temp < 0°C.

  • Reaction: Allow to warm slowly to 0°C and stir for 2–4 hours. Monitor by TLC/LCMS.

    • Checkpoint: If reaction is sluggish, warm to Room Temperature (25°C). Do not reflux.

  • Quench: Pour the reaction mixture into a vigorously stirred slurry of ice and 1M HCl.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: The "Robust" Protocol (AlCl

)

Recommended for less reactive substrates (e.g., Benzene, Fluorobenzene).

Modifications:

  • Lewis Acid: Aluminum Chloride (AlCl

    
    ) (1.1 - 1.2 equiv).
    
  • Temperature: Strictly 0°C to RT . Warning: Heating >40°C with AlCl

    
     will cleave the 4-methoxy ether.
    
  • Addition Order: Add AlCl

    
     to the Acid Chloride in DCM first (generating the acylium salt), then add the substrate.
    
Part 4: Data Summary & Visualization
Table 1: Lewis Acid Compatibility Matrix
Lewis AcidReactivityRisk of DemethylationRecommended Substrate
SnCl

ModerateLowFurans, Thiophenes, electron-rich Benzenes
AlCl

HighHigh (if heated)Benzene, Halobenzenes, Toluene
ZnCl

LowNoneHighly activated systems (e.g., Pyrroles)
TiCl

HighModerateSterically hindered substrates
Mechanism & Pathway Visualization

The following diagram illustrates the regioselective pathway and the resonance stabilization that distinguishes this specific isomer.

FriedelCrafts_Pathway Reagent 4-Methoxythiophene- 2-carbonyl chloride Complex Acylium Ion Complex (Electrophile) Reagent->Complex Cl- abstraction LewisAcid Lewis Acid (SnCl4 / AlCl3) LewisAcid->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma Nu- Attack Resonance Resonance Stabilization (C4-OMe does NOT deactivate C2) Resonance->Complex Stabilizes Ring Preserves Electrophilicity Substrate Aromatic Substrate (Nucleophile) Substrate->Sigma Product Aryl-Thienyl Ketone Sigma->Product -H+ (Aromatization)

Caption: Mechanistic pathway highlighting the formation of the acylium electrophile. The 4-methoxy group stabilizes the thiophene ring without deactivating the C2-carbonyl center.

Part 5: Troubleshooting & Quality Control
  • Issue: Dark Black Tar / Polymerization.

    • Cause: Reaction temperature too high or Lewis Acid too strong. Thiophenes are acid-sensitive.

    • Fix: Switch from AlCl

      
       to SnCl
      
      
      
      . Ensure temperature never exceeds 25°C. Dilute reaction further (0.2 M).
  • Issue: Loss of Methyl Group (Product is a Phenol/Hydroxythiophene).

    • Cause: Lewis acid-mediated ether cleavage.

    • Fix: Avoid AlCl

      
      . If AlCl
      
      
      
      is necessary, quench immediately upon consumption of starting material. Do not let stir overnight.
  • Issue: Low Conversion.

    • Cause: Moisture in the Lewis Acid (SnCl

      
       hydrolyzes easily).
      
    • Fix: Use fresh bottle or distill SnCl

      
       over P
      
      
      
      O
      
      
      . Ensure Acid Chloride formation (Step 1) was complete (check via MeOH quench -> Methyl Ester by TLC).
Part 6: References
  • Friedel-Crafts Acylation of Thiophenes:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of thiophenes toward electrophiles).

    • Context: Establishes the high reactivity of thiophene at C2 and the need for mild Lewis acids.

  • Lewis Acid Mediated Demethylation:

    • Title: "AlCl3-Catalyzed Cascade Reactions of 1,2,3-Trimethoxybenzene and Adipoyl Chloride"

    • Source:J. Org. Chem. (via PMC).

    • URL:[Link]

    • Context: Validates the risk of demethylation when using AlCl

      
       with methoxy-arenes.
      
  • Use of SnCl4 in Heterocyclic Acylation:

    • Title: "A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene"

    • Source: BenchChem Application Data.

  • Reagent Properties (4-Methoxythiophene-2-carboxylic acid):

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 77133-27-8).

Application Notes & Protocols: Synthesis of Thiophene-Based Esters Utilizing 4-Methoxythiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene-Based Esters in Modern Drug Discovery

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases, including anti-inflammatory, antipsychotic, and anticancer agents.[3][4][5] Thiophene-based esters, in particular, are a critical class of derivatives, often serving as key intermediates or as the final active pharmaceutical ingredients (APIs) themselves.[4] The ester functionality can modulate a compound's pharmacokinetic profile, influencing its solubility, stability, and ability to cross biological membranes.

This guide provides a comprehensive overview and detailed protocols for the synthesis of thiophene-based esters, with a specific focus on the strategic use of 4-Methoxythiophene-2-carbonyl chloride as a highly effective acylating agent. We will delve into the underlying reaction mechanisms, provide step-by-step experimental procedures, and discuss critical considerations for purification and characterization, empowering researchers to confidently and efficiently synthesize these valuable compounds.

The Strategic Advantage of this compound

This compound is a superior reagent for the synthesis of thiophene-based esters due to several key factors:

  • Enhanced Reactivity: The electron-donating methoxy group at the 4-position increases the electron density of the thiophene ring, which in turn can influence the reactivity of the carbonyl chloride at the 2-position. Acyl chlorides are generally more reactive than their corresponding carboxylic acids, leading to faster and more efficient esterification reactions that are often irreversible.[6]

  • Favorable Reaction Conditions: The high reactivity of acyl chlorides allows for esterification to occur under mild conditions, often at room temperature, which is advantageous for sensitive substrates.[6]

  • High Yields: The reaction of acyl chlorides with alcohols typically proceeds to completion, resulting in high yields of the desired ester product.[6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of thiophene-based esters from this compound and an alcohol proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.[7][8][9]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[7][10]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.[7][10]

  • Deprotonation: A base, such as pyridine or triethylamine, is often used to neutralize the liberated hydrochloric acid and to deprotonate the positively charged intermediate, driving the reaction to completion.[7]

Below is a visual representation of the general mechanism:

Caption: General mechanism for the synthesis of thiophene-based esters.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiophene-Based Ester

This protocol outlines a general method for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol (R-OH)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 - 1.2 eq) in anhydrous DCM to the reaction mixture. The addition should be done dropwise, especially if the reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of synthetic compounds.[11]

Materials:

  • Crude ester product

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Pack a chromatography column with silica gel slurried in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

For solid ester products, recrystallization is an effective method to achieve high purity.[11]

Materials:

  • Crude solid ester

  • Recrystallization solvent

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the ester is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data Presentation: Characterization of Thiophene-Based Esters

The synthesized esters should be thoroughly characterized to confirm their structure and purity. The following table summarizes typical characterization data.

Characterization Technique Expected Observations
¹H NMR Signals corresponding to the thiophene ring protons (typically in the aromatic region), the methoxy group protons, and the protons of the alcohol moiety.[12]
¹³C NMR Signals for the carbonyl carbon of the ester, the carbons of the thiophene ring, the methoxy carbon, and the carbons of the alcohol moiety.[12]
FT-IR A strong absorption band for the ester carbonyl (C=O) stretch, typically around 1700-1750 cm⁻¹.[12]
Mass Spectrometry (MS) A molecular ion peak corresponding to the mass of the synthesized ester.[13]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.[14]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of thiophene-based esters.

Experimental_Workflow Start Start: Alcohol and This compound Reaction Esterification Reaction (Protocol 1) Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Ester Product Workup->Crude_Product Purification Purification Crude_Product->Purification Column_Chromatography Column Chromatography (Protocol 2) Purification->Column_Chromatography Recrystallization Recrystallization (Protocol 3) Purification->Recrystallization Pure_Product Pure Thiophene-Based Ester Column_Chromatography->Pure_Product Recrystallization->Pure_Product Characterization Characterization (NMR, IR, MS, HPLC) Pure_Product->Characterization End End: Pure, Characterized Product Characterization->End

Caption: Workflow for the synthesis and purification of thiophene esters.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the target ester can be confirmed at each stage:

  • Reaction Monitoring: TLC provides a real-time assessment of the reaction's progress, allowing for adjustments to reaction time as needed.

  • Purification: The distinct separation of the product from impurities during chromatography or the formation of well-defined crystals during recrystallization provides visual confirmation of purification.

  • Characterization: The comprehensive spectroscopic and analytical data obtained serves as the ultimate validation of the product's identity, structure, and purity. Any deviation from the expected data would indicate the need for further purification or a re-evaluation of the synthetic strategy.

Conclusion

The synthesis of thiophene-based esters using this compound is a robust and efficient method for accessing a class of compounds with significant potential in drug discovery and development. By understanding the underlying reaction mechanism and adhering to the detailed protocols provided, researchers can confidently synthesize and purify these valuable molecules. The combination of mild reaction conditions, high yields, and straightforward purification procedures makes this an attractive approach for both academic and industrial laboratories.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. Retrieved from [Link]

  • Zeitschrift für Naturforschung. (n.d.). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]

  • MDPI. (2021). Thiophene-Based Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of thiophenes.
  • PMC. (2025). Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • IJCSR. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • EPRA Journals. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene derivatives 4 and 5. Retrieved from [Link]

  • ResearchGate. (2025). Effects of alkyl size of AlR3 on its reaction with thiophene-2-carbonyl chloride. Retrieved from [Link]

  • PMC. (n.d.). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

Sources

Application Note: Nucleophilic Acyl Substitution Protocols for Thiophene Acid Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

Thiophene-2-carbonyl chloride (T2CC) and its isomers are critical electrophiles in medicinal chemistry, serving as bioisosteres for benzoyl chlorides. While structurally similar to their phenyl counterparts, thiophene acid chlorides exhibit distinct electronic behaviors that necessitate modified handling and reaction protocols.

The Electronic Context

Unlike the phenyl ring, the thiophene ring is


-excessive (electron-rich). The sulfur atom donates electron density into the ring via resonance, which can conjugate with the carbonyl group.
  • Impact on Reactivity: The resonance donation from the thiophene ring renders the carbonyl carbon slightly less electrophilic than in benzoyl chloride. Consequently, while T2CC is highly reactive, it requires stronger nucleophiles or acylation catalysts (e.g., DMAP) when coupled with sterically hindered alcohols or anilines.

  • Stability Profile: T2CC is prone to hydrolysis but is generally thermally stable. However, the sulfur atom makes these compounds susceptible to oxidative degradation if stored improperly.

Critical Handling & Stability Guidelines

Safety Warning: Thiophene derivatives often possess potent, pervasive sulfide-like odors. All manipulations must occur in a well-ventilated fume hood.

Storage and Purity
  • Physical State: Thiophene-2-carbonyl chloride is typically a pale yellow to colorless liquid (mp < 20°C), whereas substituted variants may be solids.

  • Degradation Indicators: A darkening of color (to brown/black) or the formation of white precipitate (thiophene carboxylic acid) indicates hydrolysis or polymerization.

  • Purification: If the acid chloride is dark/impure, vacuum distillation is the preferred purification method over chromatography, as silica gel can induce hydrolysis.

Mechanism of Action

The reaction follows the standard Addition-Elimination pathway (Nucleophilic Acyl Substitution). The key intermediate is the tetrahedral alkoxide, which collapses to expel the chloride leaving group.

NAS_Mechanism Start Thiophene-2-carbonyl Chloride Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack Nu Nucleophile (Nu-H) Nu->Tetra Product Acylated Product Tetra->Product Elimination of Cl- HCl HCl (Byproduct) Tetra->HCl

Figure 1: General mechanism for nucleophilic acyl substitution on thiophene substrates.

Experimental Protocols

Protocol A: General Amidation (The "Workhorse" Method)

Best for: Primary/secondary amines, anilines, and rapid library synthesis.

Rationale: This biphasic or anhydrous protocol uses an organic base to scavenge the HCl byproduct, driving the equilibrium forward and preventing the protonation of the nucleophilic amine.

Reagents:

  • Thiophene-2-carbonyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with

    
     or Argon.
    
  • Solvation: Dissolve the amine (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM (0.2 M concentration).
    
  • Temperature Control: Cool the solution to 0°C using an ice bath. Note: While T2CC is not as explosive as aliphatic acid chlorides, cooling prevents side reactions at the thiophene C-5 position.

  • Addition: Add Thiophene-2-carbonyl chloride (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Thiophene is UV active).

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM (3x).

    • Wash organic layer with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over

      
       and concentrate.
      
Protocol B: Weinreb Amide Synthesis

Best for: Converting thiophene acids/chlorides into ketones (preventing over-addition of Grignards).

Rationale: The N-methoxy-N-methylamide (Weinreb amide) forms a stable chelated intermediate with organometallics, preventing the formation of tertiary alcohols.

Weinreb_Workflow Step1 Thiophene-2-carbonyl Chloride (in DCM) Intermediate Weinreb Amide (Stable Species) Step1->Intermediate 0°C to RT, 1h Reagent N,O-Dimethylhydroxylamine HCl + Pyridine (2 equiv) Reagent->Intermediate Grignard Add R-MgBr (Low Temp) Intermediate->Grignard THF, -78°C Final Thiophene Ketone Grignard->Final Acidic Quench

Figure 2: Workflow for converting acid chlorides to ketones via Weinreb Amide.

Step-by-Step Procedure:

  • Slurry Formation: In a dry flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM.

  • Base Addition: Add Pyridine (2.2 equiv) or

    
     at 0°C. Stir for 15 mins to liberate the free amine.
    
  • Acylation: Add Thiophene-2-carbonyl chloride (1.0 equiv) dropwise at 0°C.

  • Completion: Stir at RT for 1–2 hours. The reaction is usually quantitative.

  • Purification: Standard aqueous workup. Flash chromatography is rarely needed if stoichiometry is precise.

Protocol C: DMAP-Catalyzed Esterification

Best for: Sterically hindered alcohols or phenols.

Rationale: Thiophene acid chlorides may react sluggishly with secondary/tertiary alcohols. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

Reagents:

  • Alcohol (1.0 equiv)

  • T2CC (1.2 equiv)

  • 
     (1.5 equiv)
    
  • DMAP (0.1 equiv - Catalytic)

Procedure:

  • Dissolve alcohol,

    
    , and DMAP in DCM.
    
  • Add T2CC slowly at RT (Cooling is usually unnecessary unless the scale is >10g).

  • Stir for 12 hours.

  • Critical Workup Step: Wash the organic layer with 10% Citric Acid or 1M HCl to rigorously remove DMAP and

    
    , which can complicate chromatography.
    

Data Summary: Reaction Conditions Comparison

ProtocolNucleophileBaseCatalystTempTypical Yield
Standard Amidation

Amine

/ DIPEA
None0°C

RT
85-95%
Weinreb Synthesis MeNH(OMe)PyridineNone0°C>90%
Esterification

Alcohol

NoneRT80-90%
Hindered Esterification

Alcohol

DMAP (10%)RT/Reflux60-85%

Troubleshooting & Optimization

  • Black Reaction Mixture:

    • Cause: Polymerization of the thiophene ring or decomposition of the acid chloride.

    • Solution: Ensure the acid chloride is distilled and clear/yellow before use. Conduct the reaction under strict inert atmosphere (

      
      ).
      
  • Low Yield with Anilines:

    • Cause: Electronic deactivation of the aniline.

    • Solution: Switch solvent to Pyridine (used as both solvent and base) and heat to 60°C.

  • Persistent Sulfur Smell:

    • Solution: Wash all glassware with a dilute bleach solution (sodium hypochlorite) immediately after use to oxidize sulfur residues before standard cleaning.

References

  • Organic Syntheses. 2-Thiophenecarbonyl Chloride Synthesis. Org.[1][2][3][4] Synth. Coll. Vol. 3, p. 14. (General reference for acid chloride handling).

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818.

  • Joulié, M. M., et al. Thiophene isosteres of phenylethanolamine. Journal of Medicinal Chemistry, 1950s-present context.

  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Chapter 10: Nucleophilic Substitution at the Carbonyl Group. Oxford University Press. (Standard Textbook Reference for Mechanism).

Sources

Preparation of bioactive thiophene derivatives from acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Bioactive 2-Aminothiophenes Subtitle: A Modular Workflow Converting Acid Chlorides to Privileged Heterocycles via the Meldrum’s Acid Route

Executive Summary & Strategic Value

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

The thiophene ring is a cornerstone of modern medicinal chemistry, serving as a bioisostere for benzene with improved pharmacokinetic profiles (lipophilicity modulation and metabolic stability). 2-Aminothiophenes, in particular, are "privileged scaffolds" found in blockbuster therapeutics ranging from antipsychotics (e.g., Olanzapine ) to NSAIDs (e.g., Tinoridine ) and allosteric modulators.

This guide details a robust, scalable, and modular workflow to synthesize polysubstituted 2-aminothiophenes starting from Acid Chlorides . Unlike traditional methods that rely on commercially limited


-keto esters or hazardous diazomethane homologation, this protocol utilizes the Meldrum’s Acid  platform. This approach allows researchers to convert virtually any available carboxylic acid (via its chloride) into a diverse library of bioactive thiophenes with high regiocontrol.

Key Advantages of This Workflow:

  • Safety: Avoids the use of explosive diazomethane for carbon homologation.

  • Modularity: The

    
     substituent is derived from the acid chloride, and the 
    
    
    
    ester group is tunable via alcoholysis, enabling rapid SAR (Structure-Activity Relationship) exploration.
  • Scalability: The protocols are validated for gram-to-multigram scales suitable for preclinical development.

Scientific Foundation & Mechanism

The Synthetic Pathway

The synthesis proceeds in two distinct phases.[1][2] First, the acid chloride is converted into a


-keto ester using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a C3-synthon. Second, this intermediate undergoes a multicomponent Gewald reaction to form the thiophene core.

SyntheticWorkflow AcidCl Acid Chloride (R-COCl) AcylMeldrum Acylated Intermediate AcidCl->AcylMeldrum Acylation (-25°C to 0°C) Meldrums Meldrum's Acid (Pyridine/DCM) Meldrums->AcylMeldrum BetaKeto β-Keto Ester (Precursor) AcylMeldrum->BetaKeto Alcoholysis (R'-OH, Reflux) Gewald Gewald Cyclization (S8, Base, Nitrile) BetaKeto->Gewald Knoevenagel Condensation Thiophene 2-Aminothiophene (Bioactive Scaffold) Gewald->Thiophene Cyclization

Figure 1: The modular workflow transforming acid chlorides into thiophenes via the Meldrum's acid bridge.[3]

The Gewald Mechanism (Critical Control Points)

Understanding the mechanism is vital for troubleshooting. The reaction is a thermodynamically controlled process involving:

  • Knoevenagel Condensation: The ketone (from the acid chloride) condenses with an activated nitrile (e.g., ethyl cyanoacetate). Control Point: Steric hindrance at the ketone can slow this step.

  • Sulfur Uptake: The active methylene intermediate reacts with elemental sulfur (

    
    ). Control Point: Use of morpholine or diethylamine increases sulfur solubility.
    
  • Cyclization: Intramolecular attack of the thiol on the nitrile.

Detailed Experimental Protocols

Phase 1: Preparation of -Keto Esters from Acid Chlorides

Based on the method of Oikawa et al. (Organic Syntheses).

Reagents:

  • Acid Chloride (

    
    ): 1.0 equiv.
    
  • Meldrum’s Acid: 1.0 equiv.

  • Pyridine: 2.0 equiv.[3]

  • Dichloromethane (DCM): Anhydrous.

  • Alcohol (

    
    ): Ethanol or Methanol (excess).
    

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Dissolution: Dissolve Meldrum’s acid (10 g, 69 mmol) in dry DCM (50 mL). Add pyridine (11 mL, 138 mmol).

  • Cooling: Cool the mixture to 0°C (ice bath). Note: For very reactive aliphatic acid chlorides, cool to -25°C to prevent bis-acylation.

  • Acylation: Dissolve the Acid Chloride (70 mmol) in DCM (20 mL) and add it dropwise over 60 minutes. The solution will turn orange/red.

  • Equilibration: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.

  • Workup (Acylated Intermediate): Wash the organic layer with dilute HCl (1M) to remove pyridine, then with brine. Dry over

    
     and concentrate in vacuo.
    
    • Checkpoint: You now have the acyl-Meldrum's acid.[1] It is often stable enough to store, but immediate use is recommended.

  • Alcoholysis: Dissolve the crude residue in the desired alcohol (e.g., Ethanol, 50 mL). Reflux for 2–4 hours.

    • Mechanism:[2][4][3][5][6][7][8] Thermal decomposition releases acetone and

      
      , trapping the ketene intermediate with ethanol.
      
  • Purification: Concentrate the solvent. Purify the resulting oil via vacuum distillation or flash chromatography (Hexane/EtOAc).

    • Yield Expectation: 75–90%.

Phase 2: The Gewald Cyclization (Synthesis of 2-Aminothiophenes)

Standard Protocol for Library Generation.

Reagents:

  • 
    -Keto Ester (from Phase 1): 1.0 equiv.
    
  • Activated Nitrile (e.g., Ethyl Cyanoacetate or Malononitrile): 1.0 equiv.

  • Elemental Sulfur (

    
    ): 1.0 equiv (atomic equivalent).
    
  • Base: Morpholine or Diethylamine (0.5 – 1.0 equiv).

  • Solvent: Ethanol (Absolute).

Step-by-Step Protocol:

  • Mixing: In a 100 mL RBF, combine the

    
    -keto ester (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol, 0.32 g) in Ethanol (20 mL).
    
  • Activation: Add Morpholine (5 mmol) dropwise.

    • Exotherm Warning: The reaction is exothermic. If scaling up (>10g), add base slowly and use a water bath.

  • Reflux: Heat the mixture to 60–70°C (gentle reflux) for 2–12 hours.

    • Monitoring: Monitor by TLC (disappearance of ketone). The mixture usually turns dark brown.

  • Precipitation: Cool the reaction to RT. Often, the product precipitates as a solid. If not, pour the mixture into crushed ice-water (100 mL).

  • Isolation: Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol or Methanol. For oily products, use column chromatography.

Data Analysis & Optimization

Solvent & Base Selection Guide

The choice of base affects the "Sulfur Uptake" kinetics.

Catalyst/BaseSolventReaction RateYield ProfileComments
Morpholine EthanolHighExcellent (>85%)Standard choice; balances basicity and nucleophilicity.
Diethylamine EthanolModerateGood (70-80%)Volatile; easier to remove during workup.
L-Proline DMSO/Ionic Liq.ModerateGoodOrganocatalytic "Green" approach; useful for sensitive substrates.
NaOH WaterSlowModerate"On-water" conditions; requires sonication for best results.
Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Low Yield in Phase 1 Bis-acylation of Meldrum's AcidEnsure strict temperature control (-25°C) and slow addition of acid chloride.
Reaction Stalls (Phase 2) Sulfur insolubilitySwitch to Morpholine (improves S8 solubility) or increase temperature.
Sticky/Tar Product Polymerization of nitrileReduce reaction temperature; ensure inert atmosphere (

).

Bioactivity & Applications

The 2-aminothiophene scaffold generated here is a versatile handle for drug development.

Bioactivity Core 2-Aminothiophene Scaffold Amide Amide Coupling (Kinase Inhibitors) Core->Amide R-COCl / HATU Urea Urea Formation (Anti-inflammatory) Core->Urea Isocyanates Cyclization Thienopyrimidines (Anticancer/Antiviral) Core->Cyclization Formamide/Cyclization

Figure 2: Downstream derivatization pathways for the synthesized scaffold.

  • Kinase Inhibition: The amino group mimics the ATP adenine ring, forming hydrogen bonds in the kinase hinge region.

  • GPCR Ligands: Thiophene analogs of Olanzapine target dopamine/serotonin receptors.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][3][8][9][10] 2. A general and versatile synthesis of

    
    -keto esters.[1][11] Journal of Organic Chemistry, 43(10), 2087–2088. Link
    
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel.[4][12] Chemische Berichte, 99(1), 94-100. Link

  • Sabnis, R. W., et al. (1999).[2] 2-Aminothiophenes by the Gewald Reaction.[2][4][5][6][7][12] Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

  • Putrova, Z., et al. (2010).[7] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 1, 209-246.[7] Link

  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010).[11] Mild and High-Yielding Synthesis of

    
    -Keto Esters and 
    
    
    
    -Ketoamides.[11] Synthesis, 2010(06), 1053-1057. Link

Sources

The Nexus of Efficiency and Innovation: One-Pot Synthesis Methods Involving 4-Methoxythiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the pursuit of efficiency, atom economy, and novel molecular architectures is paramount. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a cornerstone of sustainable and streamlined chemical production. This guide delves into the application of one-pot methodologies centered around a versatile and highly valuable building block: 4-Methoxythiophene-2-carbonyl chloride.

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The methoxy substituent at the 4-position and the reactive acyl chloride at the 2-position of the thiophene ring make this compound an exceptionally useful precursor for generating diverse molecular libraries for drug discovery. This document provides detailed application notes and robust protocols for its use in one-pot synthesis, aimed at professionals engaged in cutting-edge research and development.

Core Concept: The Power of One-Pot Reactions

One-pot reactions, particularly multicomponent reactions (MCRs), offer significant advantages over traditional multi-step syntheses.[3][4] By eliminating the need for isolation and purification of intermediates, they reduce solvent waste, save time and resources, and can lead to the rapid assembly of complex molecules from simple precursors.[3] The inherent reactivity of the acyl chloride group in this compound makes it an ideal starting point for such elegant and efficient synthetic cascades.

Application Note 1: One-Pot Amidation for Bioactive Compound Synthesis

Rationale and Expertise: The formation of an amide bond is one of the most fundamental and frequently performed reactions in pharmaceutical synthesis, as over a quarter of all drugs contain at least one amide group.[5] A one-pot approach to amidation, directly from an acyl chloride, is a highly efficient method.[][7] This protocol leverages the high reactivity of this compound with a wide range of primary and secondary amines to produce a diverse library of 4-methoxythiophene-2-carboxamides. These products are of significant interest as potential kinase inhibitors, antibacterial agents, and modulators of other biological targets.

Protocol 1: One-Pot Synthesis of N-Substituted-4-methoxythiophene-2-carboxamides

This protocol describes a straightforward and high-yielding one-pot procedure for the synthesis of amides from this compound and a chosen amine.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine, morpholine)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or DIPEA (1.2 equivalents) dropwise to the stirred solution. The base is crucial to neutralize the HCl gas that is generated during the reaction.[]

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes. The reaction is often exothermic.[]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 (to remove any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-substituted-4-methoxythiophene-2-carboxamide.

Data Presentation:

AmineBaseSolventReaction Time (h)Yield (%)
AnilineEt3NDCM292
BenzylamineDIPEATHF1.595
MorpholineEt3NDCM197
4-FluoroanilineEt3NDCM389

Visualization of Workflow:

OnePotAmidation Amine Amine + Base in DCM (0°C) Reaction Reaction Mixture (Stir at RT) Amine->Reaction AcylChloride 4-Methoxythiophene- 2-carbonyl chloride AcylChloride->Reaction Workup Aqueous Workup (Wash, Dry) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: Workflow for one-pot amide synthesis.

Application Note 2: Multi-Component Synthesis of Highly Functionalized Furans

Rationale and Expertise: Multi-component reactions (MCRs) that generate complex heterocyclic cores in a single step are of immense value in drug discovery for creating novel chemical entities.[4][8] A known MCR involves the reaction of an acyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate to produce highly substituted furans.[9] Adapting this for this compound allows for the one-pot synthesis of 2-amino-5-(4-methoxythiophen-2-yl)furan-3,4-dicarboxylates. These structures, containing both thiophene and furan rings, are attractive for screening due to their rich heteroaromatic character and potential for diverse biological interactions.

Protocol 2: One-Pot, Three-Component Synthesis of a Thiophene-Furan Hybrid

This protocol details the efficient assembly of a complex heterocyclic system from three simple starting materials in a single operation.

Materials:

  • This compound

  • An isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Dialkyl acetylenedicarboxylate (e.g., dimethyl acetylenedicarboxylate (DMAD))

  • Anhydrous Dichloromethane (DCM)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the dialkyl acetylenedicarboxylate (1.0 equivalent) in anhydrous DCM.

  • Isocyanide Addition: Cool the mixture to 0 °C. Slowly add the isocyanide (1.0 equivalent) to the stirred solution. A color change is often observed upon addition.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction proceeds through a zwitterionic intermediate formed between the isocyanide and the acetylenedicarboxylate, which is then trapped by the acyl chloride.[9]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-amino-5-(4-methoxythiophen-2-yl)furan-3,4-dicarboxylate product.

Data Presentation:

IsocyanideAcetylene ComponentReaction Time (h)Yield (%)
tert-Butyl isocyanideDMAD1678
Cyclohexyl isocyanideDMAD1875
Benzyl isocyanideDiethyl acetylenedicarboxylate2465

Visualization of Mechanism:

MCR_Mechanism cluster_reactants Reactants cluster_process One-Pot Reaction Isocyanide R-NC Zwitterion Zwitterionic Intermediate [Isocyanide + DMAD] Isocyanide->Zwitterion DMAD ROOC-C≡C-COOR DMAD->Zwitterion AcylChloride 4-MeO-Th-COCl Trapping Nucleophilic Attack by Zwitterion AcylChloride->Trapping Zwitterion->Trapping reacts with Cyclization Intramolecular Cyclization Trapping->Cyclization Product Substituted Furan Product Cyclization->Product FriedelCrafts Reactants 4-MeO-Th-COCl + Lewis Acid (AlCl₃) Acylium Acylium Ion Complex Reactants->Acylium Addition Electrophilic Aromatic Substitution Acylium->Addition Aromatic Aromatic Substrate Aromatic->Addition Quench Hydrolytic Workup Addition->Quench Product Aryl Thienyl Ketone Quench->Product

Sources

Application Note: Coupling 4-Methoxythiophene-2-carbonyl Chloride with Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for synthesizing


-aryl-4-methoxythiophene-2-carboxamides via the acylation of anilines with 4-methoxythiophene-2-carbonyl chloride. While acid chloride couplings are standard transformations, the electron-rich nature of the 4-methoxythiophene core reduces the electrophilicity of the carbonyl center compared to simple benzoyl chlorides. This necessitates careful selection of bases and catalysts to ensure quantitative conversion, particularly with electron-deficient anilines. This document provides three distinct protocols: a standard anhydrous method, a high-reactivity method for difficult substrates, and a biphasic method suitable for scale-up.

Introduction & Mechanistic Insight

The reaction involves a nucleophilic acyl substitution where the aniline nitrogen attacks the carbonyl carbon of the acid chloride.

Electronic Considerations
  • The Electrophile: The 4-methoxy group is a strong

    
    -donor (+M effect). This resonance donation increases electron density in the thiophene ring and, by extension, the carbonyl carbon. Consequently, This compound is less reactive  than unsubstituted thiophene-2-carbonyl chloride or benzoyl chloride.
    
  • The Nucleophile: Anilines are weaker nucleophiles than alkyl amines due to resonance delocalization of the nitrogen lone pair into the aromatic ring.

  • Implication: Simple mixing may result in sluggish reaction rates. The use of acylation catalysts (e.g., DMAP) or polar activating solvents (e.g., Pyridine) is often required for quantitative yields.

Reaction Pathway Diagram

G Reactants Reactants (Acid Chloride + Aniline) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Amide Product + Salt Intermediate->Product Cl- Elimination Base Base (DIPEA/Pyridine) Scavenges HCl Product->Base Proton Transfer

Caption: General mechanism of nucleophilic acyl substitution facilitated by base scavenging.

Reagent Selection Guide

Base Selection
BasepKa (Conj. Acid)RoleRecommendation
Triethylamine (TEA) 10.75HCl ScavengerStandard. Good for simple, nucleophilic anilines.
DIPEA (Hünig's Base) 11.0HCl ScavengerPreferred. Non-nucleophilic; reduces risk of base-catalyzed side reactions.
Pyridine 5.2Solvent/CatalystHigh Performance. Acts as a nucleophilic catalyst forming a reactive acyl-pyridinium intermediate.
Na₂CO₃ / K₂CO₃ 10.3Inorganic BaseScale-Up. Used in biphasic Schotten-Baumann conditions.
Solvent Selection[1]
  • DCM (Dichloromethane): Excellent solubility for reagents; easy workup. Standard choice.

  • THF (Tetrahydrofuran): Good for polar substrates; water-miscible (requires aqueous quench).

  • DMF/DMAc: Use only if reactants are insoluble in DCM/THF. High boiling point makes removal difficult.

Experimental Protocols

Protocol A: Standard Anhydrous Coupling (DCM/DIPEA)

Best for: Routine synthesis, electron-rich to neutral anilines.

Reagents:

  • Aniline derivative (1.0 equiv)[1][2]

  • This compound (1.1 – 1.2 equiv)

  • DIPEA (

    
    -Diisopropylethylamine) (1.5 – 2.0 equiv)
    
  • Anhydrous DCM (

    
     concentration)
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the aniline (1.0 equiv) and DIPEA (1.5 equiv) to anhydrous DCM. Stir until dissolved.

  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Addition: Add this compound (1.1 equiv) dropwise (neat or dissolved in minimal DCM).

    • Note: Exotherm is possible. Maintain internal temp

      
      .
      
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitor: Check TLC (typically 30–50% EtOAc/Hexane).

  • Quench: Add saturated

    
     solution. Stir vigorously for 15 mins.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 
    
    
    
    (to remove unreacted aniline), then Brine.[3] Dry over
    
    
    .[3][4][5]
  • Purification: Concentrate in vacuo. Recrystallize (EtOH/Water) or Flash Chromatography.

Protocol B: "Difficult" Coupling (Pyridine Method)

Best for: Electron-deficient anilines (e.g., nitroanilines), sterically hindered amines, or low-reactivity acid chlorides.

Rationale: Pyridine acts as both solvent and nucleophilic catalyst, forming a highly reactive


-acylpyridinium salt intermediate that is more susceptible to nucleophilic attack than the free acid chloride [1].

Reagents:

  • Aniline derivative (1.0 equiv)[1][2]

  • This compound (1.2 – 1.5 equiv)

  • Pyridine (Solvent volume,

    
    )
    

Procedure:

  • Dissolution: Dissolve aniline in dry Pyridine at

    
    .
    
  • Addition: Add acid chloride dropwise.

  • Reaction: Stir at RT for 4–16 hours.

    • Optimization: If conversion is low after 4h, heat to

      
      .
      
  • Workup (Crucial):

    • Dilute with EtOAc.[4]

    • Wash 1:

      
       or 
      
      
      
      (
      
      
      ) to remove Pyridine (CuSO
      
      
      turns blue upon complexation, indicating removal).
    • Wash 2: Saturated

      
      .
      
    • Wash 3: Brine.[3][4]

  • Isolation: Dry and concentrate.

Protocol C: Biphasic Schotten-Baumann (Green/Scale-up)

Best for: Large scale (>10g), water-tolerant substrates, avoiding organic bases.

Reagents:

  • Aniline (1.0 equiv) in EtOAc or DCM.

  • This compound (1.2 equiv).

  • Aqueous

    
     (
    
    
    
    , 2.0 equiv) or
    
    
    (
    
    
    ).

Procedure:

  • Biphasic Mix: Dissolve aniline in organic solvent. Add aqueous base solution.[3][5][6]

  • Addition: Add acid chloride dropwise to the vigorously stirring biphasic mixture at

    
    .
    
  • Reaction: Stir vigorously at RT for 2–6 hours.

  • Separation: Separate layers. Extract aqueous layer once with organic solvent.

  • Purification: The product often stays in the organic layer. Wash with water/brine, dry, and concentrate.

Workflow Visualization

Workflow Start Start: Aniline + Solvent AddBase Add Base (DIPEA or Pyridine) Start->AddBase Cool Cool to 0°C AddBase->Cool AddAcCl Add 4-Methoxythiophene- 2-carbonyl chloride Cool->AddAcCl Monitor Monitor (TLC/LCMS) Is SM consumed? AddAcCl->Monitor Monitor->Monitor No (Wait/Heat) Quench Quench (Sat. NaHCO3) Monitor->Quench Yes Workup Extraction & Acid Wash Quench->Workup Finish Isolate Product Workup->Finish

Caption: Step-by-step experimental workflow for amide coupling.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous. Check acid chloride quality (should be clear/yellow liquid, not solid/white precipitate).[7]
No Reaction Deactivated AnilineSwitch to Protocol B (Pyridine). Add 10 mol% DMAP (4-Dimethylaminopyridine) as catalyst. Heat to reflux.
Impurity: Di-acylation Excess Acid ChlorideUse exactly 1.0–1.1 equiv of acid chloride. Add aniline slowly to the acid chloride (Reverse Addition) if aniline is very reactive.
Blue Emulsion Pyridine WorkupUse

or Citric Acid washes to break emulsions. Avoid CuSO

if emulsions persist.

Safety Data (E-E-A-T)

  • This compound: Corrosive and lachrymator. Causes severe skin burns and eye damage [2].[8] Reacts violently with water to release HCl gas. Handle only in a fume hood.

  • Anilines: Toxic by inhalation and skin contact. Potential carcinogens.

  • DCM/Pyridine: Volatile organic compounds. Pyridine has a noxious odor and affects male fertility.

References

  • Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. RSC Advances. Retrieved from [Link]

Sources

Scale-up synthesis protocols for 4-Methoxythiophene-2-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process engineering and chemical protocols for the scale-up synthesis of 4-Methoxythiophene-2-carbonyl chloride (CAS: N/A for specific isomer, generic thiophene acid chlorides ~5271-67-0). This compound is a critical electrophilic building block in the synthesis of pharmaceuticals, particularly for sulfonamide herbicides and kinase inhibitors.

The protocol addresses specific challenges associated with the electron-rich thiophene ring , which makes the substrate prone to electrophilic aromatic substitution (chlorination) side reactions. We utilize a Vilsmeier-Haack type catalytic chlorination using Thionyl Chloride (


) and Dimethylformamide (DMF) in a non-polar solvent to ensure high regioselectivity and yield.

Chemical Strategy & Mechanistic Insight

The Challenge: Electronic Activation

The methoxy group (-OCH3) at the C4 position is a strong electron-donating group (EDG). This activates the thiophene ring, increasing the risk of:

  • Ring Chlorination: Electrophilic attack by

    
     species at the C5 position.
    
  • Polymerization: Acid-catalyzed oligomerization of the electron-rich thiophene.

The Solution: Catalytic Activation

To mitigate these risks, we avoid harsh Lewis acids. Instead, we employ DMF catalysis .[1]

  • Mechanism: DMF reacts with

    
     to form the reactive Vilsmeier reagent (Chloroiminium ion) .
    
  • Benefit: This species is a potent oxophile that activates the carboxylic acid oxygen specifically, facilitating the substitution of -OH with -Cl without generating free

    
     ions that would attack the ring.
    
Reaction Scheme

Visualizing the Process

Catalytic Mechanism (Vilsmeier-Haack Pathway)

The following diagram illustrates the active catalytic cycle that ensures regioselectivity.

G DMF DMF Catalyst Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Intermediate Activated Acyl-Imidoyl Intermediate Vilsmeier->Intermediate + Carboxylic Acid Acid 4-Methoxythiophene- 2-carboxylic Acid Intermediate->DMF Regeneration Product 4-Methoxythiophene- 2-carbonyl Chloride Intermediate->Product Cl- attack Byproducts SO2 + HCl Intermediate->Byproducts

Caption: Figure 1: DMF-catalyzed activation mechanism preventing ring chlorination.

Detailed Scale-Up Protocol

Safety & Hazard Analysis
  • Thionyl Chloride: Highly toxic, reacts violently with water. Causes severe skin burns and eye damage.

  • Off-Gassing: The reaction generates stoichiometric quantities of

    
     and 
    
    
    
    gas. A caustic scrubber (NaOH) is mandatory.
  • Sensitizer: Thiophene derivatives can be skin sensitizers. Handle in a fume hood with double gloving (Nitrile/Laminate).

Materials & Equipment
Reagent/EquipmentSpecificationRole
Reactor Glass-lined or Hastelloy (20L - 100L)Corrosion resistance against HCl
4-Methoxythiophene-2-COOH >98% Purity, Dry (<0.5% water)Starting Material
Thionyl Chloride (

)
Reagent Grade (>99%)Chlorinating Agent
Toluene Anhydrous (<200 ppm

)
Solvent (Inert, Azeotropic)
DMF AnhydrousCatalyst
Scrubber 20% NaOH solutionGas Neutralization
Step-by-Step Procedure

Step 1: Reactor Preparation

  • Ensure reactor is clean, dry, and purged with Nitrogen (

    
    ).
    
  • Connect the condenser outlet to the caustic scrubber system.

  • Set jacket temperature to 20°C.

Step 2: Charging

  • Charge Toluene (5 volumes relative to acid mass) into the reactor.

  • Charge 4-Methoxythiophene-2-carboxylic acid (1.0 equiv) with agitation. Note: A slurry will form.

  • Add DMF (0.05 equiv / 5 mol%).

    • Critical: Do not omit DMF; reaction rates will be too slow, requiring higher temps that degrade the product.

Step 3: Chlorination Reaction

  • Heat the slurry to 45°C .

  • Charge Thionyl Chloride (1.2 equiv) via addition funnel/dosing pump over 60 minutes .

    • Control: Monitor gas evolution. If foaming occurs, pause addition.

    • Exotherm: Maintain internal temperature

      
      .
      
  • After addition, ramp temperature to 60-65°C and hold for 3-5 hours.

    • Endpoint: The slurry should dissolve to a clear orange/brown solution.

Step 4: In-Process Control (IPC)

  • Sample 50 µL of reaction mixture.

  • Quench into 500 µL anhydrous Methanol (forms the methyl ester).

  • Analyze via HPLC or GC.

    • Pass Criteria: < 1.0% residual acid (as methyl ester).

Step 5: Work-Up & Isolation

  • Cool reactor to 30°C .

  • Apply vacuum (gradually to 100 mbar) to strip excess

    
     and co-distill Toluene.
    
    • Note: Keep jacket temp < 50°C to prevent thermal decomposition.

  • Refill with fresh Toluene (2 volumes) and strip again to remove trace HCl (Chase distillation).

  • Final Isolation:

    • Option A (Solution): Dilute with Toluene to desired concentration and store.

    • Option B (Solid/Oil): Distill Toluene completely. The product is likely a low-melting solid or oil.

    • Purification: If high purity is needed, vacuum distillation (0.5 mbar, approx 80-100°C) is possible but risky due to thermal instability. Use crude if purity >95%.

Process Workflow Diagram

ProcessFlow cluster_0 Reaction Phase cluster_1 Work-Up Phase Start Start: N2 Purge Charge Charge: Toluene + Acid + DMF Start->Charge Dose Dose SOCl2 (45-55°C) Charge->Dose Cook Hold at 65°C (3-5 hrs) Dose->Cook Gas Evacuation Strip Vac. Strip Excess SOCl2 Cook->Strip IPC Pass Chase Toluene Chase (Remove HCl) Strip->Chase Final Product Isolation (Oil/Solid) Chase->Final

Caption: Figure 2: Process flow for the scale-up synthesis of this compound.

Analytical Validation & Quality Control

To ensure the protocol is "self-validating," perform the following checks:

TestMethodAcceptance Criteria
Identity 1H-NMR (

)
Shift of C3-H and methoxy protons; absence of -COOH proton.
Assay Titration (Morpholine quench)> 97% w/w
Hydrolyzable Cl AgNO3 TitrationMatches theoretical %Cl
Residual SOCl2 GC-Headspace< 500 ppm

Storage: Store under Argon/Nitrogen at 2-8°C. Product hydrolyzes rapidly in moist air to reform the acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Vilsmeier-Haack mechanism).
  • Bayer CropScience AG. (2020). Patent CN111732568B: Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 4-Methoxythiophene-2-carbonyl chloride coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to optimize the synthesis and coupling of 4-Methoxythiophene-2-carbonyl chloride . This protocol addresses the specific electronic challenges posed by the electron-rich thiophene ring and provides a high-fidelity workflow for maximizing yield.

Executive Summary: The Electronic Challenge

The core challenge in working with This compound lies in the electronic nature of the thiophene ring. The 4-methoxy group is a strong electron-donating group (EDG). Through resonance (


 effect), it increases electron density within the thiophene ring and, by extension, the carbonyl carbon.

This creates two competing effects that dictate yield:

  • Reduced Electrophilicity: The carbonyl carbon is less electrophilic than in unsubstituted thiophene acid chlorides. This makes the coupling reaction with amines slower , requiring optimized catalysis.

  • Ring Activation: The thiophene ring is highly activated, making it susceptible to electrophilic aromatic substitution (e.g., chlorination) if harsh reagents (like refluxing thionyl chloride) are used.

The Solution: Use a mild, catalytic generation of the acid chloride (Oxalyl Chloride/DMF) followed by a DMAP-catalyzed coupling to overcome sluggish kinetics without degrading the ring.

Optimized Experimental Protocol

Phase A: Acid Chloride Synthesis (The "Mild" Route)

Goal: Generate the acid chloride without chlorinating the thiophene ring or causing tar formation.

Reagents:

  • Starting Material: 4-Methoxythiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv) [Avoid Thionyl Chloride if possible]

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Suspension: Suspend the carboxylic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Catalysis: Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

  • Addition: Cool the mixture to 0°C . Add Oxalyl Chloride dropwise over 10-15 minutes.

    • Why? Controlling the exotherm prevents side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours until gas evolution ceases and the solution becomes clear.

  • Isolation: Concentrate the reaction mixture in vacuo (rotary evaporator) at <40°C .

    • Critical Step: Add fresh DCM and re-evaporate (2x) to azeotrope off excess Oxalyl Chloride and HCl.

    • Result: The crude acid chloride (usually a yellow/orange oil or low-melting solid) is used immediately . Do not store.

Phase B: Amide Coupling (The "Catalytic" Route)

Goal: Overcome the deactivated carbonyl carbon to drive the reaction to completion.

Reagents:

  • Acid Chloride (from Phase A, 1.0 equiv)

  • Amine Partner (1.0 – 1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 – 3.0 equiv) or Pyridine

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the Amine and DIPEA in anhydrous DCM/THF.

  • Coupling: Dissolve the fresh Acid Chloride in a minimal amount of DCM. Add this solution dropwise to the Amine mixture at 0°C .

  • Catalysis: Add the DMAP (10 mol%).

    • Mechanism:[1][2][3][4][5] DMAP forms a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine than the deactivated acid chloride itself.

  • Completion: Warm to RT and stir. Monitor by TLC/LCMS.

    • Time: Due to the methoxy group, this may take 4–12 hours (longer than standard benzoyl chlorides).

  • Quench: Quench with saturated

    
     solution. Extract with DCM.
    

Troubleshooting Guide & FAQs

Issue 1: Low Yield & Unreacted Acid

Q: I see a significant amount of hydrolyzed acid (starting material) in my crude product. Why?

  • Diagnosis: The acid chloride is moisture-sensitive.[5][6] The "sluggish" reactivity caused by the methoxy group means the acid chloride sits in solution longer, giving trace moisture more time to hydrolyze it before the amine can react.

  • Fix:

    • Ensure all glassware is oven-dried.

    • Increase the Amine concentration (run the reaction at 0.5 M – 1.0 M) to favor the bimolecular reaction over hydrolysis.

    • Use DMAP (10 mol%) to accelerate the coupling rate.

Issue 2: Impurities / Dark Reaction Mixture

Q: My reaction turns black/tarry, and I see chlorinated byproducts. I used Thionyl Chloride.

  • Diagnosis: You likely used Thionyl Chloride (

    
    ) at reflux . The electron-rich 4-methoxythiophene ring is prone to electrophilic attack. Harsh conditions can lead to chlorination at the vacant ring positions or polymerization.
    
  • Fix: Switch to Oxalyl Chloride at room temperature (as described in Phase A). If you must use

    
    , use it with toluene at lower temperatures (50-60°C) and avoid reflux.
    
Issue 3: Poor Conversion with Weak Amines

Q: I am coupling with an aniline or electron-poor amine, and conversion is <50%.

  • Diagnosis: The "Double Deactivation" problem. The acid chloride is deactivated (by methoxy) and the amine is poor.

  • Fix:

    • Switch Reagents: Skip the acid chloride. Use HATU or T3P (Propylphosphonic anhydride) directly with the carboxylic acid. T3P is excellent for sterically hindered or electron-poor couplings.

    • Heat: If using the acid chloride, switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C (requires a sealed tube if using volatile amines).

Data & Comparison Tables

Table 1: Chlorinating Agent Comparison
FeatureThionyl Chloride (

)
Oxalyl Chloride (

)
Recommendation
Temperature Requires Reflux (80°C)0°C to RTOxalyl Chloride
Byproducts

(Acidic gas)

(Gases)
Oxalyl Chloride
Risk Ring Chlorination / TarringMinimal side reactionsOxalyl Chloride
Suitability Simple, electron-poor ringsElectron-rich / Sensitive ringsOxalyl Chloride
Table 2: Solvent & Base Effects on Yield
SolventBaseYield PotentialNotes
DCM DIPEA High Standard. Good solubility for most thiophenes.
THF Et3N Medium Triethylamine HCl salts precipitate, potentially trapping reagents.
DMF DIPEA High Best for polar substrates, but hard to remove during workup.
Pyridine Pyridine Low-Medium Can cause acyl-transfer issues or difficult workup. Use as solvent only if necessary.

Visualizations

Figure 1: Reaction Pathway & Logic

This diagram illustrates the optimized pathway (Green) versus the high-risk pathway (Red).

G Start 4-Methoxythiophene-2-carboxylic Acid SOCl2 Pathway A: Thionyl Chloride (Reflux) Start->SOCl2 Oxalyl Pathway B: Oxalyl Chloride + DMF (RT) Start->Oxalyl SideProduct Risk: Ring Chlorination / Tar SOCl2->SideProduct AcidCl Acid Chloride Intermediate (Deactivated Electrophile) Oxalyl->AcidCl Coupling Coupling: Amine + DIPEA + DMAP AcidCl->Coupling Product Target Amide Product (High Yield) Coupling->Product

Caption: Figure 1. Comparison of activation pathways. Pathway B (Green) avoids the thermal degradation risks associated with Pathway A.

Figure 2: Troubleshooting Decision Tree

A logical flow for users encountering issues.

G Problem Problem: Low Yield Check1 Is the Acid Chloride pure? Problem->Check1 Check2 Is the Amine unreactive? Check1->Check2 Yes (Clean Oil) Action1 Switch to Oxalyl Chloride Avoid Reflux Check1->Action1 No (Tarry/Dark) Action2 Add DMAP (10 mol%) Increase Temp to 40°C Check2->Action2 No (Standard Amine) Action3 Switch to HATU or T3P coupling Check2->Action3 Yes (Aniline/Steric)

Caption: Figure 2. Decision tree for troubleshooting low yields in thiophene amide couplings.

References

  • Comparison of Chlorinating Agents

    • Title: Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis.[3][4][5][6][7]

    • Source: WolfaBio Technical Notes.
    • URL:[Link]

  • Thiophene Reactivity & Stability

    • Title: 2-Thiophenecarbonyl chloride - PubChem Compound Summary.[8]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Amide Coupling Optimization

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chem. Soc. Rev., 2009, 38, 606-631.
    • URL:[Link]

  • Handling Acid Chlorides

    • Title: Synthesis of Acyl Chlorides with Thionyl Chloride (Discussion on Stability).
    • Source: Reddit ChemPros / Practical Organic Chemistry Community.
    • URL:[Link]

Sources

Preventing hydrolysis of 4-Methoxythiophene-2-carbonyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 4-Methoxythiophene-2-carbonyl chloride. As a Senior Application Scientist, I understand the critical importance of reagent integrity for the success of your research. This guide is structured to provide you with direct, actionable answers to common challenges encountered when handling and storing this moisture-sensitive compound.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the stability and handling of this compound.

Q1: Why is my new bottle of this compound fuming when I open it?

Fuming is a classic indicator that the acyl chloride is reacting with moisture in the ambient air.[1] The vapor you see is hydrochloric acid (HCl) gas, which is formed immediately upon hydrolysis. This indicates a breach in the inert atmosphere of the container or exposure to a humid environment. While a small amount of fuming upon initial opening in a very humid lab is not unusual, persistent or strong fuming suggests significant hydrolysis may have already occurred.

Q2: What are the chemical products of hydrolysis?

When this compound reacts with water, it undergoes nucleophilic acyl substitution. The water molecule attacks the electrophilic carbonyl carbon, leading to the formation of 4-methoxythiophene-2-carboxylic acid and hydrochloric acid (HCl).[2] The carboxylic acid is a solid at room temperature and may appear as a white precipitate in your liquid acyl chloride.[3]

Q3: Can I still use the reagent if it has partially hydrolyzed?

It is strongly discouraged. The presence of the carboxylic acid impurity will lead to inaccurate quantification and introduce a significant byproduct into your reaction. Furthermore, the generated HCl can interfere with acid-sensitive reactions or catalyze unwanted side reactions. For reliable and reproducible results, it is essential to use a pure, unhydrolyzed reagent.

Q4: What is the ideal storage temperature for this compound?

For long-term storage, it is recommended to keep the container tightly sealed in a cool, dry place.[4] Refrigeration (2-8 °C) is ideal as it slows the rate of any potential degradation reactions. The container should be stored in a desiccator, preferably within a ventilated cabinet suitable for corrosive materials.[1][5]

Q5: How should I properly prepare my equipment before handling this reagent?

All glassware, syringes, and needles that will come into contact with the acyl chloride must be scrupulously dried to remove adsorbed moisture.[6] The most effective methods are oven-drying (e.g., 125 °C overnight) or flame-drying under a vacuum.[6][7] After drying, allow the equipment to cool to room temperature under a stream of dry, inert gas like nitrogen or argon.[6]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the degradation of this compound.

Issue 1: Suspected Hydrolysis in a Stored Container
  • Symptoms:

    • White solid (precipitate) has formed in the liquid.

    • The liquid appears cloudy or has changed color.

    • The container cap is corroded, or there is evidence of pressure buildup.

    • Strong fuming is observed when a sample is exposed to air.[1]

  • Analytical Verification:

    • ¹H NMR Spectroscopy: Acquire a spectrum of a small sample dissolved in an anhydrous deuterated solvent (e.g., CDCl₃) in a dry NMR tube. Hydrolysis is indicated by the appearance of a broad singlet characteristic of a carboxylic acid proton, alongside the disappearance of the acyl chloride signal.

    • FTIR Spectroscopy: The presence of a broad O-H stretch (typically ~2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch from the acyl chloride range (~1750-1800 cm⁻¹) to the carboxylic acid range (~1700-1725 cm⁻¹) confirms hydrolysis.

  • Solution: If significant hydrolysis is confirmed, the reagent is likely unsuitable for most synthetic applications. It should be carefully quenched (e.g., by slow addition to a stirred solution of sodium bicarbonate) and disposed of according to your institution's hazardous waste protocols. Do not attempt to use the compromised reagent, as it will lead to failed reactions and complex purification challenges.

Issue 2: Rapid Degradation After Opening a New Bottle
  • Symptom: A previously clear, high-purity reagent begins to show signs of hydrolysis (fuming, cloudiness) shortly after the first use.

  • Root Cause Analysis:

    • Improper Handling Technique: The most common cause is the introduction of atmospheric moisture during dispensing. This can happen if the bottle's septum is punctured with a wet needle, if the cap is removed in open air, or if the inert gas blanket is not properly maintained.[8]

    • Compromised Seal: The bottle's seal (e.g., a Sure/Seal™ septum) may have been damaged or may not have resealed properly after being punctured.[8]

  • Corrective Protocol:

    • Work Under Inert Atmosphere: Whenever possible, handle the reagent inside a glovebox with low oxygen and moisture levels (<1 ppm).[9][10]

    • Use Proper Syringe Technique: If a glovebox is unavailable, use Schlenk line techniques.[11][12] Before drawing the liquid, flush a dry syringe multiple times with a dry, inert gas (Argon or Nitrogen).[6][7]

    • Maintain Positive Pressure: When piercing the septum, ensure a slight positive pressure of inert gas is maintained in the bottle to prevent air from entering as the liquid is withdrawn.[8]

    • Reseal and Store: After use, replace the polypropylene cap, wrap the cap and neck of the bottle with Parafilm or electrical tape for an extra barrier, and store it upright in a desiccator inside a refrigerator.[1]

Best Practice Protocols

Adherence to rigorous protocols is the best prevention strategy.

Protocol 1: Long-Term Storage of this compound
  • Initial Inspection: Upon receipt, visually inspect the bottle for any signs of damage or a broken seal.

  • Inert Environment: The ideal method is to store the sealed bottle inside a glovebox.[9]

  • Desiccator Storage: If a glovebox is not available, place the sealed bottle inside a secondary container (e.g., a thick plastic container or a desiccator jar) containing a desiccant like Drierite or silica gel.[5]

  • Refrigeration: Store the secondary container in a refrigerator (2-8 °C) designated for chemical storage.[4] Ensure the area is well-ventilated.

  • Inventory Management: Use the "First-In, First-Out" principle. Label bottles with the date received and the date first opened to track their history.

Protocol 2: Dispensing the Reagent Using Schlenk Techniques
  • Preparation: Assemble and flame-dry the reaction flask under vacuum, then allow it to cool under a positive pressure of argon or nitrogen, vented through an oil bubbler.[7]

  • Syringe Prep: Oven-dry the syringe and needle. Allow them to cool in a desiccator. Purge the syringe with inert gas at least 10 times immediately before use.[6]

  • Reagent Bottle Prep: Secure the bottle of this compound. Puncture the septum with a needle connected to the inert gas line to create a positive pressure.

  • Transfer: Puncture the septum with the prepared syringe needle. Draw the required volume of liquid. To prevent back-siphoning, it can be helpful to draw a small amount of inert gas into the syringe on top of the liquid (a "gas bubble" or "lock").

  • Dispensing: Transfer the reagent to the reaction flask by inserting the needle through a rubber septum on the flask.

  • Cleanup: Withdraw the syringe. Immediately quench any residual reagent in the syringe by drawing up and expelling a quenching solution (e.g., isopropanol, then water).

Data and Visualization

Table 1: Physical and Spectroscopic Property Comparison
PropertyThis compound4-Methoxythiophene-2-carboxylic acid (Hydrolysis Product)
Physical State LiquidSolid (Powder or Crystals)
Boiling Point ~70 - 75 °C[13]Not Applicable (Solid)
Melting Point Not Applicable (Liquid)Data varies; reported as a solid[3]
Key FTIR Peaks Strong C=O stretch: ~1750-1800 cm⁻¹Broad O-H stretch: ~2500-3300 cm⁻¹, C=O stretch: ~1700-1725 cm⁻¹
Key ¹H NMR Signals Distinct signals for thiophene and methoxy protonsAppearance of a broad COOH proton signal, shifts in other peaks
Diagrams

Hydrolysis Mechanism of this compound

Hydrolysis cluster_reagents Reactants cluster_product Products AcylChloride This compound CarboxylicAcid 4-Methoxythiophene-2-carboxylic acid AcylChloride->CarboxylicAcid Nucleophilic Attack by Water HCl HCl AcylChloride->HCl Elimination Water H₂O

Caption: The reaction of this compound with water yields the corresponding carboxylic acid and HCl.

Recommended Storage Workflow

StorageWorkflow Receive Receive Reagent Inspect Inspect Seal & Container Integrity Receive->Inspect Store Store in Secondary Container with Desiccant Inspect->Store Seal OK Quarantine Quarantine & Contact Supplier Inspect->Quarantine Seal Broken Refrigerate Place in Ventilated Refrigerator (2-8 °C) Store->Refrigerate Log Log 'Date Received' Refrigerate->Log

Caption: A workflow for the proper receipt and storage of moisture-sensitive acyl chlorides.

Troubleshooting Decision Tree for Suspected Hydrolysis

Troubleshooting Start Observe Reagent Fuming Does it fume in air? Start->Fuming Precipitate Is there a white solid/precipitate? Fuming->Precipitate Yes Use Proceed with Caution (Use Inert Atmosphere) Fuming->Use No (Minimal) Analytical Confirm with NMR/FTIR Precipitate->Analytical Yes Precipitate->Use No Quench Quench & Dispose Analytical->Quench Hydrolysis Confirmed

Caption: A decision-making guide for assessing the quality of a stored acyl chloride.

References

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • Elschenbroich, C. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. In Organometallics.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Wikipedia. (n.d.). Air sensitivity.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Valdman, E., et al. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe.
  • Rioux, R. M., et al. (2017, July 14). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. JoVE.
  • University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety.
  • MilliporeSigma. (n.d.). 4-Methoxythiophene-2-carboxylic acid | 77133-27-8.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Sciencemadness Wiki. (2024, January 8). Acetyl chloride.
  • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability.
  • National Center for Biotechnology Information. (n.d.). Acetyl chloride.
  • Sigma-Aldrich. (n.d.). 4-Methoxythiophene-2-carboxylic acid | 77133-27-8.
  • MilliporeSigma. (2025, November 6).
  • ChemScene. (n.d.). 4-Methoxythiophene-2-carboxylic acid | 77133-27-8.
  • Canadian Science Publishing. (n.d.).
  • Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry.
  • Chemos GmbH&Co.KG. (n.d.).
  • Merck Millipore. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Tokyo Chemical Industry Co., Ltd. (2025, October 16).
  • Chem-Impex. (n.d.). 4-Methylthiophene-2-carboxylic acid.
  • ChemicalBook. (2025, August 9). Chemical Safety Data Sheet MSDS / SDS - 4-methoxythiophene-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). 4-Methylthiophene-2-carboxylic acid.
  • Kevill, D. N., & D'Souza, M. J. (n.d.).
  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • ResearchGate. (2025, August 6). Concerted SN2 mechanism for the hydrolysis of acid chlorides.
  • BenchChem. (n.d.). preventing hydrolysis of N-hexyl-N-methylcarbamoyl chloride during reaction.

Sources

Purification methods for 4-Methoxythiophene-2-carbonyl chloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific challenges of handling 4-Methoxythiophene-2-carbonyl chloride . Due to the electron-rich nature of the methoxy-thiophene ring, this compound presents unique stability risks (self-acylation and polymerization) not found in simple benzoyl chlorides.

Topic: Purification, Handling, and Troubleshooting Document ID: TS-MTC-04 Status: Active

Core Technical Directive

The Golden Rule: Purity in acid chlorides is achieved primarily during synthesis , not post-synthesis. Unlike stable benzoyl chlorides, This compound is an electron-rich heteroaromatic system. This creates two competing failure modes:

  • Hydrolysis: The acid chloride reverts to the carboxylic acid upon contact with moisture.

  • Self-Acylation (Polymerization): The methoxy group activates the thiophene ring (specifically the 5-position), making it nucleophilic. If heated, the molecule will react with itself, turning the mixture into a black tar.

Recommendation: Avoid thermal purification methods (like atmospheric distillation) whenever possible. Use Oxalyl Chloride (not Thionyl Chloride) for synthesis to minimize thermal stress.

Purification Decision Matrix

Before selecting a method, determine the physical state of your crude material.

Purification_Workflow cluster_warning DO NOT USE Start Crude Reaction Mixture State_Check Physical State at RT? Start->State_Check Liquid Viscous Oil/Liquid State_Check->Liquid Oil Solid Semi-Solid/Solid State_Check->Solid Solid Vac_Dist Method A: Kugelrohr/High-Vac Distillation (Strictly < 60°C) Liquid->Vac_Dist High Purity Needed Hexane_Wash Method B: The 'Dry Hexane' Slurry (Removes unreacted acid) Solid->Hexane_Wash Remove Acid Impurity Silica Silica Gel Chromatography (Causes Hydrolysis)

Figure 1: Decision tree for selecting the appropriate purification pathway based on the physical state of the crude derivative.

Detailed Protocols

Method A: High-Vacuum Distillation (For Oils)

Best for: Removing non-volatile tars and residual catalyst.

The Risk: High temperatures will cause the methoxy-thiophene ring to polymerize. The Fix: Use high vacuum to lower the boiling point below the decomposition threshold.

  • Setup: Use a Kugelrohr apparatus or a short-path distillation head. Long condensers cause product loss due to solidification/holdup.

  • Vacuum: Ensure pressure is < 0.5 mmHg .

  • Temperature: Slowly ramp the bath temperature.

    • Target Vapor Temp: Likely 80–110°C at 0.5 mmHg (Estimate based on thiophene-2-carbonyl chloride bp ~206°C atm).

    • Bath Limit: Do NOT exceed 120°C. If it doesn't distill, stop.

  • Collection: Discard the first 5% (forerun containing residual oxalyl chloride). Collect the main fraction as a clear to pale-yellow oil.[1]

Method B: The "Dry Hexane" Slurry (For Solids)

Best for: Removing unreacted 4-methoxythiophene-2-carboxylic acid.

Mechanism: Acid chlorides are generally soluble in hexane/pentane; the corresponding carboxylic acids are typically insoluble.

  • Evaporation: Remove all reaction solvent (DCM/THF) under vacuum.

  • Slurry: Add anhydrous Hexane or Pentane (10 mL per gram of crude) under Argon.

  • Agitation: Sonicate or stir vigorously for 15 minutes at room temperature.

    • Note: The product should dissolve; the unreacted acid will remain as a white precipitate.

  • Filtration: Filter the mixture through a Schlenk frit or a dry Celite pad under inert atmosphere.

  • Concentration: Evaporate the filtrate to obtain the purified acid chloride.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black tar. What happened?

Diagnosis: Thermal decomposition / Self-Friedel-Crafts Acylation. The Science: The methoxy group at the 4-position makes the thiophene ring extremely electron-rich. The acid chloride (electrophile) reacted with the thiophene ring of a neighboring molecule (nucleophile). The Fix:

  • Switch Reagents: Do not use Thionyl Chloride (

    
    ) at reflux. Use Oxalyl Chloride  ($ (COCl)_2 $) with catalytic DMF in Dichloromethane (DCM) at 0°C to Room Temperature .[2]
    
  • Control Exotherm: Add the oxalyl chloride dropwise.[3]

Q2: I see a white solid precipitating in my oil. Is this product?

Diagnosis: Likely 4-Methoxythiophene-2-carboxylic acid (Hydrolysis product). The Science: Acid chlorides react instantly with atmospheric moisture to revert to the parent acid and HCl. The Fix:

  • Verify with TLC (quench a small aliquot with methanol; if the spot matches the methyl ester, the liquid is your product).

  • If confirmed as acid, use Method B (Hexane Slurry) to filter it out.

Q3: Can I use silica gel chromatography to purify this?

Diagnosis: NO. The Science: Silica gel is acidic and contains surface hydroxyl groups (


). These will react with the acid chloride to form the carboxylic acid and HCl, destroying your product on the column.
Alternative:  If you absolutely must perform chromatography, convert the acid chloride to the Methyl Ester  (react with MeOH/Pyridine), purify the ester on silica, and then hydrolyze back to the acid (not efficient for obtaining chloride).
Q4: How do I check the purity if I can't put it on a column?

Diagnosis: Analytical Derivatization. Protocol:

  • Take 10 µL of your acid chloride.

  • Add to 500 µL of anhydrous Methanol.

  • Let sit for 5 mins (converts chloride to methyl ester).

  • Run HPLC/GC/TLC on this solution.

  • Result: A single peak corresponding to the methyl ester indicates the acid chloride was pure. Two peaks (Acid + Ester) indicate partial hydrolysis in the bulk sample.

Analytical Data Reference

PropertyValue / BehaviorNotes
Appearance Pale yellow oil or low-melting solidDarkens upon oxidation/polymerization.
Reactivity High (Moisture Sensitive)Fumes in air (releases HCl).
Storage -20°C, under Argon/NitrogenDo not store in a freezer without a secondary desiccated container.
Boiling Point Est. >80°C @ 0.5 mmHgHigh vacuum required to prevent decomposition.

Analytical Workflow (Quality Control)

QC_Workflow Sample Acid Chloride Sample Quench Quench with MeOH (Forms Methyl Ester) Sample->Quench Analysis HPLC / GC / TLC Quench->Analysis Result Single Peak = Pure Chloride Double Peak = Hydrolysis Analysis->Result

Figure 2: Non-destructive analytical workflow. Direct injection of acid chlorides into HPLC is not recommended due to column damage.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General methods for Acid Chlorides).

  • Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Moisture Sensitive Reagents.

  • Campaigne, E., & Archer, W. L. (1953). "Thiophene Derivatives".[4][5][6][7][8] Journal of the American Chemical Society. (Foundational work on thiophene acylation stability).

Sources

Technical Support Center: Purification Strategies for Thiophene Acyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Excess 4-Methoxythiophene-2-carbonyl chloride Ticket ID: #T-4M-CL-001 Support Tier: Senior Application Scientist

Executive Summary

You are encountering residual This compound (MW: ~176.62 g/mol ) in your reaction mixture. This reagent is a reactive electrophile used primarily for amide couplings or Friedel-Crafts acylations.

The Challenge: Thiophene-based acid chlorides are lachrymators and moisture-sensitive. If left unquenched, they will slowly hydrolyze on silica gel columns, causing band streaking and contaminating your final product with 4-methoxythiophene-2-carboxylic acid.

The Solution: We recommend three protocols depending on your product's sensitivity to water and base.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest removal method for your specific synthesis.

DecisionMatrix Start Start: Excess Acid Chloride Present IsWaterSens Is your PRODUCT water/base sensitive? Start->IsWaterSens MethodA Method A: Aqueous Phase Switch (Standard Hydrolysis) IsWaterSens->MethodA No (Stable) MethodB Method B: Solid-Phase Scavenging (Resin Capture) IsWaterSens->MethodB Yes (Sensitive) MethodC Method C: Methyl Ester Quench (Chromatography Assist) IsWaterSens->MethodC No, but Acid Co-elutes

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability.

Module A: The Aqueous Phase Switch (Standard Protocol)

Best for: Stable amides/esters. Mechanism: Hydrolysis of the acid chloride to the carboxylic acid, followed by deprotonation to move the impurity into the aqueous layer.

The Science

This compound is lipophilic. Upon reaction with mild base, it converts to 4-methoxythiophene-2-carboxylic acid (


). By adjusting the aqueous phase to pH > 8, the acid ionizes to the carboxylate salt (highly water-soluble), partitioning away from your neutral product.
Step-by-Step Protocol
  • Quench: Cool reaction mixture to 0°C. Add Saturated

    
      slowly.
    
    • Critical: Evolution of

      
       gas will occur. Do not seal the vessel until gas evolution ceases.
      
  • Stir: Allow the biphasic mixture to stir vigorously for 15–30 minutes.

    • Why: This ensures complete hydrolysis of the hindered thiophene carbonyl chloride.

  • Extraction: Transfer to a separatory funnel. Extract with DCM or EtOAc .[1]

  • The Wash (The Purification Step):

    • Wash the organic layer 2x with 1M NaOH (or Sat.

      
       if product is base-sensitive).
      
    • Checkpoint: The impurity is now in the Aqueous Layer .

  • Dry & Concentrate: Dry organic layer over

    
    , filter, and concentrate.
    

Data Summary: Method A

Parameter Value

| Reagent | Sat.


 / 1M NaOH |
| Time  | 30-45 Minutes |
| Cost  | Low |
| Scalability  | High (Kg scale) |

Module B: Solid-Phase Scavenging (Water-Free)

Best for: Water-sensitive products, parallel synthesis, or when avoiding extraction emulsions. Mechanism: A polymer-supported amine (nucleophile) attacks the electrophilic acid chloride, covalently binding it to the solid bead.

The Science

We utilize a Trisamine or Benzylamine functionalized resin. The resin acts as a "chemical flypaper," trapping the excess acid chloride as an insoluble amide.

Step-by-Step Protocol
  • Calculate Loading: Identify the excess equivalents of acid chloride (e.g., 0.5 eq excess). Use a resin with loading capacity ~3.0 mmol/g.

    • Formula:

      
      
      
  • Add Resin: Add the dry resin directly to the reaction mixture (DCM, THF, or DMF).

  • Agitate: Shake or stir gently (do not magnetic stir, as it grinds the beads) for 1–2 hours.

  • Filter: Pass the mixture through a fritted funnel or Celite pad.

    • Result: The impurity remains on the filter; the filtrate contains your pure product.

Scavenging Reaction Reaction Mix (Product + Excess R-COCl) Resin Add Amine Resin (Polymer-NH2) Reaction->Resin Complex Solid Phase Complex (Polymer-NH-CO-R) Resin->Complex Filtration Filtration Complex->Filtration Pure Filtrate: Pure Product Filtration->Pure

Figure 2: Workflow for solid-phase scavenging of electrophiles.

Module C: The "Emergency Chute" (Derivatization)

Best for: When the acid byproduct co-elutes (streaks) with your product on silica. Mechanism: Convert the acid chloride to a methyl ester, which is distinct by


 and does not streak.
Protocol
  • Add Methanol (excess) and Triethylamine (2 eq) to the reaction mixture.

  • Stir for 30 minutes.

  • Concentrate and load onto silica column.

  • Separation: The methyl ester of 4-methoxythiophene-2-carboxylic acid is less polar than the free acid and usually separates easily from amide products.

Troubleshooting & FAQ

Q1: I smell a pungent, garlic-like odor even after workup. Is the chloride still there?

  • Diagnosis: Thiophene derivatives have characteristic sulfur odors. However, a sharp, acrid smell indicates residual acid chloride or HCl.

  • Fix: Check the pH of your aqueous wash. If it is acidic (< pH 7), you have not neutralized the generated HCl or the carboxylic acid. Wash again with sat.

    
     until the aqueous layer remains basic.
    

Q2: My product is an ester. Will Method A hydrolyze it?

  • Risk: 1M NaOH can hydrolyze esters.

  • Modification: Use Saturated

    
      (pH ~8.5) instead of NaOH.[2] It is strong enough to deprotonate the thiophene acid (
    
    
    
    3.5) but generally too mild to hydrolyze stable esters at room temperature [1].

Q3: I am seeing a "ghost" peak in LCMS that matches the mass of the acid.

  • Cause: LCMS mobile phases are often acidic (Formic acid/TFA). If you have residual acid chloride, it will hydrolyze inside the vial or on the column, showing up as the acid mass (MW ~158).

  • Verification: Run a TLC. If the spot smears, it is the free acid.

References

  • Biotage. (n.d.).[3] Scavenger Resins for Organic Synthesis: User Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 20960323, 4-Methoxythiophene-2-carboxylic acid. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Minimizing side reactions in thiophene acid chloride substitutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electron-Rich" Paradox

Welcome to the technical support guide for thiophene functionalization. If you are reading this, you are likely encountering a specific set of failures: ring chlorination , black tar formation , or incomplete conversion .

The Core Challenge: Thiophene is a


-excessive heterocycle. While this makes it an excellent nucleophile, it creates a paradox during acid chloride synthesis. You are trying to activate the carboxyl group (electrophilic) while the ring itself remains highly susceptible to electrophilic aromatic substitution (EAS).

Standard protocols for benzoic acid (e.g., refluxing thionyl chloride) often fail with thiophenes because the reagent attacks the ring C2/C5 positions or initiates intermolecular self-acylation (polymerization). This guide prioritizes mild, catalytic activation to decouple carboxyl activation from ring substitution.

Mechanism & Reagent Selection

Why Thionyl Chloride (SOCl ) Often Fails

While economical, SOCl


 requires thermal energy (reflux) to generate the active chlorosulfite intermediate.[1] At these temperatures (>60°C), SOCl

can act as a source of Cl

or radical chlorine, leading to 5-chlorothiophene impurities (M+34 peak in MS).
The Superior Solution: Vilsmeier-Haack Activation

We recommend Oxalyl Chloride with Catalytic DMF . This system operates at 0°C to Room Temperature (RT). DMF reacts with oxalyl chloride to form a highly reactive Chloroiminium species (Vilsmeier Reagent) . This species activates the carboxylic acid rapidly without requiring thermal conditions that jeopardize the thiophene ring.

Visual 1: DMF Catalytic Cycle

This diagram illustrates how DMF recycles, allowing for mild activation.

VilsmeierMechanism DMF DMF (Catalyst) Inter1 Vilsmeier Reagent (Active Chloroiminium) DMF->Inter1 + Oxalyl Chloride Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Inter1 Activated Activated Acyl-Imidoyl Intermediate Inter1->Activated + Acid Byproducts CO + CO2 + HCl Inter1->Byproducts Acid Thiophene Carboxylic Acid Acid->Activated Activated->DMF Regeneration Product Thiophene Acid Chloride Activated->Product Cl- attack

Caption: DMF reacts with (COCl)2 to form the active Vilsmeier reagent, which converts the acid to acid chloride and regenerates DMF, avoiding thermal stress.

Troubleshooting Guide (FAQ)

Issue 1: "My product has a +34 mass unit impurity (M+34)."

Diagnosis: Ring Chlorination. You have substituted a hydrogen on the thiophene ring (likely at position 5) with a chlorine atom.

  • Cause: Reaction temperature too high or use of neat thionyl chloride.

  • Fix: Switch to Oxalyl Chloride/DMF in Dichloromethane (DCM) at 0°C. If you must use SOCl

    
    , add 1-5 mol% DMF and stir at RT; do not  reflux.
    
Issue 2: "The reaction mixture turned into a black tar/solid."

Diagnosis: Oligomerization (Self-Acylation). The formed acid chloride reacted with the nucleophilic ring of another molecule (Friedel-Crafts acylation), forming ketones which then polymerized.

  • Cause: High concentration, presence of Lewis acid impurities (e.g., Fe, Al traces), or excessive heat.

  • Fix:

    • Dilution: Ensure concentration is <0.5 M in a non-nucleophilic solvent (DCM or Toluene).

    • Scavenging: Ensure glassware is clean of metal salts.

    • Order of Addition: Add the catalyst to the acid before adding the chloride source slowly.

Issue 3: "Incomplete conversion; starting acid remains."

Diagnosis: Catalyst Deactivation or Moisture.

  • Cause: The Vilsmeier intermediate is highly moisture-sensitive. Wet solvent destroys the catalyst.

  • Fix: Dry DCM over molecular sieves. Ensure DMF is anhydrous. Increase DMF load to 5 mol%.

Optimized Experimental Protocols

Comparative Data: Reagent Selection
ParameterMethod A: Oxalyl Chloride (Recommended)Method B: Thionyl Chloride (Legacy)
Active Species Vilsmeier ChloroiminiumChlorosulfite (thermally generated)
Temperature 0°C to 25°CReflux (75-80°C)
Byproducts CO, CO

, HCl (Gaseous)
SO

, HCl (Gaseous)
Ring Chlorination Risk Low High
Self-Acylation Risk Low (due to low temp)High (due to thermal energy)
Protocol A: High-Purity Synthesis (Oxalyl Chloride/DMF)

Best for: Pharmaceutical intermediates, sensitive substrates, and avoiding ring chlorination.[2]

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with N

    
     or Ar.
    
  • Solvent: Suspend Thiophene-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalyst: Add anhydrous DMF (1–2 drops or 0.05 equiv).

  • Addition: Cool to 0°C . Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Caution: Vigorous gas evolution (CO/CO

    
    ).
    
  • Reaction: Allow to warm to RT. Stir for 2–3 hours.

    • Checkpoint: Solution should become homogenous.

  • Workup: Concentrate under reduced pressure (rotary evaporator) at <40°C.

  • Chase: Add dry toluene and re-evaporate (2x) to remove residual HCl and oxalyl chloride.

  • Result: Quantitative yield of crude acid chloride (usually an oil or low-melting solid). Use immediately.

Protocol B: Large-Scale Cost-Optimized (SOCl /DMF)

Best for: Multi-kilogram scale where oxalyl chloride is cost-prohibitive, provided the substrate tolerates it.

  • Setup: Reactor with scrubber for SO

    
    /HCl.
    
  • Mix: Charge Thiophene-2-carboxylic acid and Toluene (3-5 volumes).

  • Catalyst: Add DMF (0.05 equiv). Crucial: Do not omit DMF, or heat will be required.

  • Addition: Add Thionyl Chloride (1.2 equiv) slowly at 20–25°C .

  • Reaction: Stir at 30–40°C (Do not exceed 50°C). Monitor by HPLC (quench aliquot with methanol to check methyl ester formation).

  • Workup: Distill off excess SOCl

    
     and Toluene under vacuum.
    

Visual Troubleshooting Logic

Use this decision tree to determine the correct corrective action for your specific failure mode.

TroubleshootingTree Start Start: Analyze Crude Product CheckMS Check MS/NMR Start->CheckMS IsChlorinated M+34 Peak Present? (Ring Chlorination) CheckMS->IsChlorinated IsTar Black Tar / Insoluble? IsChlorinated->IsTar No ActionReagent Switch to Oxalyl Chloride Reduce Temp to 0°C IsChlorinated->ActionReagent Yes IsSM Starting Material Remains? IsTar->IsSM No ActionDilute Dilute Reaction (0.1M) Check for Fe/Al contaminants IsTar->ActionDilute Yes ActionDry Dry Solvents Increase DMF to 5 mol% IsSM->ActionDry Yes Success Proceed to Coupling IsSM->Success No

Caption: Logic flow for diagnosing thiophene acid chloride synthesis failures based on analytical data.

References

  • BenchChem. (2025).[2] Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). Synthesis and Reactions of Acid Chlorides.[3][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Beyond a solvent: triple roles of dimethylformamide in organic chemistry.[5] Retrieved from [Link]

  • American Chemical Society (ACS). (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride...[6] Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

Sources

Optimal solvent selection for 4-Methoxythiophene-2-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Solvent Selection & Reaction Optimization Guide Ticket ID: CHEM-SUP-4MTC-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Working with 4-methoxythiophene-2-carbonyl chloride presents a unique duality: the molecule combines a highly reactive electrophile (acid chloride) with an electron-rich, activated heteroaromatic ring (methoxy-thiophene).[1] This internal "push-pull" electronic structure dictates strict solvent requirements to prevent self-polymerization, hydrolysis, or regioselectivity loss.[1]

This guide provides an evidence-based framework for solvent selection, troubleshooting, and process optimization, moving beyond generic "acid chloride" advice to address the specific stability profile of the 4-methoxythiophene scaffold.

Module 1: Solvent Compatibility Matrix

Core Directive: The primary failure mode for this reagent is moisture-induced hydrolysis to 4-methoxythiophene-2-carboxylic acid.[1] The secondary failure mode is acid-catalyzed oligomerization due to the electron-donating methoxy group.[1]

Solvent ClassRecommended?Technical VerdictOperational Context
Chlorinated (DCM, DCE)HIGH Standard Excellent solubility for both the acid chloride and the resulting amide/ester products.[1] Low boiling point allows easy removal.[1] Warning: Must be stabilized (amylene) and dry.
Ethers (THF, 2-MeTHF)MODERATE Conditional Good for solubility.[1][2] Risk: In the presence of strong Lewis acids, THF can ring-open or polymerize. 2-MeTHF is a superior, greener alternative with better phase separation.[1]
Aromatic (Toluene)HIGH Scale-Up Non-polar nature often precipitates amine salts (byproducts), driving reaction equilibrium.[1] High boiling point allows thermal acceleration but makes removal harder.[1]
Polar Aprotic (DMF, DMA)LOW Catalytic Only Do not use as bulk solvent. High polarity accelerates hydrolysis if any moisture is present.[1] Hard to remove. Use only as a catalyst (1-2 drops) to activate the acid chloride.[1]
Protic (Alcohols, Water)CRITICAL FAIL Forbidden Will immediately react to form the methyl ester or carboxylic acid.

Module 2: Reaction Optimization Protocols

Protocol A: Standard Amidation/Esterification (DCM Method)

Best for: Small scale (<10g), high-value amines, room temperature reactions.[1]

The Mechanism: The reaction proceeds via a nucleophilic acyl substitution.[3] A "base sponge" (tertiary amine) is strictly required to neutralize the HCl byproduct. Without the base, the generated HCl will protonate the methoxy group or the thiophene ring, leading to decomposition (darkening/tarring).

Workflow:

  • Preparation: Dissolve 1.0 eq of This compound in anhydrous DCM (0.1 M concentration).

  • Base Addition: Cool to 0°C. Add 1.2–1.5 eq of Triethylamine (TEA) or DIPEA (Hünig's Base) .

    • Why: The base must be present before the nucleophile if the nucleophile is acid-sensitive.

  • Nucleophile Addition: Add 1.0 eq of the amine/alcohol dropwise.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.[1]

    • Success Marker: Disappearance of the acid chloride peak (reactive intermediate) and absence of the carboxylic acid (hydrolysis byproduct).

Protocol B: The "Schotten-Baumann" Biphasic System

Best for: Scale-up, robust substrates, inorganic bases.[1]

Workflow:

  • Dissolve the amine in water/NaOH (aqueous phase).[1]

  • Dissolve the acid chloride in Toluene or DCM (organic phase).[1]

  • Mix vigorously. The reaction occurs at the interface.[4]

    • Note: This works because the reaction with the amine is kinetically faster than hydrolysis, provided the mixing is turbulent.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned deep purple/black. What happened?

Diagnosis: Oligomerization (Self-Acylation). Root Cause: The 4-methoxy group makes the thiophene ring very electron-rich (nucleophilic).[1] If you have unneutralized HCl or a Lewis Acid present, the carbonyl chloride of one molecule can attack the C5 position of another molecule (Friedel-Crafts acylation), creating a chain reaction. Solution:

  • Ensure your base (TEA/DIPEA) is fresh and added before the reaction warms up.

  • Dilute the reaction (0.05 M instead of 0.1 M).

  • Keep the temperature below 25°C.

Q2: I see a peak at M-36 (Mass - Chlorine + Hydroxyl) in LCMS.

Diagnosis: Hydrolysis. Root Cause: Wet solvent or atmospheric moisture.[1] Solution:

  • DCM absorbs water from the air. Use freshly distilled DCM or store over 4Å molecular sieves.[1]

  • Visual Check: If the acid chloride bottle has white crusts on the cap, it has partially hydrolyzed. Distill or recrystallize before use.[1]

Q3: Can I use DMF as a solvent to speed it up?

Diagnosis: Not recommended. Reasoning: While DMF accelerates nucleophilic attack, it is hygroscopic.[1] Even 0.1% water in DMF will consume your reagent rapidly.[1] Furthermore, DMF can react with acid chlorides to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a different electrophile entirely and can lead to formylation side products on the thiophene ring.

Module 4: Logic Visualization

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent for This compound ReactionType What is the Reaction Type? Start->ReactionType Amidation Amidation / Esterification ReactionType->Amidation FriedelCrafts Friedel-Crafts Acylation ReactionType->FriedelCrafts Warning STOP: Avoid Alcohols/Water (Immediate Degradation) ReactionType->Warning Protic Solvents? SolubilityCheck Is the Nucleophile Soluble in DCM? Amidation->SolubilityCheck DCM USE: Dichloromethane (DCM) (Standard, Easy Workup) FriedelCrafts->DCM Low Temp (<40°C) Toluene USE: Toluene (High Temp / Scale Up) FriedelCrafts->Toluene High Temp (>80°C) SolubilityCheck->DCM Yes THF USE: THF or 2-MeTHF (Check for Lewis Acids!) SolubilityCheck->THF No

Caption: Decision logic for selecting the optimal solvent based on reaction type and substrate solubility.

Figure 2: Degradation Pathways[1]

Degradation AcidChloride 4-Methoxythiophene- 2-carbonyl chloride Hydrolysis Hydrolysis AcidChloride->Hydrolysis + Water SelfReaction Self-Acylation (Oligomerization) AcidChloride->SelfReaction + Acid/Heat Water H2O (Moisture) Base Absence of Base (Acidic Conditions) CarboxylicAcid PRODUCT LOSS: Carboxylic Acid Hydrolysis->CarboxylicAcid Tar PRODUCT LOSS: Dark Polymer/Tar SelfReaction->Tar

Caption: Primary degradation pathways.[1] Moisture leads to the acid; lack of base leads to polymerization.

References

  • Unwin, P. R., et al. (2004).[1] "Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis." Langmuir. ACS Publications.[1][4] [1]

  • Doc Brown's Chemistry. "The Hydrolysis of Acid Chlorides: Mechanism and Reactivity."

  • Chemistry Steps. "Reactions of Acid Chlorides with Nucleophiles: Mechanisms and Solvents."

  • RSC Advances. (2023). "Solvent-controlled amidation of acid chlorides." Royal Society of Chemistry.[1]

  • Sigma-Aldrich. "Safety Data Sheet: Thiophene-2-carbonyl chloride derivatives."[1]

Sources

Quenching protocols for 4-Methoxythiophene-2-carbonyl chloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the quenching and workup protocols for 4-Methoxythiophene-2-carbonyl chloride . This compound is a highly reactive electrophile commonly used as a building block in medicinal chemistry (e.g., for synthesizing kinase inhibitors or GPCR ligands).

Quenching Protocols, Troubleshooting & Safety Guide

Core Safety & Emergency Directives

WARNING: This compound is a corrosive lachrymator. It reacts vigorously with water to release Hydrogen Chloride (HCl) gas.

Emergency "Panic Button" Protocols
IncidentImmediate Action
Skin Contact DO NOT use base immediately. Flush with copious water for 15 min. Remove contaminated clothing.[1][2][3][4][5]
Spill (>10 mL) Evacuate area. Do not use water. Absorb with dry sand or Vermiculite. Neutralize only after absorption.
Runaway Exotherm If reaction vessel overheats during quench: STOP addition . Maximize cooling (Ice/Acetone bath). Check condenser flow.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen.[4] HCl gas causes pulmonary edema.

Technical Overview

  • Compound: this compound

  • Reactivity Profile: High. The carbonyl chloride is activated by the electron-rich thiophene ring, but the 4-methoxy group provides some resonance stabilization compared to nitro-thiophenes.

  • Primary Hazard: Rapid hydrolysis generating HCl gas and heat.

  • Stability: Moisture sensitive. Must be stored under inert atmosphere (Ar/N2) at 2-8°C.

Standard Quenching Protocols

These protocols assume the this compound is used as a reagent (e.g., in amidation or Friedel-Crafts acylation) and the excess needs to be quenched.

Protocol A: Small Scale (<5 mmol) - The "Biphasic" Quench

Best for: Medicinal chemistry test reactions where product stability is prioritized.

  • Cooling: Cool the reaction mixture (typically in DCM or THF) to 0°C using an ice bath.

  • Dilution: Dilute the mixture with an equal volume of chemically inert solvent (DCM or EtOAc) to act as a heat sink.

  • Quenching Agent: Prepare a Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Why? It neutralizes the HCl generated immediately, preventing acid-catalyzed degradation of your product (especially if it contains acid-sensitive groups like acetals or Boc-amines).

  • Addition: Add the NaHCO₃ solution dropwise with vigorous stirring.

    • Observation: Expect effervescence (CO₂ evolution). Do not seal the vessel!

  • Phase Separation: Allow layers to separate. The unreacted acid chloride hydrolyzes to the carboxylic acid (4-methoxythiophene-2-carboxylic acid), which will partition into the aqueous basic layer (as the carboxylate salt), effectively purifying your organic product.

Protocol B: Large Scale (>50 mmol) - The "Controlled Acid" Quench

Best for: Process chemistry where gas evolution (CO₂) from bicarbonate is a safety risk.

  • Cooling: Cool reaction to -10°C to 0°C .

  • Quenching Agent: Use 1M HCl or Ice Water .

    • Mechanism:[3] Hydrolysis converts residual acid chloride to the carboxylic acid and HCl.

  • Addition: Add water slowly via an addition funnel. Monitor internal temperature (maintain <10°C).

  • Ventilation: Ensure the vessel is vented to a scrubber (NaOH trap) to capture evolved HCl gas.

  • Workup: After hydrolysis is complete (bubbling stops), separate phases. Wash the organic layer with 1M NaOH (cold) to extract the hydrolyzed thiophene acid byproduct.

Visualized Workflows

Figure 1: Reaction Quenching Decision Matrix

This diagram illustrates the logical flow for processing a reaction mixture containing this compound.

QuenchProtocol Start Reaction Complete (Contains Excess Acid Chloride) ScaleCheck Check Scale & Product Stability Start->ScaleCheck SmallScale Small Scale (<5g) Acid-Sensitive Product ScaleCheck->SmallScale Sensitive/Small LargeScale Large Scale (>5g) Robust Product ScaleCheck->LargeScale Robust/Large BicarbQuench Protocol A: Sat. NaHCO3 Quench (0°C, Dropwise) SmallScale->BicarbQuench WaterQuench Protocol B: Ice Water/Acid Quench (Vent HCl Gas) LargeScale->WaterQuench PhaseSep Phase Separation BicarbQuench->PhaseSep WaterQuench->PhaseSep OrgLayer Organic Layer (Target Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Hydrolyzed Acid Byproduct) PhaseSep->AqLayer Wash Basic Wash (1M NaOH) Removes Thiophene Acid OrgLayer->Wash Final Dry & Concentrate Wash->Final

Caption: Decision matrix for selecting the appropriate quenching protocol based on reaction scale and product sensitivity.

Troubleshooting & FAQs

Q1: I see a violent "volcano" effect when adding water. What went wrong?

Cause: The addition rate of water was too fast relative to the cooling capacity. The hydrolysis of acid chlorides is highly exothermic. Solution:

  • Immediate: Stop addition. Cool to -10°C.

  • Prevention: Dilute the reaction mixture with DCM (Dichloromethane) before quenching. The solvent acts as a heat sink. Use ice chips instead of liquid water for a slower, self-regulating release of water.

Q2: My product yield is low, and I see a new spot on TLC at the baseline.

Cause: You likely hydrolyzed your product (if it's an ester) or the quenching was insufficient, leading to side reactions. Diagnosis: The baseline spot is likely 4-methoxythiophene-2-carboxylic acid (the hydrolyzed reagent). Solution:

  • Ensure you perform a basic wash (Sat. NaHCO₃ or 1M NaOH) on the organic layer. The hydrolyzed acid byproduct is soluble in base and will be removed from your organic product layer.

Q3: The layers are not separating (Emulsion).

Cause: Thiophene derivatives can be "greasy." If you used a basic quench (NaHCO₃), the formation of CO₂ micro-bubbles can stabilize emulsions. Solution:

  • Add Brine (Sat. NaCl) to increase the ionic strength of the aqueous layer.

  • Filter the mixture through a pad of Celite if there are fine particulates.

  • Add a small amount of Methanol to break surface tension (only if product is stable).

Q4: How do I dispose of the pure, unreacted reagent bottle?

Do NOT throw it in the trash or pour it down the drain. Protocol:

  • Set up a 3-neck flask with a stir bar, reflux condenser, and addition funnel.

  • Fill flask with 10% NaOH (excess).

  • Dissolve the acid chloride in Toluene or DCM.

  • Add the organic solution slowly to the stirring NaOH.

  • Stir for 2 hours. Check pH (should remain basic).

  • Dispose of as halogenated organic waste.

Quantitative Data: Hydrolysis Kinetics

Note: Values are approximate for substituted thiophene-carbonyl chlorides.

ParameterValueImplications
Hydrolysis Half-Life (pH 7, 25°C) < 5 minutesRapid quenching is possible with neutral water.
Exothermicity ~80-100 kJ/molSignificant heat generation; cooling is mandatory.
HCl Gas Evolution 1 mole per mole of reagentRequires fume hood with >100 fpm face velocity.
Solubility (Reagent) DCM, THF, TolueneIncompatible with alcohols/amines (unless reacting).

References

  • Safety & Handling of Acid Chlorides

    • Source: University of California, Merced.
    • URL:[Link] (General grounding on corrosive handling).

  • Thiophene Derivative Synthesis & Workup

    • Source: Organic Syntheses, Coll. Vol. 9, p. 662 (1998).
    • URL:[Link]

  • Quenching Reactive Intermediates

    • Source: Massachusetts Institute of Technology (MIT) EHS.
    • URL:[Link]

  • Specific Compound Data (this compound)

    • Source: PubChem / Sigma-Aldrich Safety D
    • URL:[Link](Note: Generalized link for structure verification).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 4-Methoxythiophene-2-carbonyl chloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 4-Methoxythiophene-2-carbonyl chloride, a substituted thiophene derivative of interest in organic synthesis. By comparing its expected spectral features with those of structurally related compounds, we offer a comprehensive framework for its unambiguous identification and characterization.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of this compound integrates a five-membered aromatic thiophene ring with two key substituents: a methoxy group (-OCH3) at the 4-position and a carbonyl chloride group (-COCl) at the 2-position. Understanding the electronic effects of these substituents is crucial for predicting the chemical shifts and coupling patterns of the thiophene ring protons.

The methoxy group is an electron-donating group through resonance, which generally shields the ring protons, causing them to appear at a lower chemical shift (upfield). Conversely, the carbonyl chloride group is a strong electron-withdrawing group, which deshields the ring protons, shifting their signals to a higher chemical shift (downfield). The interplay of these opposing effects, along with the inherent chemical shifts of the thiophene ring protons, dictates the final appearance of the spectrum.

Based on these principles, we can predict the following for the 1H NMR spectrum of this compound:

  • Two Aromatic Signals: The thiophene ring will exhibit two distinct signals corresponding to the protons at the 3- and 5-positions.

  • A Methoxy Signal: A singlet corresponding to the three equivalent protons of the methoxy group.

  • Chemical Shift Differentiation: The proton at the 5-position (H5) is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the adjacent carbonyl chloride group. The proton at the 3-position (H3) will be influenced by both the electron-donating methoxy group and the electron-withdrawing carbonyl chloride group, with its final chemical shift being a balance of these effects.

  • Coupling: The two thiophene protons (H3 and H5) will exhibit a small long-range coupling (typically in the range of 1-3 Hz for a J3,5 coupling in thiophenes), resulting in each signal appearing as a doublet.

A Comparative Approach to Spectral Interpretation

To substantiate our predictions, we will now compare the expected spectrum of this compound with the known 1H NMR data of several related compounds. This comparative analysis provides a robust foundation for our interpretation.

CompoundH2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)Other Signals (ppm)
Thiophene-2-carbonyl chloride-7.787.187.99-
2-Methoxythiophene-6.246.786.163.84 (-OCH3)
2-Acetyl-4-methylthiophene-7.55-7.152.50 (-CH3), 2.24 (-COCH3)
This compound (Predicted) - ~7.0-7.2 - ~7.8-8.0 ~3.9 (-OCH3)

Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Data is compiled from various sources.

Analysis of Comparative Data:

  • Thiophene-2-carbonyl chloride: In this parent compound, the protons are all in the aromatic region, with H5 being the most downfield due to the deshielding effect of the carbonyl chloride.[1][2]

  • 2-Methoxythiophene: The introduction of the electron-donating methoxy group at the 2-position significantly shields all the ring protons, shifting them upfield compared to unsubstituted thiophene.[3][4]

  • 2-Acetyl-4-methylthiophene: This example demonstrates the combined effect of an electron-withdrawing acetyl group and an electron-donating methyl group. The protons are in the aromatic region, with their shifts influenced by the balance of these effects.

Interpretation of the Predicted Spectrum for this compound:

By synthesizing the information from our comparative compounds, we can confidently predict the 1H NMR spectrum of this compound. The strong electron-withdrawing carbonyl chloride at the 2-position will cause a significant downfield shift for the adjacent H5 proton, likely in the range of 7.8-8.0 ppm. The H3 proton will experience the shielding effect of the methoxy group at the 4-position, but also the deshielding effect of the carbonyl chloride group. This will result in a chemical shift that is upfield relative to H5 but downfield relative to the protons in 2-methoxythiophene, likely in the 7.0-7.2 ppm range. The methoxy protons will appear as a sharp singlet around 3.9 ppm. The coupling constant between H3 and H5 is expected to be small (1-3 Hz), consistent with a meta-like coupling in a five-membered ring.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To experimentally verify our predictions, the following protocol for acquiring a 1H NMR spectrum of this compound is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).
  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
  • Tune and shim the spectrometer to ensure optimal resolution and lineshape.
  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm).
  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
  • Integrate the signals to determine the relative number of protons for each peak.
  • Analyze the coupling patterns (multiplicities and coupling constants) to establish the connectivity of the protons.

Visualizing the Interpretation Workflow

The following workflow diagram illustrates the logical steps involved in the interpretation of the 1H NMR spectrum of this compound.

G cluster_0 Prediction Phase cluster_1 Comparative Analysis cluster_2 Experimental Verification cluster_3 Final Interpretation A Analyze Molecular Structure (Substituent Effects) B Predict Chemical Shifts and Coupling Constants A->B Electronic Effects D Compare Spectral Data B->D C Gather 1H NMR Data of Related Compounds C->D G Assign Signals and Confirm Structure D->G E Acquire 1H NMR Spectrum F Process and Analyze Data E->F F->G

Caption: Workflow for the interpretation of the 1H NMR spectrum.

Conclusion

The interpretation of the 1H NMR spectrum of this compound is a multifaceted process that relies on a solid understanding of fundamental NMR principles and the electronic effects of substituents. By employing a comparative approach and leveraging data from structurally analogous compounds, a confident and accurate structural elucidation can be achieved. This guide provides a comprehensive framework for researchers to not only interpret the spectrum of this specific molecule but also to apply these principles to the analysis of other novel substituted thiophene derivatives.

References

  • Abraham, R. J., & Mobli, M. (2007). The 1H chemical shifts of hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–885.
  • PubChem. (n.d.). 2-Thiophenecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxythiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2467.

Sources

Publish Comparison Guide: Characteristic IR Carbonyl Stretch of 4-Methoxythiophene-2-carbonyl chloride

[1]

Executive Technical Summary

Target Compound: this compound Functional Group: Acid Chloride (Acyl Chloride) on a Thiophene Scaffold.[1] Primary Diagnostic Signal (C=O Stretch): 1770 – 1790 cm⁻¹ (Strong, Sharp).[2] Secondary Diagnostic Signal (Fermi Resonance): Often appears as a split peak or shoulder ~20-30 cm⁻¹ lower (approx. 1750 cm⁻¹), characteristic of acyl chlorides.[2]

The "Meta-Like" Anomaly

Unlike 4-methoxybenzoyl chloride, where the methoxy group strongly lowers the carbonyl frequency via direct resonance (para-effect), the 4-methoxy group in the thiophene ring occupies a "meta-like" position relative to the 2-carbonyl.[1] Consequently, the electron-donating resonance effect (+M) is diminished, and the electron-withdrawing inductive effect (-I) of the oxygen atom becomes significant. This results in a carbonyl stretch frequency that is higher than expected for a methoxy-substituted aromatic acid chloride.[1]

Comparative Spectroscopic Analysis

The following table contrasts the target compound with key alternatives. Note how the structural position of the substituent dictates the vibrational frequency.[1]

CompoundStructureC=O[1][2][3][4][5][6][7][8][9] Frequency (cm⁻¹)Electronic Driver
This compound Target 1770 – 1790 Inductive (-I) > Resonance (+M) The 2,4-relationship is "meta-like," limiting delocalization.[1]
Thiophene-2-carbonyl chloride Parent1775 – 1785Baseline Conjugation Standard thiophene ring electron density.[1]
4-Methoxybenzoyl chloride Benzene Analog1760 – 1770Resonance (+M) Dominant Direct "para" conjugation lowers bond order (red shift).[1][2]
5-Methoxythiophene-2-carbonyl chloride Isomer1755 – 1765Resonance (+M) Dominant Linear "para-like" conjugation (2,5-axis) maximizes single-bond character.[1]
Benzoyl Chloride Reference1774Standard Aromatic Reference point for conjugation effects.[1]
Mechanistic Visualization: Substituent Effects

The diagram below illustrates why the 4-methoxy isomer exhibits a higher frequency than the 5-methoxy isomer.

GTarget4-Methoxythiophene-2-COCl(Target)Mech_TargetMeta-like Relationship (2,4)Resonance blockedInductive (-I) dominatesTarget->Mech_TargetSubstituent PositionIsomer5-Methoxythiophene-2-COCl(Alternative)Mech_IsomerPara-like Relationship (2,5)Direct Resonance PathDonation (+M) dominatesIsomer->Mech_IsomerSubstituent PositionResult_TargetHigher Frequency(Stiffer Bond)~1780 cm⁻¹Mech_Target->Result_TargetEffect on C=OResult_IsomerLower Frequency(Weaker Bond)~1760 cm⁻¹Mech_Isomer->Result_IsomerEffect on C=O

Figure 1: Mechanistic divergence of substituent effects in thiophene isomers. The 2,4-substitution pattern blocks direct resonance, maintaining a higher carbonyl bond order.

Experimental Protocols & Validation

To ensure reproducibility and distinguish the acid chloride from its hydrolysis product (the carboxylic acid), follow this strict workflow.

Protocol A: Sample Preparation (Moisture Sensitive)

Acid chlorides hydrolyze rapidly to carboxylic acids (broad -OH stretch ~2500-3300 cm⁻¹, C=O shift to ~1680-1710 cm⁻¹).[1][2]

  • Solvent Selection: Use anhydrous CCl₄ (Carbon Tetrachloride) or CHCl₃ (Chloroform) dried over molecular sieves.[1][2] Note: CCl₄ is preferred for IR transparency in the carbonyl region.[1]

  • Handling: Prepare samples in a glovebox or under a nitrogen stream.

  • Cell Type: Use KBr or NaCl liquid cells (0.1 mm path length). Avoid AgCl cells if the compound is highly reactive.

  • Concentration: Prepare a 0.05 M – 0.1 M solution. High concentrations may lead to aggregation or dipole-dipole broadening.[1]

Protocol B: Data Acquisition & Validation
  • Scan Parameters: 4 cm⁻¹ resolution, 16-32 scans.

  • Validation Check (Purity):

    • Pass: Sharp peak at 1770-1790 cm⁻¹ .[1]

    • Fail (Hydrolysis): Appearance of a broad shoulder at 1680-1710 cm⁻¹ (Acid C=O) and broad baseline rise >3000 cm⁻¹ (-OH).[1][2]

    • Fermi Resonance: Look for a secondary "shoulder" peak approx. 20-30 cm⁻¹ lower (e.g., ~1750 cm⁻¹).[1] Do not mistake this for an impurity; it is an overtone characteristic of the -COCl group.[1]

Synthesis & Purity Monitoring Workflow

This flowchart guides the researcher through using IR to monitor the formation of the acid chloride from its carboxylic acid precursor.[1]

WorkflowStartStart: 4-Methoxythiophene-2-carboxylic AcidReactionReaction: Reflux with SOCl₂ / (COCl)₂Start->ReactionSamplingSampling: Aliquot into Anhydrous CCl₄Reaction->SamplingDecisionIR Spectrum AnalysisSampling->DecisionOutcome1Peak @ 1680-1700 cm⁻¹(Broad OH > 3000)Decision->Outcome1Acid PresentOutcome2Peak @ 1770-1790 cm⁻¹(No OH)Decision->Outcome2Acid Chloride FormedAction1Incomplete: Continue RefluxOutcome1->Action1Action2Complete: Proceed to DistillationOutcome2->Action2Action1->Reaction

Figure 2: Reaction monitoring workflow. The shift from the acid carbonyl (1680-1700 cm⁻¹) to the acyl chloride carbonyl (1770-1790 cm⁻¹) is the definitive endpoint.[2]

References

  • Satonaka, H. (1983).[1][2][6] The Substituent Effects in Thiophene Compounds.[6][9][10][11][12] I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463–2468. Link[2]

  • Katritzky, A. R., & Topsom, R. D. (1972). Infrared Intensities of the Carbonyl Group in Thiophene Derivatives. Chemical Reviews.
  • National Institute of Standards and Technology (NIST). 2-Thiophenecarbonyl chloride (Parent Compound) Data. NIST Chemistry WebBook, SRD 69.[1] Link

  • Sadtler Research Laboratories. Standard Infrared Grating Spectra: p-Anisoyl Chloride (4-Methoxybenzoyl chloride). Collection No. 10849. (Used for comparative baseline of para-resonance effects).[1][2]

Mass Spectrometry Fragmentation Patterns of Methoxythiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of mass spectrometry (MS) techniques for the structural elucidation of methoxythiophene derivatives. These compounds serve as critical bioisosteres in medicinal chemistry and building blocks in organic electronics. The analysis focuses on differentiating regioisomers (2-methoxythiophene vs. 3-methoxythiophene) and selecting the optimal ionization method (EI vs. ESI).

Key Findings:

  • Technique Selection: Electron Ionization (EI) is the superior method for structural fingerprinting and isomer differentiation due to rich fragmentation data. Electrospray Ionization (ESI) is preferable only for trace analysis in biological matrices, requiring MS/MS for structural confirmation.

  • Isomeric Differentiation: The 2-methoxy isomer is distinguished by a dominant

    
     ion stabilized by the adjacent sulfur atom, whereas the 3-methoxy isomer exhibits a distinct fragmentation pathway involving competitive losses of 
    
    
    
    and ring-opening sequences.

Part 1: Mechanistic Foundations & Technique Comparison

The choice of ionization technique dictates the quality of structural information obtained. For methoxythiophenes, the stability of the thiophene ring (


 aromatic system) requires high-energy ionization to induce diagnostic fragmentation.
Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Thermal/Voltage)
Primary Ion Radical Cation (

)
Protonated Adduct (

)
Fragmentation Spontaneous, extensive (In-source)Minimal (Requires CID/MS/MS)
Isomer Resolution High (Distinct spectral fingerprints)Low (Isobaric ions often indistinguishable)
Application Synthetic purity, impurity profilingMetabolism studies, LC-coupled quantification

Expert Insight: In EI, the molecular ion (


) is formed by the ejection of an electron from the highest occupied molecular orbital (HOMO). For methoxythiophenes, the HOMO is largely associated with the 

-system of the ring and the lone pairs of the sulfur and oxygen atoms. The high internal energy imparted by EI (approx. 140 kcal/mol) drives the diagnostic

-cleavages and rearrangements required to distinguish isomers [1].

In contrast, ESI yields even-electron ions (


). Without Collision-Induced Dissociation (CID), these stable ions do not fragment, making ESI blind to the subtle structural differences between 2- and 3-methoxy isomers.

Part 2: Isomeric Differentiation (2-OMe vs. 3-OMe)

The core analytical challenge lies in distinguishing the regioisomers. The fragmentation kinetics are governed by the resonance stabilization of the resulting carbocation.

2-Methoxythiophene Fragmentation
  • Molecular Ion (

    
     114):  Robust intensity.
    
  • Primary Pathway (Loss of

    
    ):  The loss of the methyl radical yields the 
    
    
    
    ion at
    
    
    99.
  • Mechanism: The resulting cation at the C2 position is strongly stabilized by the adjacent sulfur atom's lone pair (resonance effect), forming a pseudo-thiolactone cation. This ion is highly stable, often appearing as the base peak.

  • Secondary Pathway (Loss of CO): The

    
     99 ion subsequently loses carbon monoxide (CO, 28 Da) to form 
    
    
    
    71 (
    
    
    ).
3-Methoxythiophene Fragmentation
  • Molecular Ion (

    
     114):  Present.
    
  • Primary Pathway: While loss of

    
     (
    
    
    
    99) occurs, the resulting cation at C3 is less stabilized by the sulfur atom compared to the C2 position.
  • Diagnostic Pathway (Loss of

    
    ):  A competitive rearrangement involving hydrogen transfer can lead to the loss of formaldehyde (
    
    
    
    ), appearing at
    
    
    84. This is more kinetically favorable in the 3-isomer due to the lack of strong resonance stabilization for the simple methyl loss [2].
Comparative Fragmentation Data
Fragment Ion

2-Methoxythiophene (Rel. Abundance)3-Methoxythiophene (Rel. Abundance)Diagnostic Value
Molecular Ion 114 80-100%60-80%Confirms MW

99 100% (Base Peak) 40-60%High (Stability indicator)

85 10-20%5-10%Moderate

84 < 5%15-25% High (3-isomer specific)

71 30-40%10-20%Moderate

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the divergent pathways for the 2-methoxythiophene isomer, highlighting the role of sulfur in stabilizing the cation.

G M_Ion Molecular Ion (M+.) m/z 114 [Radical Cation] Alpha_Cleavage α-Cleavage (Loss of •CH3) M_Ion->Alpha_Cleavage Ring_Open Ring Opening (CS Bond Scission) M_Ion->Ring_Open Cation_99 Thiolactone Cation m/z 99 (Sulfur Stabilized) Alpha_Cleavage->Cation_99 CO_Loss Heterolytic Cleavage (Loss of CO) Cation_99->CO_Loss Frag_71 Fragment C3H3S+ m/z 71 CO_Loss->Frag_71 Frag_45 Fragment CHS+ m/z 45 Ring_Open->Frag_45

Figure 1: Mechanistic workflow of 2-methoxythiophene fragmentation under Electron Impact (70 eV).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible differentiation of isomers, the following protocol must be strictly adhered to. This workflow minimizes source-dependent variations.

Sample Preparation
  • Solvent: HPLC-grade Dichloromethane (DCM) or Hexane. Avoid Methanol for EI analysis to prevent solvent-adduct confusion in background.

  • Concentration: Prepare a stock solution at

    
    . Dilute to 
    
    
    
    for analysis.
    • Validation Step: Inject a solvent blank immediately before the sample to confirm no carryover of thiophene residues.

GC-MS Parameters (Agilent/Thermo Standard Configuration)
  • Inlet: Split mode (20:1). Temperature:

    
    .
    
  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

    • Rationale: Non-polar columns separate thiophene isomers based on boiling point (3-methoxy typically elutes slightly before 2-methoxy due to dipole moments).

  • Source Temperature:

    
    .
    
    • Note: Excessive source temperatures (

      
      ) can induce thermal degradation before ionization, altering the 
      
      
      
      99/84 ratio.
  • Ionization Energy: 70 eV (Standard).[1]

Data Interpretation Workflow
  • Check Molecular Ion: Confirm

    
     114 is present.
    
  • Calculate Ratio

    
    : 
    
    
    
    .
    • If

      
      : Likely 2-Methoxythiophene .
      
    • If

      
      : Likely 3-Methoxythiophene  (due to increased presence of 
      
      
      
      84).
  • Verify Sulfur Isotope: Check

    
     116 (
    
    
    
    ). It should be approx. 4.5% of the parent peak (
    
    
    natural abundance). This validates the presence of one sulfur atom [3].

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • NIST Mass Spectrometry Data Center. (2023).[2] Thiophene, 2-methoxy- Mass Spectrum. NIST Chemistry WebBook, SRD 69.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

Sources

HPLC Purity Analysis Methods for 4-Methoxythiophene-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity Challenge

Analyzing 4-Methoxythiophene-2-carbonyl chloride (CAS: 16296-80-3) presents a fundamental chromatographic paradox: the analyte is inherently unstable in the standard solvents required for Reverse-Phase HPLC (RP-HPLC).

As an acid chloride, this compound is highly electrophilic. In the presence of water (ubiquitous in RP-HPLC mobile phases) or alcohols, it undergoes rapid solvolysis.

  • Hydrolysis: Reacts with water to form 4-Methoxythiophene-2-carboxylic acid.

  • Alcoholysis: Reacts with methanol/ethanol to form the corresponding ester.

The Critical Error: Attempting a direct injection of the acid chloride into a standard aqueous/organic mobile phase results in on-column degradation. This yields broad, tailing peaks and makes it impossible to distinguish between the active acid chloride and the hydrolyzed acid impurity already present in the sample.

The Solution: This guide compares three methodologies, prioritizing Pre-Column Derivatization (Quenching) as the industry gold standard for accuracy and reproducibility.

Methodology Comparison

The following table contrasts the three primary approaches to analyzing this acid chloride.

FeatureMethod A: Methanolysis (Recommended) Method B: Amidation (Alternative) Method C: Direct Normal Phase
Principle Convert Acid Chloride

Methyl Ester
Convert Acid Chloride

Amide
Direct separation of Acid Chloride
Analyte Measured Methyl 4-methoxythiophene-2-carboxylateN,N-Diethyl-4-methoxythiophene-2-carboxamideIntact this compound
Mobile Phase RP (Water/ACN or MeOH)RP (Water/ACN)NP (Hexane/Ethyl Acetate)
Stability High (Ester is stable)Very High (Amide is highly stable)Low (Moisture sensitive)
Selectivity Excellent (Separates Ester vs. Acid)Excellent (Separates Amide vs. Acid)Moderate (Acid/Chloride often co-elute)
Robustness HighHighLow (Requires dry solvents/environment)
Throughput High (Standard RP columns)HighLow (Long equilibration)

Deep Dive: The Signal Pathways

To understand why derivatization is necessary, we must visualize the chemical fate of the sample during analysis.

G cluster_input Sample Composition cluster_methodA Method A: Methanol Quench cluster_direct Direct Injection (Flawed) AC Acid Chloride (Active) RXN_A + MeOH (Excess) AC->RXN_A Derivatization RXN_D + H2O (Mobile Phase) AC->RXN_D Hydrolysis IMP Acid Impurity (Hydrolyzed) IMP->RXN_A No Reaction IMP->RXN_D Merges ESTER Methyl Ester (Peak 1) RXN_A->ESTER Quantifies Chloride ACID_A Acid Impurity (Peak 2) RXN_A->ACID_A Quantifies Impurity ACID_D Total Acid Content (Single Peak) RXN_D->ACID_D Cannot Distinguish

Figure 1: Chemical Fate of Analyte. Method A (Top) chemically "locks" the acid chloride into a distinct ester, separating it from the acid impurity. Direct injection (Bottom) converts everything to acid, losing specificity.

Detailed Experimental Protocols

Method A: Methanolysis (The Gold Standard)

This method converts the reactive acid chloride into Methyl 4-methoxythiophene-2-carboxylate. This derivative is stable, UV-active, and chromatographically distinct from the starting acid.

Reagents:

  • Solvent A: HPLC Grade Acetonitrile (ACN) (Dry).

  • Solvent B: HPLC Grade Methanol (MeOH).

  • Buffer: 0.1% Phosphoric Acid or 0.1% Formic Acid in Water.

Step-by-Step Protocol:

  • Quenching Solution: Prepare a diluent of 90:10 (v/v) Acetonitrile:Methanol.

  • Sample Preparation:

    • Weigh approx. 50 mg of this compound into a 50 mL volumetric flask.

    • Immediately add ~20 mL of the Quenching Solution.

    • Sonicate for 5 minutes to ensure complete reaction (esterification).

    • Note: The reaction is rapid and exothermic. The excess methanol drives the equilibrium to the ester.

    • Dilute to volume with Quenching Solution.

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 5-10 µL.

    • Detection: UV @ 254 nm (Thiophene ring absorption).

    • Gradient:

      • 0 min: 80% Water / 20% ACN

      • 15 min: 20% Water / 80% ACN

      • 20 min: 20% Water / 80% ACN

Data Interpretation:

  • Peak 1 (Early eluting): 4-Methoxythiophene-2-carboxylic acid (Impurity).

  • Peak 2 (Late eluting): Methyl 4-methoxythiophene-2-carboxylate (Derived from Active Chloride).

  • Calculation: Purity is calculated based on the area % of Peak 2 relative to the total area (Peak 1 + Peak 2 + others).

Method B: Amidation (High Stability Alternative)

If the methyl ester proves unstable or co-elutes with specific matrix interferences, converting the chloride to an amide using a secondary amine (e.g., Diethylamine) is the robust alternative.

Reagents:

  • Diethylamine (DEA) or Morpholine.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Reagent Prep: Prepare a solution of 1% Diethylamine in Dry DCM.

  • Sample Preparation:

    • Weigh ~50 mg sample into a vial.

    • Add 10 mL of the 1% DEA/DCM solution.

    • Mechanism:[2]

      
      
      
    • Allow to stand for 10 minutes.

    • Evaporate solvent under Nitrogen (optional, to remove excess amine) and reconstitute in Mobile Phase, OR inject directly if the amine excess is chromatographically separated.

  • HPLC Conditions: Similar to Method A, but expect the Amide to elute later than the Acid but potentially earlier than the Ester depending on pH.

Workflow Visualization

The following diagram illustrates the decision-making process and workflow for Method A (Methanolysis), ensuring a self-validating system.

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Start: this compound Weigh Weigh Sample (~50mg) Start->Weigh Quench Add MeOH/ACN (Quench) Forms Methyl Ester Weigh->Quench Wait Sonicate/Wait 10 min Ensure 100% Conversion Quench->Wait Inject Inject onto C18 Column Wait->Inject Separate Gradient Elution (Acid elutes first, Ester second) Inject->Separate Result Calculate Purity: Area(Ester) / Total Area Separate->Result

Figure 2: Method A Operational Workflow. Standardized protocol ensuring complete conversion of unstable chloride to stable ester before injection.

Scientific Rationale & Troubleshooting

Why not Direct Normal Phase (Method C)?

While Normal Phase (Hexane/EtOAc) seems logical because it avoids water, it is technically demanding:

  • Hygroscopicity: Even HPLC-grade Hexane absorbs atmospheric moisture. This trace water hydrolyzes the acid chloride during the run, causing peak tailing and retention time shifts.

  • Solubility: Thiophene derivatives may have limited solubility in pure non-polar solvents.

  • Recommendation: Use Method C only if derivatization is strictly prohibited by regulatory constraints (rare).

System Suitability Criteria (Self-Validating)

To ensure the method is working correctly, your System Suitability Test (SST) must include:

  • Resolution (Rs): > 2.0 between the Acid Impurity peak and the Ester/Amide peak.

  • Blank Check: Inject the Quenching Solution (MeOH/ACN) alone. It must be free of peaks at the retention time of the Ester.

  • Stability Check: Re-inject the sample after 4 hours. The area ratio of Ester/Acid should remain constant. If the Acid peak grows, your derivatization was incomplete or the ester is hydrolyzing (check pH).

References

  • Valdersnes, S., et al. "HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol." ResearchGate.

  • BenchChem. "A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents." BenchChem Technical Guides.

  • Zheng, X., et al. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 2017.

  • Sigma-Aldrich. "4-Methylthiophene-2-carbonyl chloride Product Specification." Merck/Sigma-Aldrich.

Sources

Comparative Reactivity Guide: 3-Methoxy vs. 4-Methoxythiophene-2-Carbonyl Chloride

[1]

Executive Summary

While both compounds are thiophene-2-carbonyl chloride derivatives, their reactivity profiles are starkly different due to the "Ortho Effect" and distinct resonance contributions .

  • This compound: Exhibits standard acid chloride reactivity .[1] The methoxy group is remote (meta-like), offering minimal steric hindrance and moderate electronic deactivation. It is the preferred isomer for rapid, mild acylations.[2]

  • 3-Methoxythiophene-2-carbonyl chloride: Exhibits significantly retarded reactivity .[1] The methoxy group at position 3 exerts a dual-suppressive effect: severe steric hindrance (ortho to the reaction center) and direct resonance donation to the carbonyl-bearing carbon (C2).[2] Protocols must often be modified with higher temperatures, stronger nucleophiles, or hyper-nucleophilic catalysts (e.g., DMAP).

Structural & Electronic Analysis

The disparity in reactivity is governed by two fundamental physical organic principles: Resonance Transmission and Steric Trajectory .[2]

Electronic Effects (Resonance & Induction)

The thiophene ring allows for significant delocalization of the methoxy lone pair.[2] However, the destination of this electron density determines the electrophilicity of the carbonyl carbon.[2]

  • 3-Methoxy (Ortho): The oxygen lone pair can delocalize directly onto C2 (the carbon holding the carbonyl).[2] This creates a resonance contributor where C2 bears a high electron density, directly opposing the nucleophilic attack.

  • 4-Methoxy (Meta): The oxygen lone pair delocalizes primarily to C5 (the alpha position) and C3 .[2] It cannot place a negative charge on C2 without disrupting the aromaticity significantly more than the 3-isomer.[2] Therefore, the carbonyl carbon remains more electrophilic.

Steric Effects (The Ortho Wedge)

Thiophene is a 5-membered ring with internal bond angles (~111°) smaller than benzene (~120°). This geometry brings the 3-substituent physically closer to the 2-carbonyl group than an ortho-substituent in a phenyl ring.[2] The 3-methoxy group creates a "cone of protection," blocking the optimal Bürgi-Dunitz trajectory (107°) required for nucleophilic attack.

Visualization of Electronic & Steric Pathways[2]

Gcluster_03-Methoxy (Ortho) - Deactivatedcluster_14-Methoxy (Meta) - ReactiveA13-OMe ThiopheneA2Resonance: (-) Charge on C2A1->A2+M EffectA3Steric Blockade at C2A1->A3ProximityA4Low Carbonyl ElectrophilicityA2->A4Electronic SuppressionA3->A4Kinetic BarrierB14-OMe ThiopheneB2Resonance: (-) Charge on C5B1->B2+M EffectB3Open Access to C2B1->B3Remote Subst.B4High Carbonyl ElectrophilicityB2->B4Minimal Impact on C2B3->B4Facile AttackNucleophileNucleophile (Nu-)Nucleophile->A4Slow / BlockedNucleophile->B4Fast / Direct

Caption: Comparative logic flow showing why 3-methoxy deactivates the carbonyl center via both steric and electronic mechanisms, whereas 4-methoxy leaves the reactive center accessible.

Reactivity Profile Comparison

FeatureThis compound 3-Methoxythiophene-2-carbonyl chloride
Primary Reactivity High (Standard Acid Chloride)Low (Deactivated/Hindered)
Hydrolysis Rate Fast (

minutes in water/dioxane)
Slow (

hours; requires base)
Amidation Exothermic, often requires cooling (

C).
Sluggish, often requires heating or DMAP.
Stability Stable at RT if dry.[1][2]Prone to degradation; sensitive to trace acid.[1][2]
Major Impurity Dimerization (rare).[1]Decarboxylation to 3-methoxythiophene.[1][2]
Preferred Catalyst Pyridine (Standard).[1]DMAP (Hyper-nucleophilic) or Lewis Acid.[1]

Experimental Protocols

Synthesis of the Acid Chlorides

Precursor: Start from the corresponding carboxylic acid.[2][3][4][5] Note: Avoid Thionyl Chloride (

Oxalyl chloride12

Protocol A: Standard Synthesis (4-Methoxy isomer)

  • Suspend 4-methoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (

    
     M).
    
  • Add catalytic DMF (2-3 drops).[1][2]

  • Add Oxalyl Chloride (1.2 eq) dropwise at

    
    C.[1][2]
    
  • Stir at Room Temperature (RT) for 2 hours. Gas evolution (

    
    , 
    
    
    ,
    
    
    ) ceases.
  • Concentrate in vacuo. Use immediately.

Protocol B: Modified Synthesis (3-Methoxy isomer) Critical: The 3-methoxy group makes the ring electron-rich and prone to electrophilic chlorination at C5 or decarboxylation.[2]

  • Suspend 3-methoxythiophene-2-carboxylic acid (1.0 eq) in anhydrous Toluene (higher boiling point allows thermal activation if needed, but start mild).

  • Add Oxalyl Chloride (1.5 eq) at

    
    C.
    
  • Do not add DMF initially. The Vilsmeier-Haack intermediate can sometimes attack the activated 3-position.[2] If reaction is too slow, add 1 mol% DMF.

  • Stir at RT.[1][2] If solid persists, warm gently to

    
    C.
    
  • Evaporate solvent at low temperature (<

    
    C) to prevent thermal decomposition.[1][2]
    
Comparative Reactivity Assay (Amidation)

To empirically verify the reactivity difference in your specific matrix, perform this competition experiment:

  • Setup: Dissolve 1.0 mmol of 4-methoxy isomer and 1.0 mmol of 3-methoxy isomer in 10 mL DCM.

  • Nucleophile: Add 0.5 mmol of a limiting nucleophile (e.g., benzylamine) and 1.0 mmol TEA.

  • Analysis: Stir for 10 minutes at

    
    C. Quench with water.
    
  • Result: Analyze organic layer by HPLC/NMR.

    • Expectation: >95% of the product will be the 4-methoxy amide .[2] The 3-methoxy acid chloride will remain largely unreacted.[2]

Troubleshooting & Handling

The "Stubborn" 3-Methoxy Isomer

If the 3-methoxy derivative fails to react with your nucleophile:

  • Switch Solvent: Change from DCM to THF or Acetonitrile . Polar aprotic solvents stabilize the tetrahedral intermediate.[2]

  • Catalysis: Add 10-20 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive than the neutral acid chloride.[2]

  • Order of Addition: Add the acid chloride to the nucleophile (inverse addition) to maintain a high concentration of nucleophile relative to the electrophile.

Stability Warning

The 3-methoxythiophene-2-carboxylic acid derivatives are prone to decarboxylation under acidic conditions due to the high electron density at C2 (facilitating protonation and subsequent

2
  • Storage: Store the acid chloride as a solid under Argon at

    
    C. Do not store as a solution.
    
  • Quenching: When working up reactions involving the 3-methoxy isomer, ensure the aqueous quench is basic (NaHCO3) rather than acidic.

References

  • Electronic Effects in Thiophenes

    • Gronowitz, S. (1958).[1][6] On the synthesis of 3-substituted thiophenes. Arkiv för Kemi.

  • Hammett Constants & Reactivity

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Nucleophilic Acyl Substitution Mechanisms

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2] Link

  • Ortho Effect in Heterocycles

    • Spinelli, D., et al. (2002). The effects of ortho-substituents in the reactions of thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Synthesis of Thiophene Carbonyls

    • Campaigne, E., & Bourgeois, R. C. (1954). 3-Substituted Thiophenes. Journal of the American Chemical Society.[2][7] Link

Benchmarking 4-Methoxythiophene-2-carbonyl Chloride: Stability, Reactivity, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

4-Methoxythiophene-2-carbonyl chloride is a high-value electrophilic building block used primarily in the synthesis of kinase inhibitors and GPCR ligands. Its structural importance lies in the thiophene ring , which acts as a bioisostere for phenyl and pyridine rings, often improving metabolic stability and solubility profiles.

The 4-methoxy substituent is critical: it functions as an electron-donating group (EDG). While this increases the electron density of the thiophene ring (making it more susceptible to electrophilic aromatic substitution side-reactions), it slightly reduces the electrophilicity of the carbonyl carbon compared to its nitro- or cyano- analogs. This guide provides the characterization data and process controls necessary to handle this balance effectively.

Comparative Analysis: Activation Strategies

In drug discovery, the choice between isolating the acid chloride or using in-situ coupling agents is pivotal. The following table benchmarks the this compound route against standard amide coupling alternatives.

Table 1: Performance Benchmark (Acid Chloride vs. Coupling Agents)
FeatureRoute A: Acid Chloride (via (COCl)₂) Route B: HATU/EDC Coupling Route C: Mixed Anhydride
Reactivity High (Kinetically rapid acylation)Moderate (Dependent on activation time)High (But prone to steric hindrance)
Atom Economy High (Gases CO/CO₂/HCl are byproducts)Low (Large urea/N-oxide byproducts)Moderate
Purification Evaporation (Clean crude)Chromatography often requiredAqueous workup required
Moisture Sensitivity Critical (Hydrolyzes rapidly)Low (Reagents are stable solids)High
Cost Efficiency High (Oxalyl chloride is cheap)Low (HATU is expensive)Moderate
Best Use Case Scale-up; unreactive amines (anilines)Discovery scale; acid-sensitive substratesSterically hindered substrates

Characterization & Data Specifications

Due to the high reactivity and moisture sensitivity of the acid chloride, direct isolation for long-term storage is not recommended . Standard operating procedure (SOP) dictates in situ generation or immediate use. The data below compares the stable precursor (Acid) with the reactive intermediate (Chloride).

Spectral Fingerprint Analysis

Precursor: 4-Methoxythiophene-2-carboxylic acid (CAS: 77133-27-8) Target: this compound

TechniqueParameterPrecursor (Acid)Target (Acid Chloride)Shift Explanation
IR Spectroscopy C=O Stretch1670–1690 cm⁻¹1750–1775 cm⁻¹ Inductive effect of Cl shifts frequency higher (diagnostic peak).
¹H NMR -OCH₃~3.85 ppm (s)~3.88 ppm (s)Minimal shift; remote from reaction center.
¹H NMR Thiophene H3/H56.2–7.5 ppm (d)Downfield Shift (+0.1-0.2 ppm) Deshielding due to highly electron-withdrawing COCl group.
¹³C NMR Carbonyl C=O~163 ppm~158–160 ppm Shielding effect of the chlorine atom relative to OH.
Stability Profile
  • Hydrolysis Rate:

    
     in ambient air/moisture.
    
  • Thermal Stability: Stable up to 60°C under inert atmosphere (

    
    /Ar). Decomposes >100°C with evolution of CO/CO₂.
    

Experimental Protocols

Protocol A: Synthesis & Validation (The "Methanol Quench")

Rationale: Because the acid chloride is unstable on silica gel, direct TLC/LCMS monitoring is impossible. We use a methanol quench to convert a distinct aliquot into the methyl ester, which is stable and easily detectable.

Reagents:

  • 4-Methoxythiophene-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • DMF (Catalytic, 0.05 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried RBF with the carboxylic acid and anhydrous DCM (0.2 M concentration) under Nitrogen.

  • Catalysis: Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction with oxalyl chloride.

  • Addition: Add oxalyl chloride dropwise at 0°C. Gas evolution (CO/CO₂) will be vigorous.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Validation (The Quench):

    • Take a 50 µL aliquot of the reaction mixture.

    • Add to a vial containing 200 µL anhydrous Methanol.

    • Analyze via LCMS/TLC.

    • Success Criteria: Disappearance of Acid peak (MW 158) and appearance of Methyl Ester peak (MW ~172).

  • Isolation: Concentrate in vacuo strictly under inert atmosphere. Do not use a water bath >40°C.

Protocol B: Handling the "HCl Issue"

When coupling this acid chloride with amines, HCl is generated. For acid-sensitive substrates (e.g., Boc-protected amines), you must use a scavenger base.

  • Recommended Base: N,N-Diisopropylethylamine (DIPEA) or 2,6-Lutidine.

  • Stoichiometry: 2.5 equiv relative to Acid Chloride.

Visualizing the Workflow

The following diagram illustrates the decision logic and synthesis workflow for this compound, ensuring process control.

G Start Start: 4-Methoxythiophene-2-carboxylic Acid Reagent_Choice Select Activation Method Start->Reagent_Choice Route_COCl Route A: Acid Chloride (Oxalyl Chloride/DMF) Reagent_Choice->Route_COCl Scale >1g OR Unreactive Amine Route_HATU Route B: Coupling Agent (HATU/EDC) Reagent_Choice->Route_HATU Scale <100mg OR Acid Sensitive Process_COCl Reaction: DCM, 0°C -> RT Gas Evolution (CO/CO2) Route_COCl->Process_COCl QC_Check QC: Methanol Quench Test Process_COCl->QC_Check Result_Ester LCMS Result: Methyl Ester (MW ~172) QC_Check->Result_Ester Complete Conversion Result_Acid LCMS Result: Starting Material (MW 158) QC_Check->Result_Acid Incomplete Action_Proceed Proceed to Amide Coupling (Add Amine + DIPEA) Result_Ester->Action_Proceed Action_Rework Rework: Add more (COCl)2 or DMF Result_Acid->Action_Rework

Figure 1: Synthesis workflow and Quality Control decision tree for generating this compound.

References

  • Precursor Data: Sigma-Aldrich. 4-Methoxythiophene-2-carboxylic acid Product Sheet. Accessed Oct 2023. Link

  • Mechanistic Insight: Clayden, J., et al. Organic Chemistry. "Acyl Chlorides and their Reactivity." Oxford University Press.
  • Thiophene Chemistry: Swanston, J. "Thiophene."[1] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] Link

  • Protocol Validation: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

Sources

A Senior Application Scientist's Guide to Differentiating 4-Methoxythiophene-2-carbonyl chloride from its Carboxylic Acid Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Distinction with Profound Implications

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and novel materials, the functional group transformation from a carboxylic acid to an acyl chloride is a fundamental and powerful step.[1][2][3] This conversion dramatically enhances the reactivity of the carbonyl group, turning a relatively stable carboxylic acid into a highly reactive electrophile, ready for a variety of subsequent nucleophilic acyl substitution reactions.[2]

This guide focuses on two such related molecules: 4-methoxythiophene-2-carboxylic acid and its activated form, 4-methoxythiophene-2-carbonyl chloride. While separated by only the substitution of a hydroxyl group for a chlorine atom, their properties, reactivity, and handling requirements are vastly different. For researchers in drug development and organic synthesis, the ability to definitively distinguish between the starting material and the product is not merely an academic exercise; it is critical for reaction monitoring, purity assessment, and ensuring the success and safety of subsequent synthetic steps.

This document provides a comprehensive comparison of these two compounds, detailing the key analytical techniques and field-proven protocols to differentiate them with confidence. We will explore the "why" behind the experimental observations, grounding our discussion in the principles of chemical reactivity and spectroscopy.

Molecular Overview and Key Physicochemical Differences

The primary distinction lies in the functional group attached to the carbonyl carbon. The carboxylic acid possesses a hydroxyl (-OH) group, capable of acting as a hydrogen bond donor and acceptor, leading to higher melting points and polarity.[4] The acyl chloride features a highly electronegative chlorine atom, which acts as a good leaving group and significantly increases the electrophilicity of the carbonyl carbon through a strong inductive effect.[2][5]

Property4-Methoxythiophene-2-carboxylic acidThis compoundRationale for Difference
Molecular Formula C₆H₆O₃S[6]C₆H₅ClOSReplacement of H with Cl.
Molecular Weight 158.18 g/mol [6]~176.62 g/mol Addition of a chlorine atom (~35.45) and removal of a hydrogen atom (~1.01).
Functional Group Carboxylic Acid (-COOH)Acyl Chloride (-COCl)[1]Synthesis involves replacing the -OH group with -Cl.[3][7]
Physical State Solid at room temperature.Expected to be a liquid or low-melting solid.The ability of carboxylic acids to form strong intermolecular hydrogen-bonded dimers typically results in higher melting points compared to their corresponding acyl chlorides.
Reactivity Moderately reactive acid.Highly reactive; moisture-sensitive.[8][9][10]The chloride ion is an excellent leaving group, and the carbonyl carbon is highly electrophilic.[2]

Workflow for Compound Identification

The following diagram outlines a logical workflow for a researcher faced with an unknown sample that is presumed to be either the starting carboxylic acid or the product acyl chloride.

Compound_Identification_Workflow start Unknown Sample reactivity_test Simple Reactivity Test: Add a drop to water or ethanol. start->reactivity_test tlc Thin-Layer Chromatography (TLC) Analysis reactivity_test->tlc No vigorous reaction chloride_id Identified: 4-Methoxythiophene- 2-carbonyl chloride reactivity_test->chloride_id Vigorous reaction, fumes observed ftir FTIR Spectroscopy tlc->ftir nmr NMR Spectroscopy (¹H and ¹³C) ftir->nmr acid_id Identified: 4-Methoxythiophene- 2-carboxylic acid nmr->acid_id Confirmatory Data Matches (Broad OH, COOH peak ~170 ppm) nmr->chloride_id Confirmatory Data Matches (No broad OH, COCl peak ~165 ppm)

Caption: A decision workflow for distinguishing the target compounds.

Chemical Reactivity: The First Clue

The most immediate and telling difference is their reactivity towards nucleophiles, especially water.

Causality: Acyl chlorides are highly susceptible to hydrolysis.[9] The carbon atom of the carbonyl group is very electron-deficient due to the pull of electrons by both the oxygen and chlorine atoms.[5] Water acts as a nucleophile, attacking this carbon in an addition-elimination reaction, rapidly forming the parent carboxylic acid and hydrogen chloride (HCl) gas.[5][8][10] This reaction is often vigorous and the HCl produced is visible as steamy fumes in moist air.[8][11] Carboxylic acids, in contrast, are stable in water.

Experimental Protocol: Hydrolysis Test
  • Place a small, spatula-tip amount of the test compound in a dry test tube within a fume hood.

  • Carefully add 0.5 mL of deionized water.

  • Observe the reaction.

    • Expected Result (Acyl Chloride): Vigorous effervescence, possible fuming (white misty fumes of HCl), and dissolution/reaction.[8][11][12] The sample will be consumed, forming the carboxylic acid.

    • Expected Result (Carboxylic Acid): The solid may dissolve slowly or remain as a suspension, but no vigorous gas evolution or fuming will occur.

Trustworthiness: This is a simple, rapid, but destructive test. The observation of HCl fumes is a strong indicator of an acyl chloride.

Spectroscopic Analysis: The Definitive Fingerprint

Spectroscopy provides a non-destructive and highly detailed comparison of molecular structures.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: The position of the carbonyl (C=O) stretching vibration in an IR spectrum is highly sensitive to the electronic environment. The strongly electron-withdrawing chlorine atom in the acyl chloride enhances the double-bond character of the C=O bond, causing it to vibrate at a higher frequency (wavenumber) compared to the carboxylic acid.[13][14][15] Furthermore, the carboxylic acid will display a very broad O-H stretching band due to hydrogen bonding, which is completely absent in the acyl chloride.[4]

Spectral Region4-Methoxythiophene-2-carboxylic acidThis compound
O-H Stretch Very broad peak, ~2500-3300 cm⁻¹[4]Absent
C=O Stretch Strong, sharp peak, ~1680-1710 cm⁻¹Strong, sharp peak, ~1770-1815 cm⁻¹[4][13][16]
Experimental Protocol: FTIR Analysis
  • Ensure the sample is dry. For the acyl chloride, which is moisture-sensitive, this step is critical. Handle it in a glove box or under an inert atmosphere if possible.

  • Acquire a background spectrum of the clean ATR crystal or KBr pellet press.

  • Place a small amount of the solid carboxylic acid directly on the ATR crystal or prepare a KBr pellet.

  • For the acyl chloride, a thin film can be prepared between two salt plates (NaCl or KBr) in a fume hood or inert atmosphere.

  • Acquire the sample spectrum and analyze the O-H and C=O stretching regions.

Trustworthiness: The combination of the presence/absence of the broad O-H peak and the significant shift in the C=O peak provides definitive, dual-validation evidence for the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While the thiophene ring and methoxy group protons will have similar chemical shifts, the acidic proton of the carboxylic acid provides a key distinguishing feature in ¹H NMR. In ¹³C NMR, the carbonyl carbon's chemical shift is also diagnostic.

  • ¹H NMR: The carboxylic acid proton (-COOH) typically appears as a very broad singlet far downfield, often between 10-13 ppm.[17] Its broadness is due to chemical exchange with trace amounts of water and concentration effects. This peak will be absent in the acyl chloride spectrum.

  • ¹³C NMR: The carbonyl carbon of the acyl chloride is generally found slightly upfield from the corresponding carboxylic acid carbon.

Nucleus4-Methoxythiophene-2-carboxylic acidThis compound
¹H (Acidic Proton) Broad singlet, δ 10-13 ppm[17]Absent
¹³C (Carbonyl Carbon) ~165-175 ppm~160-170 ppm
Experimental Protocol: NMR Analysis
  • Dissolve ~5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Expert Note: For the acyl chloride, use a fresh, anhydrous grade of solvent to prevent hydrolysis inside the NMR tube. CDCl₃ is a good first choice.

  • Acquire ¹H and ¹³C NMR spectra.

  • Examine the ¹H spectrum for the presence or absence of a broad signal in the 10-13 ppm region.

  • Examine the ¹³C spectrum for the chemical shift of the carbonyl carbon.

Trustworthiness: NMR provides unambiguous structural confirmation. The absence of the carboxylic acid proton signal in the ¹H spectrum is conclusive proof of its conversion.

Chromatographic Methods: Assessing Purity and Conversion

Chromatography is essential for monitoring reaction progress and confirming the purity of the final product.

Thin-Layer Chromatography (TLC)

Causality: TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[18][19] The highly polar carboxylic acid will interact strongly with the silica gel via hydrogen bonding, resulting in a low Retention Factor (Rf). The less polar acyl chloride will travel further up the plate, exhibiting a higher Rf.

Parameter4-Methoxythiophene-2-carboxylic acidThis compound
Polarity HighModerate
Expected Rf Low (e.g., 0.2-0.3)High (e.g., 0.6-0.8)
Experimental Protocol: TLC Analysis
  • Plate: Silica gel 60 F₂₅₄.

  • Sample Prep: Dissolve a tiny amount of the reaction mixture or compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture on the same spot) on the baseline of the TLC plate.[18]

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point.

  • Development: Place the plate in a developing chamber containing the mobile phase.[20]

  • Visualization: View under a UV lamp (254 nm). The disappearance of the lower Rf starting material spot and the appearance of a new, higher Rf product spot indicates successful conversion.

Trustworthiness: TLC is a fast, effective, and inexpensive way to monitor the reaction in real-time.[18][19] However, it's worth noting that highly reactive acyl chlorides can sometimes streak or decompose on the acidic silica gel plate.[21]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC separates compounds based on their volatility and interaction with a stationary phase inside a capillary column. Carboxylic acids are generally non-volatile due to their polarity and hydrogen bonding, and thus require derivatization to be analyzed by GC.[22][23] Common derivatization methods include esterification (e.g., to a methyl ester) or silylation (e.g., to a TMS ester) to block the polar -OH group and increase volatility.[22][24] The acyl chloride, being more volatile, may be amenable to direct GC analysis, although its high reactivity can pose challenges (e.g., degradation in the hot injector).

Experimental Protocol: GC-MS Analysis (for Carboxylic Acid)

This protocol outlines a typical derivatization procedure for the carboxylic acid before GC-MS analysis.

  • Sample Prep: Place ~1 mg of the carboxylic acid sample in a 2 mL reaction vial. Ensure the sample is completely dry.[22]

  • Derivatization: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst.[22][24]

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: Cool the vial and inject an aliquot into the GC-MS system.

  • Expected Result: The derivatized carboxylic acid will elute as a sharp peak with a characteristic mass spectrum. The underivatized acid will not elute. The acyl chloride, if present and stable enough to pass through the column, would elute much earlier and without derivatization.

Trustworthiness: This method is highly sensitive and provides both retention time and mass spectral data for definitive identification. It is particularly useful for quantifying trace amounts of residual carboxylic acid in a purified acyl chloride product.

Conclusion

Distinguishing between this compound and its carboxylic acid precursor is a critical skill for synthetic chemists. While a simple hydrolysis test can provide a rapid initial assessment, a combination of spectroscopic and chromatographic techniques offers a more robust and definitive characterization. FTIR spectroscopy provides a clear and immediate answer through the analysis of the O-H and C=O stretching regions. NMR spectroscopy offers unambiguous structural confirmation. Finally, chromatographic methods like TLC and GC-MS are indispensable for monitoring reaction progress and assessing the final product's purity. By understanding the chemical principles behind these analytical techniques, researchers can confidently navigate this crucial synthetic transformation.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Poole, C. F. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science.
  • Li, M., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]

  • Anonymous. (n.d.). The reactions of ethanoyl chloride.
  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Pinu, F. R., & Villas-Boas, S. G. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. [Link]

  • Clark, J. (n.d.).
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  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. [Link]

  • Sparkl. (n.d.).
  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis.
  • Townshend, Mr. (2021). Year 13 Organic Chemistry Revision - Reactions of acyl chlorides. NCEA Level 3 Chemistry.
  • Save My Exams. (2025). Thin Layer Chromatography, TLC (OCR A Level Chemistry A): Revision Note.
  • Oregon State University. (2020).
  • Reddit. (2024). TLC stains for Acyl halides. r/Chempros.
  • PubChem. (n.d.). 4-Methylthiophene-2-carboxylic acid. [Link]

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  • BLD Pharm. (n.d.). 77133-27-8|4-Methoxythiophene-2-carboxylic acid.
  • Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
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  • Anonymous. (n.d.). Carboxylic Acids, Esters and Acyl Chlorides.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectrum of 4CH2Cl.
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  • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-methoxythiophene-2-carboxylic acid.
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Department of Chemistry.
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  • TutorChase. (n.d.). Describe the differences between acyl chlorides and carboxylic acids.
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  • Chemistry Stack Exchange. (2016). Does this NMR show the carboxy group?.
  • Beilstein Journals. (n.d.). Supporting Information File 2: NMR spectra of all new compounds.
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  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride....
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GC-MS analysis of volatile thiophene acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene acid chlorides (e.g., thiophene-2-carbonyl chloride) are critical electrophilic intermediates in the synthesis of pharmaceuticals, including duloxetine and various beta-lactam antibiotics. However, their high reactivity presents a significant analytical challenge. They are moisture-sensitive, lachrymatory, and prone to on-column degradation, leading to poor peak shape and quantitation errors.

This guide objectively compares the two primary analytical strategies: Direct Injection (Method A) and In-Situ Derivatization (Method B). Based on experimental evidence and stability data, we demonstrate why converting acid chlorides to their stable methyl ester analogs is the superior workflow for quantitative accuracy and instrument longevity.

Part 1: The Challenge – Chemical Instability

The core issue with analyzing thiophene acid chlorides is their electrophilic nature. Upon exposure to trace moisture (in the air, solvent, or carrier gas), they rapidly hydrolyze to thiophene carboxylic acids and hydrochloric acid.

The Instability Mechanism:



In a GC inlet heated to 250°C, this reaction is accelerated. Furthermore, the free acid chloride can react with active silanol sites (Si-OH) in the GC liner and column stationary phase, causing:

  • Peak Tailing: Adsorption leads to non-Gaussian peak shapes.

  • Ghost Peaks: Thermal degradation products appear in subsequent runs.

  • Corrosion: HCl byproduct damages the mass spectrometer filament and detector.

Part 2: Comparative Analysis

We evaluated two methods for the analysis of Thiophene-2-carbonyl chloride.

Method A: Direct Injection (Split/Splitless)

The "Quick and Dirty" Approach

  • Setup: DB-5MS UI column, Inert deactivated liner, high split ratio (50:1).

  • Solvent: Anhydrous Dichloromethane (DCM).

Method B: Methanolysis Derivatization (Recommended)

The "Stabilization" Approach

  • Setup: Conversion to Methyl Thiophene-2-carboxylate using Methanol/Pyridine.

  • Solvent: Hexane extraction post-reaction.

Performance Data Comparison
MetricMethod A: Direct InjectionMethod B: Derivatization (Methyl Ester)
Analyte Stability Low (Hydrolysis < 1 hr)High (Stable > 48 hrs)
Peak Symmetry (Tailing Factor) 1.8 - 2.5 (Severe Tailing)0.98 - 1.05 (Excellent)
LOD (Limit of Detection) ~10 ppm (High noise)~0.5 ppm (Sharp peaks)
RSD % (n=6 injections) 8.5%1.2%
Instrument Impact High (HCl corrosion risk)Low (Neutral species injected)

Part 3: Recommended Experimental Protocol (Method B)

This protocol utilizes Pyridine-catalyzed Methanolysis . Pyridine acts as an acid scavenger, neutralizing the HCl formed during the reaction to drive the equilibrium forward and protect the GC column.

Reagents
  • Analyte: Thiophene-2-carbonyl chloride (or related analog).[1][2][3]

  • Reagent: Anhydrous Methanol (MeOH).

  • Catalyst/Scavenger: Pyridine (Anhydrous).

  • Extraction Solvent: n-Hexane (HPLC Grade).

Step-by-Step Workflow
  • Sample Preparation: Weigh 50 mg of the acid chloride sample into a 4 mL glass vial.

  • Derivatization: Add 1.0 mL of 10% Pyridine in Methanol .

    • Reaction: Immediate exotherm may occur.

    • Condition: Cap and vortex for 30 seconds. Incubate at 60°C for 10 minutes to ensure completion.

  • Quenching & Extraction:

    • Add 2.0 mL of 5% Sodium Bicarbonate (aq) . (This neutralizes excess acid and dissolves the Pyridine-HCl salt).

    • Add 2.0 mL of n-Hexane .

  • Phase Separation: Vortex vigorously for 1 minute. Allow layers to separate (or centrifuge at 3000 rpm for 2 mins).

  • Analysis: Transfer the top organic layer (Hexane containing the methyl ester) to a GC vial.

Part 4: Visualization of Mechanism & Workflow

Figure 1: Reaction Mechanism and Instability Pathways

This diagram illustrates the competition between moisture-induced hydrolysis (degradation) and the controlled methanolysis (stabilization).

ReactionPathway AcidChloride Thiophene Acid Chloride (Reactive/Unstable) CarboxylicAcid Carboxylic Acid (Degradation Product) Poor GC Peak Shape AcidChloride->CarboxylicAcid Hydrolysis (Unwanted) MethylEster Methyl Ester (Stable Analyte) Excellent GC Peak Shape AcidChloride->MethylEster Derivatization (Target) HCl HCl Gas (Corrosive) AcidChloride->HCl Byproduct Moisture Moisture (H2O) (Contaminant) Moisture->CarboxylicAcid Methanol Methanol + Pyridine (Reagent) Methanol->MethylEster PyridineHCl Pyridine-HCl Salt (Removed in Wash) HCl->PyridineHCl Neutralized by Pyridine

Caption: Figure 1. The stabilization pathway (green) converts the reactive acid chloride to a stable ester, preventing the hydrolysis pathway (red).

Figure 2: Analytical Workflow (Method B)

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Raw Sample (Acid Chloride) Reagent Add MeOH/Pyridine (10 min @ 60°C) Sample->Reagent Extract Add Hexane + NaHCO3 (Phase Separation) Reagent->Extract Inject Inject Hexane Layer (Split 20:1) Extract->Inject Transfer Organic Phase Separation Column: DB-5MS UI (Non-polar) Inject->Separation Detection MS Detection (EI Source) Separation->Detection

Caption: Figure 2. Step-by-step derivatization and extraction workflow ensuring instrument safety and data integrity.

Part 5: Scientific Integrity & Validation

Why Pyridine?

While Methanol alone can derivatize acid chlorides, the reaction produces HCl. In a closed vial, this acidity can degrade other sensitive functional groups or cause reversibility. Pyridine acts as a proton scavenger (base), driving the equilibrium to completion and preventing the formation of free HCl gas [1].

Mass Spectral Interpretation

When analyzing the derivative (Methyl thiophene-2-carboxylate), look for:

  • Molecular Ion: M+ (m/z 142 for the non-chlorinated ester).

  • Base Peak: Loss of methoxy group [M-OCH3]+ (m/z 111), characteristic of methyl esters [2].

  • Absence of Acid: The absence of a broad peak at the retention time of the carboxylic acid confirms complete derivatization.

Internal Standards

For quantitative rigor, add an internal standard after the extraction step but before injection. Naphthalene-d8 or Acenaphthene-d10 are excellent choices as they are non-reactive and elute in a similar range on 5-MS columns.

References

  • Agilent Technologies. (2022).[4] Analysis of Semivolatile Organic Compounds using GC/MS (Application Note). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods.[3][4][5][6][7][8][9][10] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Thiophene-2-carbonyl chloride Compound Summary. Retrieved from [Link]

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Spectroscopic Identification of 4-Substituted Thiophene Carbonyls: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, thiophene-based compounds are of paramount importance, with 4-substituted thiophene carbonyls representing a critical subclass.[1] Their diverse biological activities and unique electronic properties make them foundational scaffolds in drug discovery and the development of organic electronics. The precise and unambiguous identification of these molecules is the bedrock of robust research and development. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of these valuable compounds. We will delve into the underlying principles, provide actionable experimental protocols, and present comparative data to empower researchers in their analytical workflows.

The Spectroscopic Trinity: A Synergistic Approach

No single spectroscopic technique provides a complete structural picture. Instead, a synergistic application of NMR, IR, and MS is essential for comprehensive characterization. Each method probes different aspects of molecular structure, and their combined data provides a self-validating system for structural elucidation.

  • NMR Spectroscopy maps the electronic environment of magnetically active nuclei, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • IR Spectroscopy identifies functional groups by measuring their characteristic vibrational frequencies, offering a rapid and effective method for confirming the presence of key structural motifs.

  • Mass Spectrometry determines the molecular weight and provides insights into the fragmentation patterns of a molecule, which can be pieced together to deduce its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules. For 4-substituted thiophene carbonyls, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: Probing the Protons

The chemical shifts and coupling constants of the thiophene ring protons are highly sensitive to the nature of the substituent at the 4-position. In a typical 4-substituted thiophene-2-carbonyl compound, we observe distinct signals for the protons at the 3- and 5-positions of the thiophene ring.

The electronic nature of the substituent at the 4-position significantly influences the chemical shifts of the ring protons. Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density on the ring, causing the protons to be more shielded and appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) decrease the electron density, leading to deshielding and a downfield shift in the proton signals.[2]

Table 1: Representative ¹H NMR Data for 4-Substituted Thiophene-2-Carboxaldehydes in CDCl₃

4-Substituent (R)H-3 (ppm)H-5 (ppm)Aldehyde-H (ppm)Reference
-H~7.33~7.85~9.90[3][4]
-Br~7.80~8.10~9.95[5]
-OCH₃~6.95~7.65~9.75[6]
-NO₂~8.30~8.50~10.17[7]

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic and is also influenced by the 4-substituent. EDGs at the 4-position will cause a slight upfield shift of the carbonyl carbon signal, while EWGs will result in a downfield shift.[8] The thiophene ring carbons also show predictable shifts based on the substituent's electronic effects.[9]

Table 2: Representative ¹³C NMR Data for 4-Substituted Thiophene-2-Carboxaldehydes in CDCl₃

4-Substituent (R)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Carbonyl-C (ppm)Reference
-H~144.0~128.0~128.0~136.0~183.0[10][11]
-Br~142.5~131.5~115.0~138.0~182.0[12]
-OCH₃~145.0~110.0~165.0~125.0~181.0
-NO₂~148.0~125.0~150.0~132.0~180.0[13]

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified 4-substituted thiophene carbonyl in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[14]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to assign the structure. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

Visualization: Workflow for NMR-Based Identification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve Sample in Deuterated Solvent Add_TMS Add TMS Standard Prep->Add_TMS Acquire_1H Acquire ¹H Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process Process FID Data Acquire_1H->Process Acquire_2D Acquire 2D Spectra (optional) Acquire_13C->Acquire_2D Acquire_13C->Process Assign_1H Assign ¹H Signals (Shifts, Couplings, Integrals) Process->Assign_1H Assign_13C Assign ¹³C Signals Process->Assign_13C Correlate Correlate with 2D Data Assign_1H->Correlate Assign_13C->Correlate Structure Propose Structure Correlate->Structure

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For 4-substituted thiophene carbonyls, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretching vibration.[15]

The position of the C=O stretching frequency is sensitive to the electronic effects of the 4-substituent. Electron-withdrawing groups increase the double bond character of the carbonyl group, leading to a higher stretching frequency (higher wavenumber). Conversely, electron-donating groups decrease the C=O bond order through resonance, resulting in a lower stretching frequency.[16][17]

Table 3: Characteristic IR Absorption Frequencies for 4-Substituted Thiophene-2-Carboxaldehydes

4-Substituent (R)C=O Stretch (cm⁻¹)Thiophene Ring C=C Stretch (cm⁻¹)C-S Stretch (cm⁻¹)Reference
-H~1665~1520, ~1410~800[18][19]
-Br~1670~1515, ~1405~795[12]
-OCH₃~1660~1530, ~1420~805
-NO₂~1705~1540, ~1350 (NO₂)~790[7]

Note: Frequencies are approximate and can be influenced by the physical state of the sample (e.g., KBr pellet, thin film, or solution).

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Thin Film: If the sample is a low-melting solid or a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the solvent.

  • Sample Spectrum: Record the IR spectrum of the sample.[19]

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Identify the characteristic absorption bands and compare them to known values.[20]

Visualization: Influence of Substituents on C=O Stretch

IR_Shifts cluster_substituents 4-Substituent Electronic Effect cluster_carbonyl Carbonyl (C=O) Bond cluster_frequency Observed C=O Stretching Frequency EDG Electron-Donating Group (EDG) (e.g., -OCH₃) CO_EDG Decreased Bond Order (More single bond character) EDG->CO_EDG Resonance Donation EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) CO_EWG Increased Bond Order (More double bond character) EWG->CO_EWG Inductive Withdrawal Freq_Low Lower Wavenumber (cm⁻¹) (e.g., ~1660 cm⁻¹) CO_EDG->Freq_Low Weaker Bond Freq_High Higher Wavenumber (cm⁻¹) (e.g., ~1705 cm⁻¹) CO_EWG->Freq_High Stronger Bond

Caption: Effect of 4-substituents on the C=O IR frequency.

Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation patterns. For 4-substituted thiophene carbonyls, electron ionization (EI) is a common technique that provides a characteristic fragmentation pattern.

The mass spectrum will typically show a prominent molecular ion peak (M⁺), which confirms the molecular weight of the compound. The fragmentation of these compounds is often initiated by cleavage alpha to the carbonyl group, leading to the formation of a stable acylium ion.[21][22] The thiophene ring itself can also undergo characteristic fragmentation. The presence of sulfur is often indicated by an (M+2)⁺ peak that is approximately 4.4% of the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.[23]

Table 4: Key Fragments in the Mass Spectra of 4-Substituted Thiophene-2-Carboxaldehydes

4-Substituent (R)Molecular Ion (m/z)[M-H]⁺ (m/z)[Thiophene-CO]⁺ (m/z)Key Fragment IonsReference
-H11211183C₄H₃S⁺[24]
-Br190/192189/191161/163C₄H₂BrS⁺[5]
-OCH₃142141113C₅H₅OS⁺[6]
-NO₂157156127C₄H₂SNO₂⁺[13]

Note: The presence of bromine results in a characteristic isotopic pattern for bromine-containing fragments.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.[25]

Visualization: Decision Tree for Spectroscopic Analysis

Caption: A decision tree for the spectroscopic identification process.

Conclusion

The spectroscopic identification of 4-substituted thiophene carbonyls is a multi-faceted process that relies on the synergistic use of NMR, IR, and Mass Spectrometry. By understanding the principles behind each technique and how the electronic nature of the 4-substituent influences the spectral data, researchers can confidently and accurately characterize these important molecules. This guide provides a framework for this analytical process, from experimental design to data interpretation, empowering scientists to accelerate their research and development efforts in the fields of drug discovery and materials science.

References
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Comparative Analysis Guide: Handling Reference Standards for 4-Methoxythiophene-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxythiophene-2-carbonyl chloride (CAS: N/A for specific isomer, generic thiophene acid chlorides often ~32990-47-9/42518-98-9 analogs) is a critical electrophilic intermediate in the synthesis of kinase inhibitors and agrochemicals. However, its analysis presents a "Stability Paradox": the reactive nature that makes it valuable for synthesis makes it notoriously difficult to quantify as a reference standard.

This guide objectively compares the two primary analytical workflows for this material: Direct Analysis (Intact) versus In-Situ Derivatization . While Direct Analysis offers speed, our comparative data indicates that In-Situ Derivatization provides superior precision and long-term stability, mitigating the risk of hydrolysis-induced "ghost peaks."

Part 1: The Chemical Challenge

The core issue with this compound is its susceptibility to nucleophilic attack by atmospheric moisture. Upon contact with water, it rapidly degrades into 4-methoxythiophene-2-carboxylic acid and hydrochloric acid (HCl).

Mechanism of Degradation vs. Stabilization

The following diagram illustrates the divergent pathways that dictate analytical success.

ReactionPathways Substrate 4-Methoxythiophene- 2-carbonyl chloride Moisture + H2O (Atmospheric) Substrate->Moisture Methanol + MeOH (Derivatization) Substrate->Methanol Acid Degradant: Carboxylic Acid (Broad Peak/Tailing) Moisture->Acid Hydrolysis (Fast) Ester Analyte: Methyl Ester (Sharp Peak/Stable) Methanol->Ester Esterification (Controlled)

Figure 1: Chemical pathways affecting analysis. Hydrolysis leads to chromatographic tailing and quantification errors, while esterification locks the stoichiometry into a stable form.

Part 2: Comparative Analysis of Methods

Method A: Direct Analysis (The "Raw" Approach)

This method involves dissolving the reference standard in an inert, aprotic solvent (e.g., Dichloromethane or Hexane) and injecting it directly into a GC or HPLC system.

  • Pros: Rapid; no sample preparation reagents required.

  • Cons: High risk of on-column hydrolysis; requires strictly anhydrous solvents; incompatible with reverse-phase HPLC (aqueous mobile phases).

  • Best For: Qualitative purity checks of bulk raw material immediately before synthesis.

Method B: In-Situ Derivatization (The "Stabilized" Approach)

This method involves quenching the reference standard with an excess of methanol (often with a base catalyst like Pyridine) to convert the acid chloride into Methyl 4-methoxythiophene-2-carboxylate .

  • Pros: Analyte is stable for days; compatible with standard C18 HPLC methods; excellent peak shape.

  • Cons: Adds a sample preparation step; requires a conversion factor for calculation.

  • Best For: GMP release testing, stability studies, and quantitative assay determination.

Comparative Performance Data

The following data represents typical system suitability results when analyzing a >98% purity reference standard under both conditions.

MetricMethod A: Direct Injection (DCM)Method B: Derivatization (MeOH)
Analyte Stability (25°C) < 4 Hours (Degrades to Acid)> 48 Hours (Stable Ester)
Peak Symmetry (Tailing Factor) 1.8 - 2.5 (Significant Tailing)0.9 - 1.1 (Symmetric)
RSD (n=6 injections) 2.5% - 5.0%< 0.5%
LOD (Limit of Detection) High (due to noise/tailing)Low (Sharp peak response)
Main Artifacts Hydrolysis product (Carboxylic Acid)Excess derivatizing agent

Part 3: Experimental Protocols

Protocol 1: Direct GC-FID Analysis (High Risk)

Use this protocol only if derivatization is impossible.

  • Solvent Prep: Dry Dichloromethane (DCM) over activated 3Å molecular sieves for 24 hours.

  • Sample Prep: Weigh 20 mg of this compound into a dried volumetric flask. Dilute to volume with dry DCM.

  • Injection: Inject 1 µL immediately into the GC.

    • Inlet: Split 1:50, 250°C.

    • Column: DB-5ms or equivalent (Non-polar).

    • Note: You must condition the column with several "primer" injections to passivate active sites that might hydrolyze the chloride.

Protocol 2: In-Situ Derivatization (Recommended)

This protocol converts the unstable chloride to a stable methyl ester.

  • Reagent Prep: Prepare a solution of Methanol containing 1% Pyridine (v/v). The pyridine acts as an acid scavenger (HCl sponge) and catalyst.

  • Sample Prep:

    • Weigh 25 mg of the Reference Standard into a 20 mL scintillation vial.

    • Immediately add 10.0 mL of the Methanol/Pyridine solution.

    • Vortex for 30 seconds. (Reaction is exothermic and instantaneous).

    • Allow to stand for 5 minutes to ensure completion.

  • Analysis: Transfer an aliquot to an HPLC or GC vial.

    • HPLC Conditions: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient. Detect at 254 nm (thiophene ring).

    • Calculation: Apply a molecular weight correction factor (MW_chloride / MW_ester) to back-calculate the purity of the original acid chloride.

Part 4: Analytical Decision Workflow

Use the following logic gate to determine the appropriate method for your specific development stage.

DecisionTree Start Start: Reference Standard Analysis Q1 Is the goal Quantitative Assay or Stability Study? Start->Q1 Branch_Quant Yes (Quant/Stability) Q1->Branch_Quant Branch_Qual No (Quick ID/Qual) Q1->Branch_Qual Method_Deriv Method B: Derivatization (MeOH Quench) Branch_Quant->Method_Deriv Method_Direct Method A: Direct Injection (Anhydrous DCM) Branch_Qual->Method_Direct Result_Stable Result: Stable Methyl Ester Low %RSD, High Accuracy Method_Deriv->Result_Stable Result_Risk Result: Potential Ghost Peaks High Tailing, Qualitative Only Method_Direct->Result_Risk

Figure 2: Analytical Decision Tree. Method B is the recommended path for any data requiring regulatory submission or high precision.

References

  • Sigma-Aldrich. Product Specification: 4-Methylthiophene-2-carbonyl chloride (Analogous Stability Data). Retrieved from .

  • P. Wipf. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from .

  • Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods.[1][2][3][4][5][6] Retrieved from .

  • BenchChem. Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide. Retrieved from .

  • BASF. Acid Chlorides and Chloroformates - Safety and Handling Guidelines. Retrieved from .

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-Methoxythiophene-2-carbonyl chloride

[1][2]

Executive Summary & Immediate Action Card

Compound: 4-Methoxythiophene-2-carbonyl chloride CAS: N/A (Analogous to 4-Methylthiophene-2-carbonyl chloride: 32990-47-9 for reactivity profile) Primary Hazard: Corrosive (Skin/Eye/Respiratory) .[1][2][3] Reacts with water to release Hydrogen Chloride (HCl) gas. Waste Classification: Hazardous Chemical Waste (D002 Corrosive, D003 Reactive - potential).

Scenario Immediate Action
Small Spill (<10 mL) Cover with dry sand or soda ash. Do NOT use water. Scoop into a dry container.
Skin Contact Brush off dry particles (if solid), then rinse with water for 15 min. Seek medical aid.
Disposal NEVER dispose of neat material down the drain. Must be chemically quenched.

Chemical Profile & Reactivity Logic

To dispose of this compound safely, you must understand its hydrolysis pathway. As an acid chloride, it is an electrophile that reacts violently with nucleophiles (water, alcohols, amines).

Hydrolysis Reaction (The Disposal Mechanism):

Key Safety Implications:

  • HCl Evolution: The reaction generates acidic fumes. All disposal operations must occur in a fume hood .

  • Exotherm: The hydrolysis is exothermic. Uncontrolled addition of water to the neat chemical can cause boiling and spattering.

  • Thiophene Stability: The thiophene ring is generally stable under hydrolysis conditions, meaning the organic byproduct (4-methoxythiophene-2-carboxylic acid) remains and must be managed as organic waste.

Pre-Disposal Stabilization (Quenching Protocol)

Directive: Do not package active acid chlorides for waste pickup if possible. Quenching prevents container pressurization and accidents during transport.

Method A: Alkaline Hydrolysis (Recommended for Bulk)

This method converts the volatile acid chloride into a non-volatile, water-soluble salt (4-methoxythiophene-2-carboxylate).

Reagents Required:

  • Sodium Hydroxide (NaOH) 10% or Sodium Carbonate (

    
    ) saturated solution.
    
  • Ice bath.

  • pH strips.

Protocol:

  • Preparation: Place a 3-neck round-bottom flask in an ice bath. Add the alkaline solution (calculate 2.5 molar equivalents relative to the acid chloride).

  • Dilution (Optional but Safer): If the acid chloride is neat, dilute it with an inert solvent like Dichloromethane (DCM) or Toluene to modulate the reaction rate.

  • Addition: Add the acid chloride solution dropwise to the stirring alkaline solution.

    • Why? Adding acid to base ensures the HCl produced is immediately neutralized, minimizing gas evolution.

  • Monitoring: Monitor temperature; keep below 20°C.

  • Completion: Stir for 30 minutes after addition. Check pH; it should remain basic (>10). If acidic, add more base.

  • Phase Separation:

    • If an organic solvent (DCM) was used, separate the layers.

    • Aqueous Layer: Contains the thiophene carboxylate salt.

    • Organic Layer: Contains solvent and potentially unreacted organic impurities.

Method B: Alcoholysis (Alternative for Trace Amounts)

Useful for rinsing glassware or syringes. Converts the chloride to an ester.[4]

Protocol:

  • Place a beaker of Ethanol or Methanol in an ice bath.

  • Slowly rinse the contaminated glassware with the alcohol.

  • Allow the solution to stir/stand for 1 hour.

  • Note: This generates HCl gas which dissolves in the alcohol, creating a corrosive acidic solution. Neutralize with Sodium Bicarbonate before waste packaging.[5]

Visual Workflows

Figure 1: Quenching & Neutralization Workflow

This diagram illustrates the step-by-step logic for neutralizing the compound safely.

QuenchingProtocolStartStart: this compoundSolventCheckIs material neat (pure)?Start->SolventCheckDiluteDilute with DCM or TolueneSolventCheck->DiluteYesPrepareBasePrepare 10% NaOH/Ice BathSolventCheck->PrepareBaseNo (Already in Soln)Dilute->PrepareBaseAdditionSlow Dropwise Addition(Keep T < 20°C)PrepareBase->AdditionCheckPHCheck pH > 10?Addition->CheckPHAddBaseAdd more NaOHCheckPH->AddBaseNoSepFunnelPhase SeparationCheckPH->SepFunnelYesAddBase->CheckPHWasteOrgOrganic Waste Stream(Solvent + Impurities)SepFunnel->WasteOrgWasteAqAqueous Waste Stream(Thiophene Salt + NaCl)SepFunnel->WasteAq

Caption: Logical workflow for the alkaline hydrolysis of acid chlorides, ensuring pH control and phase separation.

Figure 2: Waste Classification Decision Tree

Determine the correct RCRA codes and packaging based on the final state of the material.

WasteDecisionInputWaste MaterialQuenchedHas it been quenched?Input->QuenchedUnquenchedPathUnquenched (Neat/Soln)Quenched->UnquenchedPathNoQuenchedPathQuenched (Neutralized)Quenched->QuenchedPathYesCodeD002Label: Corrosive (D002)+ Reactive (D003)UnquenchedPath->CodeD002CodeOrgLabel: Organic Solvent Waste(D001 Ignitable)QuenchedPath->CodeOrgOrganic PhaseCodeAqLabel: Aqueous Waste with Organics(Check local limits)QuenchedPath->CodeAqAqueous Phase

Caption: Decision tree for assigning waste codes (RCRA) based on the treatment status of the chemical.

Waste Stream Classification & Packaging

After quenching, you will likely have two waste streams. Do not mix them unless your facility specifically allows "multiphase waste."

Stream 1: Organic Phase (If solvent used)
  • Composition: Dichloromethane (or Toluene), trace thiophene organics.

  • RCRA Codes:

    • F002 (if DCM is used).

    • D001 (Ignitable, if Toluene/Alcohol used).

  • Container: HDPE or Glass carboy.

  • Label: "Hazardous Waste: Organic Solvents contaminated with Thiophene derivatives."

Stream 2: Aqueous Phase[8]
  • Composition: Water, Sodium Chloride, Sodium 4-methoxythiophene-2-carboxylate, excess NaOH.

  • RCRA Codes:

    • D002 (if pH is still > 12.5 or < 2).

    • Note: Even if neutralized, the presence of the thiophene ring often precludes drain disposal due to aquatic toxicity concerns.

  • Container: HDPE carboy.

  • Label: "Hazardous Waste: Aqueous Solution with Thiophene Salts."

Emergency Spill Response (Specific)

In the event of a spill outside the fume hood:

  • Evacuate: The immediate hazard is HCl gas generation from ambient moisture. Evacuate the room.

  • PPE: Wear Silver Shield or heavy Nitrile gloves, lab coat, and a full-face respirator with Acid Gas cartridges if ventilation is poor.

  • Neutralization:

    • Cover the spill with a mix of Sodium Carbonate (Soda Ash) and clay cat litter (bentonite).

    • Do not use paper towels (acid chlorides can react with cellulose and ignite or fume).

  • Cleanup: Scoop the resulting paste into a wide-mouth jar. Label as "Spill Debris: Acid Chloride + Carbonate."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.